molecular formula C12H15NO4 B554592 Z-Aib-OH CAS No. 15030-72-5

Z-Aib-OH

Número de catálogo: B554592
Número CAS: 15030-72-5
Peso molecular: 237.25 g/mol
Clave InChI: QKVCSJBBYNYZNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Aib-OH, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164086. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVCSJBBYNYZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304068
Record name N-[(Benzyloxy)carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15030-72-5
Record name 15030-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15030-72-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties of N-Benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a key building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound, also known as N-Cbz-2-methylalanine, is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The Aib residue is known for its ability to induce helical conformations in peptides due to the steric hindrance imposed by its gem-dimethyl group. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus during coupling steps. This compound is primarily utilized in solution-phase peptide synthesis.[1][2]

Chemical and Physical Properties

This compound is a white, solid crystalline powder at room temperature.[2][3] Its core chemical identifiers and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid[4]
Synonyms Z-2-Methylalanine, N-Cbz-2-methylalanine, Z-α-Aminoisobutyric acid[1][4]
CAS Number 15030-72-5[1][3][5]
Molecular Formula C₁₂H₁₅NO₄[3][5]
Molecular Weight 237.25 g/mol [3][4]
Appearance White to off-white solid/powder[2][3]
Melting Point 65-69 °C (literature)[1][2]
SMILES CC(C)(NC(=O)OCc1ccccc1)C(O)=O[1][4]
InChI Key QKVCSJBBYNYZNM-UHFFFAOYSA-N[1][4]

Table 2: Solubility and Storage of this compound

ParameterDetailsSource(s)
Solubility DMSO: 100 mg/mL (421.50 mM). Ultrasonic assistance may be needed.[3][6]
The parent compound, 2-Aminoisobutyric Acid, is very soluble in water.[7]
Storage (Solid) Store desiccated at -20°C for up to 3 years, or at 4°C for up to 2 years.[3][8]
Storage (Solution) In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.[3][6][8]

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be inferred from its chemical structure and general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeatureExpected Characteristics
¹H NMR Aromatic ProtonsMultiplet around 7.3-7.4 ppm (from Z-group phenyl ring).
Methylene ProtonsSinglet around 5.1 ppm (-CH₂- of Z-group).
Methyl ProtonsSinglet around 1.5 ppm (gem-dimethyl group, -C(CH₃)₂).
Carboxylic Acid ProtonVery broad singlet, typically >10 ppm.
Amide ProtonBroad singlet, typically between 6-8 ppm.
¹³C NMR Carbonyl CarbonsPeaks in the range of 170-180 ppm (carboxylic acid) and 155-160 ppm (carbamate).
Aromatic CarbonsMultiple peaks between 127-137 ppm.
Methylene CarbonPeak around 67 ppm (-CH₂- of Z-group).
Quaternary CarbonPeak around 57 ppm (-C(CH₃)₂).
Methyl CarbonsPeak around 25 ppm (-C(CH₃)₂).
IR Spectroscopy O-H Stretch (Carboxylic Acid)Very broad band from 3300-2500 cm⁻¹.[9][10][11]
C-H Stretch (Aromatic/Alkyl)Sharp peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, often superimposed on the O-H band.[9][11]
C=O Stretch (Carbamate & Acid)Strong, intense bands in the region of 1760-1690 cm⁻¹.[9][11]
N-H Bend (Amide II)Band around 1650–1580 cm⁻¹.[11]
C-O StretchBand in the 1320-1210 cm⁻¹ region.[9]
Mass Spectrometry Molecular Ion Peak (M⁺)Expected at m/z = 237.
FragmentationCommon fragments would include loss of the carboxyl group (-45), loss of the benzyl (B1604629) group (-91), and cleavage of the carbamate.

Experimental Protocols

4.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-Aminoisobutyric Acid with benzyl chloroformate under basic conditions. A representative protocol is described below.[2]

Methodology:

  • Dissolve 2-Aminoisobutyric Acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate dropwise while maintaining the basic pH of the solution with the concurrent addition of NaOH solution.

  • Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.

  • Wash the aqueous layer with an organic solvent like ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid, leading to the precipitation of the product.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield this compound as a white solid. The product can be used directly or purified further by recrystallization.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Aib 2-Aminoisobutyric Acid Reaction Schotten-Baumann Reaction Aib->Reaction ZCl Benzyl Chloroformate ZCl->Reaction Base NaOH (aq) Base->Reaction Wash Ether Wash Reaction->Wash Remove Impurities Acidify Acidification (HCl) Wash->Acidify Aqueous Layer Extract Extraction (EtOAc) Acidify->Extract Precipitate Product Dry Drying (Na₂SO₄) Extract->Dry Organic Layer Concentrate Concentration Dry->Concentrate Product This compound (Solid) Concentrate->Product

Caption: General workflow for the synthesis of this compound.

4.2. Application in Peptide Synthesis

This compound is a valuable reagent for introducing the Aib residue into a peptide chain. The Z-group provides stable protection during the coupling reaction and can be removed later via hydrogenolysis.

General Coupling Protocol (e.g., DCC/HOBt method):

  • Dissolve this compound in a suitable solvent (e.g., DMF or DCM).

  • Add a coupling agent like Dicyclohexylcarbodiimide (DCC) and an additive like Hydroxybenzotriazole (HOBt) at 0°C to pre-activate the carboxylic acid.

  • In a separate vessel, prepare the amino-component (an amino acid ester or a peptide with a free N-terminus) and neutralize its salt form with a non-nucleophilic base (e.g., N-Methylmorpholine or Diisopropylethylamine).

  • Add the activated this compound solution to the amino-component solution.

  • Allow the reaction to proceed, typically stirring for a few hours at 0°C and then overnight at room temperature.

  • After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Perform an aqueous workup to purify the resulting Z-protected dipeptide, which involves sequential washes with dilute acid, base, and brine, followed by drying and solvent evaporation.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_product Result Z_Aib_OH This compound Activated_Ester Activated Intermediate (HOBt Ester) Z_Aib_OH->Activated_Ester Amino_Component Amino Acid Ester (e.g., H-Gly-OMe) Reaction Nucleophilic Acyl Substitution Amino_Component->Reaction Coupling_Agents Coupling Reagents (e.g., DCC, HOBt) Coupling_Agents->Activated_Ester Activated_Ester->Reaction Dipeptide Z-Aib-Gly-OMe (Protected Dipeptide) Reaction->Dipeptide

Caption: Role of this compound in a typical peptide coupling reaction.

Reactivity and Stability

  • Reactivity : The primary reactive sites are the carboxylic acid, which is activated for amide bond formation, and the N-H group of the carbamate. The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions used in peptide synthesis but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acidic conditions (HBr in acetic acid).[12]

  • Stability : this compound is a stable solid under recommended storage conditions.[3][8] Solutions should be stored cold and used within a reasonable timeframe to prevent degradation.[3][6][8] The hygroscopic nature of solvents like DMSO can impact solubility and stability, so using newly opened solvents is recommended.[3][6]

Conclusion

This compound is a well-characterized and essential reagent in peptide chemistry. Its defined chemical and physical properties, straightforward synthesis, and the conformational constraints it imposes make it a valuable tool for designing peptides with specific secondary structures, particularly helices. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development.

References

In-Depth Technical Guide to N-Benzyloxycarbonyl-α-aminoisobutyric Acid (Z-Aib-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a crucial building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details its molecular structure, physicochemical properties, synthesis, and its significant impact on peptide conformation.

Molecular Structure and Formula

This compound, systematically named N-(Benzyloxycarbonyl)-2-methylalanine, is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The benzyloxycarbonyl (Z) group serves as a protecting group for the amino functionality, which is essential during peptide synthesis to prevent unwanted side reactions.

The molecular formula of this compound is C₁₂H₁₅NO₄.[1] Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups, a carboxyl group, and the N-benzyloxycarbonyl protected amino group. This gem-dimethyl substitution is a key feature that imparts unique conformational properties to peptides containing this residue.

Molecular Identifiers:

  • Linear Formula: C₆H₅CH₂O₂CNHC(CH₃)₂CO₂H[2][3]

  • SMILES: CC(C)(NC(=O)OCc1ccccc1)C(O)=O[2][3]

  • InChI Key: QKVCSJBBYNYZNM-UHFFFAOYSA-N[2][3]

Physicochemical Properties

A summary of the key quantitative and qualitative properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 237.25 g/mol [2][3]
CAS Number 15030-72-5[2][3]
Appearance White to off-white solid/powder[1]
Melting Point 65-69 °C[2][3]
Solubility Soluble in DMSO (100 mg/mL) and other organic solvents.
Storage Conditions Store at -20°C for long-term stability.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of α-aminoisobutyric acid (Aib) with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. This procedure, a standard Schotten-Baumann reaction, effectively introduces the benzyloxycarbonyl protecting group onto the amino group of Aib.

Materials:

  • α-Aminoisobutyric acid (Aib)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Dioxane or another suitable organic solvent

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated brine solution

Procedure:

  • Dissolve α-aminoisobutyric acid and sodium carbonate in water (or a mixture of dioxane and aqueous NaOH solution).[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.[1]

  • After the reaction is complete, wash the mixture with ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.[1]

  • Extract the product into ethyl acetate.[1]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure to yield this compound as a white solid.[1] The product can be further purified by recrystallization if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the two equivalent methyl groups of the Aib residue.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the carbonyl stretching vibrations of the carbamate (B1207046) and carboxylic acid, and the N-H stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.

Role in Peptide Chemistry and Conformational Effects

The incorporation of Aib residues, often introduced using this compound in solution-phase synthesis or Fmoc-Aib-OH in solid-phase synthesis, has a profound and well-documented effect on the secondary structure of peptides. The gem-dimethyl group on the α-carbon of Aib sterically restricts the available conformational space of the peptide backbone, strongly promoting the formation of helical structures, particularly the 3₁₀-helix.[4]

This helical induction is a valuable tool in peptide design and drug development for several reasons:

  • Structural Stabilization: Aib residues can stabilize desired helical conformations, which can be crucial for biological activity.[4]

  • Increased Proteolytic Resistance: The steric hindrance provided by the gem-dimethyl group can protect the peptide from degradation by proteases, thereby increasing its in vivo half-life.[4]

  • Modulation of Biological Activity: By enforcing a specific conformation, the biological activity of a peptide can be enhanced or modified.

The following diagram illustrates the influence of incorporating an Aib residue into a peptide chain, leading to a helical fold.

G Conformational Effect of Aib Incorporation in a Peptide cluster_0 Unstructured Peptide Chain cluster_1 Peptide Chain with Aib cluster_2 Resulting 3_10-Helical Conformation a Amino Acid 1 b Amino Acid 2 c Amino Acid 3 d Amino Acid 4 helix 3_10-Helix d->helix Leads to random coil in solution e Amino Acid 1 f Aib Residue g Amino Acid 3 h Amino Acid 4 h->helix Induces helical fold start Peptide Synthesis start->a Standard Amino Acids start->e Introduction of this compound

Caption: Incorporation of an Aib residue into a peptide chain restricts conformational freedom and promotes the formation of a stable 3₁₀-helical structure.

Synthesis and Characterization Workflow

The general workflow for the preparation and verification of this compound is outlined in the diagram below. This process ensures the production of a high-purity product suitable for peptide synthesis.

G Workflow for Synthesis and Characterization of this compound cluster_characterization Characterization reagents Starting Materials: α-Aminoisobutyric acid Benzyl chloroformate Base synthesis Schotten-Baumann Reaction reagents->synthesis workup Aqueous Workup and Extraction synthesis->workup purification Purification (e.g., Recrystallization) workup->purification product This compound (Solid) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Verify Structure ir IR Spectroscopy product->ir Confirm Functional Groups ms Mass Spectrometry product->ms Confirm Molecular Weight

Caption: A schematic representation of the synthesis, purification, and characterization process for this compound.

References

Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a crucial building block in peptide chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Introduction

N-benzyloxycarbonyl-α-aminoisobutyric acid, commonly abbreviated as this compound, is a protected form of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The introduction of the benzyloxycarbonyl (Z or Cbz) group to the nitrogen atom of Aib is a critical step in peptide synthesis. This protecting group prevents unwanted side reactions at the N-terminus during peptide coupling, and it can be readily removed under specific conditions. The unique steric hindrance provided by the gem-dimethyl group of Aib induces helical conformations in peptides, making this compound a valuable component in the design of peptidomimetics and other bioactive peptides.

Synthetic Routes and Quantitative Data

The primary method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of α-aminoisobutyric acid with benzyl (B1604629) chloroformate under basic conditions. The yield of this reaction is typically high. The precursor, α-aminoisobutyric acid, can be synthesized via the Strecker synthesis.

Synthesis of α-aminoisobutyric acid (Precursor)

The Strecker synthesis is a well-established method for producing α-amino acids.

Table 1: Quantitative Data for the Strecker Synthesis of α-aminoisobutyric acid

ParameterValueReference
Starting MaterialsAcetone (B3395972), Sodium Cyanide, Ammonium (B1175870) Chloride, Ammonia (B1221849)--INVALID-LINK--
Overall Yield30-33%--INVALID-LINK--
Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid

The Schotten-Baumann reaction is a reliable method for the N-protection of amino acids.

Table 2: Quantitative Data for the Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid

ParameterValueReference
Starting Materialsα-aminoisobutyric acid, Benzyl Chloroformate, Sodium Carbonate--INVALID-LINK--
SolventWater, Dioxane--INVALID-LINK--
Reaction Temperature0°C to Room Temperature--INVALID-LINK--
Yield97%--INVALID-LINK--

Table 3: Physical and Spectroscopic Properties of N-benzyloxycarbonyl-α-aminoisobutyric acid

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₄--INVALID-LINK--
Molecular Weight237.26 g/mol --INVALID-LINK--
AppearanceWhite to Almost white powder to crystal--INVALID-LINK--
Melting Point77.0 to 81.0 °C--INVALID-LINK--
SolubilitySoluble in Methanol--INVALID-LINK--

Experimental Protocols

Synthesis of α-aminoisobutyric acid (Strecker Synthesis)

This protocol is adapted from Organic Syntheses.

Materials:

  • Ammonium chloride (200 g, 3.7 moles)

  • Water (500 cc)

  • Acetone (175 g, 3 moles)

  • Ether (500 cc)

  • Sodium cyanide (160 g, 3.2 moles)

  • Methyl alcohol

  • Ammonia gas

  • 48% Hydrobromic acid (1 kg)

  • Pyridine (B92270)

Procedure:

  • A filtered solution of ammonium chloride in water is placed in a 3-L round-bottomed flask and cooled to 5–10°C in an ice bath.

  • A solution of acetone in ether is added with stirring.

  • A solution of sodium cyanide in water is then added. The reaction mixture is stirred for one hour after all the cyanide has been added and then allowed to stand overnight.

  • The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are distilled to remove the ether.

  • The residue (mainly acetone cyanohydrin) is diluted with methyl alcohol, cooled, and saturated with ammonia gas. The mixture is allowed to stand for two to three days.

  • Excess ammonia is removed with a current of air, and the methyl alcohol is distilled off.

  • Water and 48% hydrobromic acid are added to the residue, and the mixture is refluxed for two hours.

  • The hydrobromic acid is distilled under reduced pressure. The residue is treated with water and concentrated again under reduced pressure.

  • The residue is dissolved in methyl alcohol, filtered, and an excess of pyridine is added.

  • The free amino acid separates on standing overnight. It is collected by filtration, washed with methyl alcohol, and dried. The yield is 92–102 g (30–33% of the theoretical amount).

Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid (Schotten-Baumann Reaction)

This protocol is based on a general procedure for the synthesis of Cbz-protected amino acids.

Materials:

  • α-aminoisobutyric acid (50 g, 0.49 mol)

  • Sodium carbonate (156 g, 1.47 mol)

  • Water (1 L)

  • Benzyl chloroformate (CbzCl, 91 g, 0.54 mol)

  • Dioxane (500 mL)

  • Ether

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To an aqueous solution of α-aminoisobutyric acid and sodium carbonate, slowly add benzyl chloroformate over 15 minutes at 0°C.

  • Add a dioxane solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, separate the aqueous layer and extract it with ether.

  • Acidify the aqueous layer with concentrated hydrochloric acid to pH 1.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a white solid of N-benzyloxycarbonyl-α-aminoisobutyric acid. The reported yield is 111 g (97%).

Mandatory Visualizations

Synthesis Workflow

The overall process for obtaining this compound involves the synthesis of the precursor followed by the protection step.

Synthesis_Workflow cluster_strecker Strecker Synthesis of Aib cluster_protection N-Protection (Schotten-Baumann) acetone Acetone aminonitrile α-Aminonitrile Intermediate acetone->aminonitrile nacn NaCN nacn->aminonitrile nh4cl NH4Cl nh4cl->aminonitrile aib α-Aminoisobutyric Acid (Aib) aminonitrile->aib Hydrolysis zaib This compound aib->zaib cbzcl Benzyl Chloroformate cbzcl->zaib na2co3 Na2CO3 (Base) na2co3->zaib

Overall synthesis workflow for this compound.
Schotten-Baumann Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction for the synthesis of this compound.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aib α-Aminoisobutyric Acid (Aib-NH2) Step1 Nucleophilic Attack Aib->Step1 CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Step1 Base Base (e.g., CO3^2-) Salt Salt + H2O Base->Salt Intermediate Tetrahedral Intermediate Step1->Intermediate Amine attacks carbonyl carbon Step2 Chloride Elimination Intermediate->Step2 Collapse of intermediate ZAib This compound Step2->ZAib HCl HCl Step2->HCl HCl->Salt Neutralization

Mechanism of the Schotten-Baumann reaction.
Role of the Benzyloxycarbonyl (Cbz) Protecting Group

This diagram illustrates the fundamental role of the Cbz group in preventing self-coupling during peptide synthesis.

Protecting_Group_Role cluster_without_protection Without Protecting Group cluster_with_protection With Protecting Group cluster_deprotection Deprotection AminoAcid1 Amino Acid 1 (Free Amine & Carboxyl) UnwantedProducts Mixture of Products (e.g., 1-1, 2-2, 1-2, 2-1) AminoAcid1->UnwantedProducts AminoAcid2 Amino Acid 2 (Free Amine & Carboxyl) AminoAcid2->UnwantedProducts ProtectedAA1 Amino Acid 1 (N-Protected, e.g., Z-Aib) DesiredPeptide Desired Dipeptide (e.g., Z-Aib-AA2) ProtectedAA1->DesiredPeptide ActivatedAA2 Amino Acid 2 (C-Activated) ActivatedAA2->DesiredPeptide FinalPeptide Final Dipeptide DesiredPeptide->FinalPeptide Removal of Z-group

Role of the Cbz group in directed peptide synthesis.

An In-depth Technical Guide to Z-Aib-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-Aib-OH, chemically known as N-Benzyloxycarbonyl-α-aminoisobutyric acid, is a synthetic amino acid derivative that plays a crucial role in peptide chemistry. Its unique gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, making it a valuable building block for the design of peptides with stable secondary structures, such as helices and turns. This technical guide provides a comprehensive overview of this compound, including its chemical properties, safety information, synthesis, and applications in peptide research, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is a white to off-white solid that is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2] Key physicochemical and safety data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15030-72-5[3][4]
Molecular Formula C₁₂H₁₅NO₄[4]
Molecular Weight 237.25 g/mol [4]
Appearance White to off-white powder/solid[1]
Melting Point 65-69 °C[1]
Solubility Soluble in DMSO and Methanol[1][2]
pKa (Predicted) 4.09 ± 0.10[1]

Table 2: Safety and Hazard Information for this compound

Hazard StatementCodePrecautionary StatementCode
Harmful if swallowedH302Avoid breathing dust/fume/gas/mist/vapors/spray.P261
Causes skin irritationH315Wash skin thoroughly after handling.P264
Causes serious eye irritationH319Do not eat, drink or smoke when using this product.P270
May cause respiratory irritationH335Wear protective gloves/eye protection/face protection.P280
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P301 + P312
IF ON SKIN: Wash with plenty of water.P302 + P352
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305 + P351 + P338

Data sourced from Sigma-Aldrich and ChemicalBook.[1]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-aminoisobutyric acid with benzyl (B1604629) chloroformate in the presence of a base.[1]

Materials:

  • 2-aminoisobutyric acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Diethyl ether (Et₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 2-aminoisobutyric acid (50 g, 0.49 mol) and sodium carbonate (156 g, 1.47 mol) in 1 L of water at 0°C, slowly add benzyl chloroformate (91 g, 0.54 mol) over 15 minutes.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • After the reaction is complete, the aqueous layer is separated and washed twice with 500 mL of diethyl ether.

  • The aqueous layer is then acidified to a pH of 1 with concentrated hydrochloric acid.

  • The acidified aqueous layer is extracted twice with 500 mL of ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a white solid.

Synthesis_of_Z_Aib_OH A 2-Aminoisobutyric Acid + Na2CO3 in H2O C Reaction Mixture (0°C to RT, 18h) A->C B Benzyl Chloroformate (Cbz-Cl) B->C Slow addition D Work-up: - Et2O wash - Acidification (HCl) - EtOAc extraction C->D E This compound D->E

Synthesis of this compound.
Peptide Coupling using this compound

The incorporation of the sterically hindered this compound into a peptide chain requires robust coupling reagents. A common method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine (B6355638) in DMF

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and mix for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Proceed to the next deprotection/coupling cycle or final cleavage.

Peptide_Coupling_Workflow cluster_cycle Peptide Elongation Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound, HATU, DIEA in DMF Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Z-Aib-AA-Resin Wash2->End

Solid-Phase Peptide Synthesis Cycle.

Biological Activity and Signaling Pathways

While this compound itself is not known to have direct biological activity or modulate specific signaling pathways, its incorporation into peptides can profoundly influence their biological function. The constrained dihedral angles of Aib residues promote the formation of stable helical structures, which are crucial for various biological interactions.

Peptides containing Aib, known as peptaibols, exhibit a range of biological activities, including:

  • Antimicrobial Activity: Aib-containing peptides can form voltage-gated ion channels in lipid membranes, leading to the disruption of bacterial cell integrity.

  • Cell-Penetrating Peptides (CPPs): The helical structure imparted by Aib can enhance the ability of peptides to cross cell membranes, making them effective delivery vehicles for therapeutic agents like oligonucleotides.

The biological activity of Aib-containing peptides is often mediated by their interaction with cell membranes. The amphipathic nature of the induced helices allows for insertion into the lipid bilayer, leading to pore formation or other membrane-disrupting events. This mechanism is generally non-receptor-mediated and is dependent on the physicochemical properties of the peptide and the composition of the target membrane.

Aib_Peptide_MoA Peptide Aib-Containing Peptide (Amphipathic Helix) Interaction Hydrophobic & Electrostatic Interactions Peptide->Interaction Membrane Cell Membrane (Lipid Bilayer) Membrane->Interaction Pore Pore Formation/ Membrane Disruption Interaction->Pore Effect Biological Effect (e.g., Antimicrobial Activity) Pore->Effect

Mechanism of Aib-Peptide Action.

Conclusion

This compound is a vital tool for peptide chemists and drug developers. Its ability to induce stable helical conformations in peptides allows for the rational design of molecules with enhanced biological activity and stability. This guide provides foundational knowledge and practical protocols to facilitate the use of this compound in research and development. Further exploration into the diverse applications of Aib-containing peptides holds significant promise for the discovery of novel therapeutics.

References

In-Depth Technical Guide to the Physical Characteristics of Z-Aib-OH Solid Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) is a protected amino acid derivative crucial in peptide synthesis, particularly for inducing helical conformations and enhancing metabolic stability. This technical guide provides a comprehensive overview of the known physical characteristics of this compound in its solid form. The document collates available data on its physicochemical properties, spectroscopic profile, and thermal behavior. Detailed experimental protocols for the characterization of its solid form are provided, alongside visualizations of its synthesis and analytical workflow. While a complete experimental dataset for this compound is not publicly available for all analytical techniques, this guide consolidates existing information and draws comparisons with closely related compounds to offer a thorough understanding for research and drug development applications.

Physicochemical Properties

This compound is commercially available as a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name N-benzyloxycarbonyl-α-aminoisobutyric acidN/A
Synonyms Z-2-Methylalanine, Cbthis compound[1]
CAS Number 15030-72-5[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol N/A
Appearance White to off-white solid/powderN/A
Melting Point 65-69 °C (literature)N/A
Solubility Soluble in DMSON/A

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, where α-aminoisobutyric acid is N-protected using benzyl (B1604629) chloroformate under basic conditions.[2]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aib α-Aminoisobutyric Acid Reaction Schotten-Baumann Reaction Aib->Reaction ZCl Benzyl Chloroformate ZCl->Reaction Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Temp Temperature (e.g., 0°C to RT) Temp->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Extraction & Crystallization Workup->Purification ZAibOH This compound (Solid) Purification->ZAibOH G Solid-State Characterization Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Output Sample This compound Solid DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR XRD X-ray Diffraction (Powder/Single Crystal) Sample->XRD ThermalData Melting Point, Enthalpy of Fusion, Decomposition Temp. DSC->ThermalData TGA->ThermalData SpectralData Vibrational Modes, Chemical Shifts FTIR->SpectralData NMR->SpectralData StructuralData Crystal System, Unit Cell Parameters, Space Group XRD->StructuralData

References

Solubility Profile of Z-Aib-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) is a protected amino acid derivative frequently utilized in peptide synthesis and other areas of medicinal chemistry. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the known solubility of this compound, alongside detailed experimental protocols for researchers to determine its solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who work with protected amino acids.

Physicochemical Properties of this compound

PropertyValue
Synonyms N-benzyloxycarbonyl-2-aminoisobutyric acid, Z-2-Methylalanine
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white powder
Melting Point 65-69 °C

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, the following table summarizes the available quantitative and qualitative data. It is generally observed that protected amino acids, such as this compound, exhibit low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents.[1]

SolventChemical FormulaSolubility (at ambient temperature)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL[2][3][4]Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened solvent.
Methanol (B129727)CH₃OHSolubleA specific quantitative value is not readily available in the literature.
WaterH₂OSparingly solubleProtected amino acids are generally poorly soluble in water.
EthanolC₂H₅OHData not available-
Acetonitrile (B52724)C₂H₃NData not available-
N,N-Dimethylformamide (DMF)C₃H₇NOLikely highPolar aprotic solvents like DMF are commonly used for peptide synthesis and are known to effectively dissolve protected amino acids.[5][6]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Weigh this compound add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature (e.g., 24-48 hours) add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration of dissolved this compound (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

A typical workflow for determining the thermodynamic solubility of this compound.

Detailed Experimental Protocols

For researchers aiming to generate precise and reproducible solubility data for this compound, the thermodynamic "shake-flask" method is a widely accepted and reliable approach.[7][8][9]

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:
  • This compound (solid powder)

  • Solvent of interest (e.g., methanol, ethanol, water, acetonitrile)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7] It is advisable to perform a time-course experiment initially to determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for initial settling of the undissolved solid.

    • To effectively separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure complete removal of any remaining solid particles, filter the supernatant through a syringe filter into a clean vial.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a suitable analytical method to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying this compound. A reversed-phase C18 column is typically suitable. The mobile phase composition would need to be optimized, but a gradient of acetonitrile and water with a small amount of trifluoroacetic acid is a common starting point for protected amino acids. Detection is usually performed using a UV detector at a wavelength where this compound has significant absorbance (due to the benzene (B151609) ring in the benzyloxycarbonyl group).[10][11][12][13][14]

    • UV-Vis Spectrophotometry: This method is simpler than HPLC but may be less specific if other components in the sample absorb at the same wavelength. A wavelength scan of this compound in the solvent of choice should be performed to determine the wavelength of maximum absorbance (λmax), which is then used for quantification against a standard curve.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration in the original saturated solution.

    • Express the solubility in the desired units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As a protected amino acid, this compound has both polar (carboxylic acid) and nonpolar (benzyloxycarbonyl and methyl groups) regions. Its solubility will be highest in solvents with a polarity that can effectively solvate both parts of the molecule. The decrease in solubility of amino acids with an increase in the hydrophobic character of the solvent (from methanol to 2-propanol) has been noted.[1]

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility.

  • pH: The carboxylic acid group of this compound can be deprotonated at higher pH values, forming a carboxylate salt. This can significantly increase its solubility in aqueous and protic solvents.

  • Crystalline Form: The crystal lattice energy of the solid this compound can affect its solubility. Different polymorphic forms may exhibit different solubilities.

Conclusion

While comprehensive quantitative solubility data for this compound is limited, this guide provides the currently available information and a robust experimental framework for researchers to determine these values. The shake-flask method, coupled with a reliable analytical technique such as HPLC, allows for the accurate and reproducible determination of the thermodynamic solubility of this compound in a variety of solvents. Understanding the solubility of this important reagent is a key step in optimizing its use in chemical synthesis and drug development.

References

Spectroscopic Profile of Z-Aib-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a crucial building block in peptide synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the aminoisobutyric acid moiety, the benzyloxycarbonyl protecting group, and the carboxylic acid.

Proton Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (2 x CH₃)~1.5Singlet6H
Methylene (CH₂)~5.1Singlet2H
Aromatic (C₆H₅)~7.3Multiplet5H
Carboxylic Acid (OH)Variable (broad)Singlet1H
Amide (NH)Variable (broad)Singlet1H

Note: The chemical shifts of the carboxylic acid and amide protons are variable and depend on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Chemical Shift (δ, ppm)
Methyl (2 x CH₃)~25
Quaternary Carbon (C(CH₃)₂)~57
Methylene (CH₂)~67
Aromatic (C₆H₅)~128-136
Urethane Carbonyl (C=O)~156
Carboxylic Acid Carbonyl (C=O)~178
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

  • ¹H NMR: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled carbon experiment is typically used. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Frequency (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching3300-2500Broad, Strong
N-H (Amide)Stretching~3300Medium
C-H (Aromatic)Stretching~3100-3000Medium
C-H (Aliphatic)Stretching~2980-2850Medium
C=O (Carboxylic Acid)Stretching~1710Strong
C=O (Urethane)Stretching~1690Strong
C=C (Aromatic)Stretching~1600, ~1495Medium
C-OStretching~1250Strong
Experimental Protocol for IR Spectroscopy

Sample Preparation: For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity.

Ion m/z Identity
[M+H]⁺238.11Molecular ion (protonated)
[M+Na]⁺260.09Sodium adduct
[M-COOH]⁺192.11Loss of carboxylic acid group
[C₇H₇]⁺91.05Tropylium ion (from benzyl (B1604629) group)
Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode. The mass-to-charge ratio (m/z) of the ions is recorded.

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and a conceptual representation of the information obtained from each technique.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Z_Aib_OH This compound Sample Dissolution Dissolution (Deuterated Solvent) Z_Aib_OH->Dissolution Pellet KBr Pellet or Nujol Mull Z_Aib_OH->Pellet Dilution Dilution (Volatile Solvent) Z_Aib_OH->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Spectroscopic_Information_Pathway cluster_techniques Spectroscopic Techniques cluster_information Structural Information Z_Aib_OH This compound (C₁₂H₁₅NO₄) NMR NMR Z_Aib_OH->NMR IR IR Z_Aib_OH->IR MS MS Z_Aib_OH->MS Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Information derived from different spectroscopic techniques for this compound.

The Architect of Helices: A Technical Guide to the Role of α-Aminoisobutyric Acid in Peptide Secondary Structure Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the conformational powerhouse of peptide design, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the role of α-aminoisobutyric acid (Aib) in inducing and stabilizing peptide secondary structures. We explore the fundamental principles, experimental methodologies, and practical applications of leveraging Aib to engineer peptides with defined and predictable conformations.

Executive Summary

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a cornerstone in the field of peptide chemistry and drug design due to its remarkable ability to impose specific secondary structures, primarily helices, upon peptide backbones. Its unique gem-dimethyl substitution at the α-carbon sterically restricts the available conformational space, making it a powerful tool for creating peptides with enhanced stability, improved biological activity, and predictable three-dimensional structures. This guide offers an in-depth exploration of the stereochemical principles governing Aib's influence, detailed experimental protocols for the synthesis and analysis of Aib-containing peptides, and a summary of quantitative data to aid in rational peptide design.

The Conformational Imperative of Aib

The profound impact of Aib on peptide structure stems from its unique chemical makeup. Unlike proteinogenic amino acids, Aib possesses two methyl groups attached to its α-carbon, a feature that introduces significant steric hindrance.[1][2] This steric clash dramatically limits the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.

The accessible conformational space for Aib residues is largely confined to the helical regions of the Ramachandran plot, specifically the right-handed and left-handed α-helical and 3₁₀-helical regions.[3][4] This strong conformational preference makes Aib a potent helix-inducing residue in peptide sequences.[5]

G cluster_0 Ramachandran Plot Allowed Regions α-helix 3₁₀-helix Disallowed Regions Extended/Sheet Aib Aib Aib->Allowed Regions Strongly Favored Proteinogenic AA Proteinogenic Amino Acids Proteinogenic AA->Allowed Regions Accessible Proteinogenic AA->Disallowed Regions Accessible

Figure 1: Conformational Restriction of Aib.

Aib as a Promotor of Helical Secondary Structures

The incorporation of Aib into a peptide sequence can induce the formation of various helical structures, with the type of helix being dependent on factors such as the peptide's length, the number and position of Aib residues, and the solvent environment.[6][7]

The 3₁₀-Helix: A Common Motif in Shorter Aib-Containing Peptides

In shorter peptides, typically up to six residues, Aib strongly promotes the formation of a 3₁₀-helix.[6][8] The 3₁₀-helix is a tighter helix than the more common α-helix, with three amino acid residues per turn and hydrogen bonds between the C=O group of residue i and the N-H group of residue i+3. Peptides rich in Aib have a pronounced tendency to adopt this conformation, particularly in non-polar solvents.[6]

The α-Helix: Dominant in Longer Aib-Rich Sequences

As the length of an Aib-containing peptide increases, a transition from a 3₁₀-helix to an α-helix is often observed.[6] The α-helix is characterized by 3.6 residues per turn and hydrogen bonds between the C=O of residue i and the N-H of residue i+4. In longer peptides, the α-helical conformation becomes more stable. The critical length for this transition is influenced by the specific amino acid sequence and the surrounding environment.[6][7]

G Peptide Length Peptide Length Short Peptide Short Peptide (< ~6 residues) Peptide Length->Short Peptide Long Peptide Long Peptide (> ~6 residues) Peptide Length->Long Peptide 3_10-Helix 3₁₀-Helix Short Peptide->3_10-Helix Favors alpha-Helix α-Helix Long Peptide->alpha-Helix Favors

Figure 2: Helix Preference vs. Peptide Length.

Quantitative Analysis of Aib-Induced Secondary Structures

The following tables summarize quantitative data from various studies on Aib-containing peptides, providing a reference for the expected structural parameters.

Table 1: Helical Content of Aib-Containing Peptides Determined by Circular Dichroism (CD) Spectroscopy

Peptide SequenceSolventTemperature (°C)Predominant Secondary StructureReference
Boc-(Aib-Ala)₅-OMeMethanol25α-Helix[9]
Boc-(Aib-Val)₅-OMeMethanol25α-Helix[9]
Ac-(Aib)₁₇-NH₂Aqueous Buffer25Helical[10][11]
Esculentin-1a(1-21)NH₂ analog with 3 AibAqueous Buffer25α-Helix[12]

Table 2: Dihedral Angles of Aib Residues in Helical Peptides from X-ray Crystallography

PeptideAib Positionφ (°)ψ (°)Structure TypeReference
Boc-Leu₄-Aib-Leu₄-OBzl5-57-47α-Helix[13]
Z-(Aib)₁₁-OtBu1-11~-60~-303₁₀-Helix[6]
Emerimicin-(1-9) benzyl (B1604629) ester2, 3, 4, 8, 9~-57~-47α-Helix[14]

Experimental Protocols for the Study of Aib-Containing Peptides

A robust experimental workflow is crucial for the accurate characterization of Aib-containing peptides. The following sections provide detailed methodologies for key experiments.

G Start Design of Aib-Peptide SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification Purification (HPLC) SPPS->Purification Characterization Structural Characterization Purification->Characterization CD Circular Dichroism (CD) Spectroscopy Characterization->CD Secondary Structure NMR NMR Spectroscopy Characterization->NMR 3D Structure (Solution) X-ray X-ray Crystallography Characterization->X-ray 3D Structure (Solid-State) End Structural Model CD->End NMR->End X-ray->End

Figure 3: Experimental Workflow for Aib-Peptide Analysis.

Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

Objective: To chemically synthesize the desired Aib-containing peptide.

Methodology:

  • Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP) for at least 1 hour.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the incoming Fmoc-protected amino acid (including Fmoc-Aib-OH) by dissolving it in DMF with a coupling reagent. Due to the steric hindrance of Aib, stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma (Ethyl cyanohydroxyiminoacetate) are recommended.[2][10][15]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary for Aib residues.[2]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of the Aib-containing peptide in solution.

Methodology:

  • Sample Preparation:

    • Ensure the peptide is of high purity (>95%).[1]

    • Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer).[1]

    • Accurately determine the peptide concentration.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range to 190-260 nm for secondary structure analysis.[16]

    • Use a quartz cuvette with an appropriate path length (typically 0.1-1 mm).[8]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Acquire the CD spectrum of the peptide sample, typically averaging 3-5 scans to improve the signal-to-noise ratio.[16]

  • Data Analysis:

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.

    • Analyze the shape and magnitude of the spectrum to identify characteristic secondary structures:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[16][17]

      • 3₁₀-helix: Similar to α-helix but with a different ratio of the 222 nm to 208 nm bands.

      • Random Coil: A strong negative band around 198 nm.[17]

    • Use deconvolution algorithms to estimate the percentage of each secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To determine the high-resolution three-dimensional structure of the Aib-containing peptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with H₂O) to a concentration of at least 1 mM.

    • Adjust the pH to a value where amide proton exchange is minimized.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, including:

      • ¹H 1D: To check sample purity and folding.

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for structure calculation.

      • HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C, ¹⁵N) for resonance assignment.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide sequence.

    • Structural Restraints:

      • Extract distance restraints from the intensities of NOE cross-peaks.

      • Determine dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).

      • Identify hydrogen bonds from slowly exchanging amide protons.

    • Structure Calculation: Use a molecular dynamics or simulated annealing program to calculate a family of structures that are consistent with the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

X-ray Crystallography for Solid-State Structure Determination

Objective: To determine the atomic-resolution three-dimensional structure of the Aib-containing peptide in the solid state.

Methodology:

  • Crystallization:

    • The peptide must be of very high purity.[9]

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature, peptide concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.[9]

  • Data Collection:

    • Mount a single, well-ordered crystal and expose it to a monochromatic X-ray beam.

    • Collect the diffraction pattern as the crystal is rotated.[5]

  • Structure Determination:

    • Phasing: Determine the phases of the diffracted X-rays. For novel structures, this may require the incorporation of a heavy atom into the peptide.[9]

    • Electron Density Map Calculation: Calculate an electron density map from the diffraction data and phases.

    • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.[5]

  • Structure Validation: Validate the final structure for its geometric quality and agreement with the diffraction data.

Applications in Drug Development and Research

The ability of Aib to stabilize specific conformations has significant implications for drug design and development.

  • Enhanced Proteolytic Stability: The steric bulk of Aib can protect the peptide backbone from degradation by proteases, thereby increasing the in vivo half-life of peptide drugs.[1][2]

  • Improved Receptor Binding: By pre-organizing a peptide into its bioactive conformation, Aib can reduce the entropic penalty of binding to a receptor, leading to higher affinity and potency.

  • Development of Peptide Mimetics: Aib can be used to create helical peptide mimics that can disrupt protein-protein interactions involved in disease.

  • Antimicrobial Peptides: The incorporation of Aib can enhance the α-helicity and membrane-disrupting activity of antimicrobial peptides.[12]

  • Cell-Penetrating Peptides: Aib-containing peptides can be designed to have improved cell-penetrating properties for drug delivery applications.[18]

Conclusion

α-Aminoisobutyric acid is an invaluable tool in the peptide chemist's arsenal (B13267) for controlling and directing peptide secondary structure. Its unique conformational constraints provide a reliable means of inducing helical structures, leading to peptides with enhanced stability and biological activity. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to rationally design and characterize novel Aib-containing peptides for a wide range of applications in research and drug development.

References

A Technical Guide to α-Aminoisobutyric Acid (Aib) Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has emerged as a powerful tool in medicinal chemistry and peptide design. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints, leading to a strong propensity for inducing helical secondary structures in peptides. This structural feature offers a cascade of benefits, including enhanced metabolic stability, improved cell permeability, and the ability to modulate the biological activity of peptides. This technical guide provides a comprehensive review of Aib derivatives, focusing on their synthesis, conformational properties, and applications in drug development. Detailed experimental protocols, quantitative data on biological activity and stability, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

α-Aminoisobutyric acid (Aib) is an achiral α,α-disubstituted amino acid that has garnered considerable attention for its unique stereochemical properties.[1] Unlike proteinogenic amino acids, the presence of two methyl groups on the α-carbon sterically restricts the available conformational space of the peptide backbone, favoring the adoption of 3₁₀- or α-helical structures.[2] This helix-inducing property has been exploited to stabilize desired peptide conformations, thereby enhancing their biological activity and metabolic stability.

The incorporation of Aib into peptide sequences has been shown to confer resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based therapeutics.[3] Furthermore, Aib-containing peptides often exhibit increased membrane permeability, facilitating their cellular uptake and even enabling penetration of the blood-brain barrier. These advantageous properties have led to the successful integration of Aib into several drug candidates, most notably in the class of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[3]

This guide will delve into the core aspects of Aib chemistry and its application, providing practical information for researchers in the field.

Synthesis of Aib and its Derivatives

The synthesis of α-aminoisobutyric acid and its protected derivatives for peptide synthesis can be achieved through various methods. The Strecker synthesis is a classic and effective method for the preparation of Aib itself, while the protection of the amino group, typically with a Boc (tert-butyloxycarbonyl) group, is a crucial step for its subsequent use in solid-phase peptide synthesis (SPPS).

Strecker Synthesis of α-Aminoisobutyric Acid

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[4] For Aib, the starting material is acetone (B3395972).

Experimental Protocol: Strecker Synthesis of Aib [5]

  • Reaction Setup: In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride (e.g., 200 g in 500 mL of water) is placed in a round-bottomed flask and cooled in an ice bath. A solution of acetone (e.g., 175 g in 500 mL of ether) is added with stirring.

  • Cyanide Addition: A solution of sodium cyanide (e.g., 160 g in 350 mL of water) is then added slowly to the cooled mixture. The reaction is stirred for one hour after the addition is complete and then left to stand overnight.

  • Extraction and Aminonitrile Formation: The ether layer is separated, and the aqueous layer is extracted multiple times with ether. The combined ether extracts are distilled to remove the solvent, yielding crude acetone cyanohydrin. This residue is dissolved in methanol (B129727), cooled, and saturated with ammonia gas. The mixture is allowed to stand for 2-3 days.

  • Hydrolysis: The excess ammonia and methanol are removed, and the residue is refluxed with 48% hydrobromic acid for two hours.

  • Isolation: The acid is removed by distillation under reduced pressure. The residue is then dissolved in methanol, and pyridine (B92270) is added to precipitate the free amino acid. The product is collected by filtration, washed with methanol, and dried.

G Strecker Synthesis of Aib Workflow Acetone Acetone Reaction1 Formation of α-Aminonitrile Acetone->Reaction1 AmmoniumChloride Ammonium Chloride + Sodium Cyanide AmmoniumChloride->Reaction1 Hydrolysis Acid Hydrolysis (HBr) Reaction1->Hydrolysis Aib α-Aminoisobutyric Acid Hydrolysis->Aib

Caption: Workflow for the Strecker synthesis of α-aminoisobutyric acid.

Synthesis of Boc-Aib-OH

For use in SPPS, the amino group of Aib is typically protected with a Boc group. This can be achieved by reacting Aib with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Experimental Protocol: Synthesis of Boc-Aib-OH [6][7]

  • Reaction Setup: 2-Aminoisobutyric acid (1 equivalent) is dissolved in a mixture of 1 N NaOH solution and 1,4-dioxane (B91453).

  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O, 2 equivalents) is added to the solution, and the reaction mixture is stirred at room temperature for 16 hours.

  • Work-up: The 1,4-dioxane is removed under reduced pressure. The remaining aqueous solution is acidified to pH 3 with 1 N HCl.

  • Extraction and Isolation: The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Boc-Aib-OH as a white solid.

Incorporation of Aib into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Aib into a growing peptide chain using SPPS can be challenging due to the steric hindrance of the gem-dimethyl group. This can lead to slow and incomplete coupling reactions. However, several strategies have been developed to overcome this issue.

Experimental Protocol: SPPS of Aib-Containing Peptides [8]

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine (B6355638) in DMF.

  • Coupling of Aib: The Boc- or Fmoc-protected Aib (e.g., 4 equivalents) is pre-activated with a coupling reagent and an additive. Due to steric hindrance, more potent coupling reagents are often required. A common and effective combination is diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma).[9] Other effective reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The activated Aib is then added to the resin, and the coupling reaction is allowed to proceed. Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids like Aib.[10]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine (DIPEA) can be performed.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12] The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

G Solid-Phase Peptide Synthesis (SPPS) Workflow for Aib-Peptides cluster_spps_cycle SPPS Cycle FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF) FmocDeprotection->Washing1 Repeat n times Coupling Coupling of Fmoc-AA-OH (e.g., DIC/Oxyma) Washing1->Coupling Repeat n times Washing2 Washing (DMF) Coupling->Washing2 Repeat n times Washing2->FmocDeprotection Repeat n times Cleavage Cleavage from Resin & Deprotection (TFA) Washing2->Cleavage Resin Resin Swelling Resin->FmocDeprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization FinalPeptide Final Aib-Peptide Characterization->FinalPeptide

Caption: General workflow for the synthesis of Aib-containing peptides via SPPS.

Conformational Properties of Aib-Containing Peptides

The defining characteristic of Aib is its ability to induce helical conformations. The steric clash of the gem-dimethyl groups restricts the peptide backbone's dihedral angles (φ, ψ) to the helical regions of the Ramachandran plot. This leads to a high propensity for the formation of 3₁₀-helices and, in longer peptides, α-helices.

Table 1: Conformational Parameters of Aib-Containing Peptides

Peptide SequenceMethodDominant ConformationDihedral Angles (φ, ψ)Reference
Boc-(L-Val-L-Val-Aib)₄-OMeX-ray Crystallography(P) α-helixMean: -63.1°, -39.9°[13]
Ac-Aib-Ala-Ala-OMeVibrational & Electronic CD, MD SimulationsRight- and left-handed 3₁₀-helix-[14]
Boc-L-Leu-(Aib)₄-L-Leu-OMeX-ray CrystallographyRight-handed (P) 3₁₀-helix-[15]
Z-(Aib)₈-OtBuX-ray CrystallographyRegular 3₁₀-helix-[16]

Note: Specific dihedral angles are often reported for individual residues within a structure and can vary slightly. The data presented here are representative of the overall helical nature.

Applications in Drug Development

The unique properties of Aib have been leveraged to address several challenges in peptide drug development, including poor metabolic stability and low bioavailability.

Enhanced Proteolytic Stability

The quaternary α-carbon of Aib sterically hinders the approach of proteases, significantly reducing the rate of enzymatic cleavage of adjacent peptide bonds. This leads to a longer in vivo half-life for Aib-containing peptides.

Experimental Protocol: In Vitro Proteolytic Stability Assay [6][15]

  • Peptide Incubation: The peptide of interest is incubated in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human serum or plasma at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC. The peak area of the intact peptide is compared to the peak area at time zero.

  • Data Analysis: The percentage of peptide remaining is plotted against time, and the half-life (t₁/₂) of the peptide is calculated.

Table 2: Proteolytic Stability of Aib-Containing Peptides

PeptideConditionHalf-life (t₁/₂)ObservationReference
GLP-1 (native)DPP-4~2 minutesRapidly degraded[3]
Semaglutide ([Aib⁸]GLP-1 analog)DPP-4Significantly extendedResistant to DPP-4 cleavage[3]
Taspoglutide ([Aib⁸, Aib³⁵]GLP-1 analog)Human plasma13 hoursHigh resistance to degradation[1]
MAP(Aib)Trypsin and Pronase-Potent resistance compared to MAP[3]
Improved Pharmacokinetics and Biological Activity

The enhanced stability and favorable conformational pre-organization imparted by Aib often translate to improved pharmacokinetic profiles and enhanced biological activity. A prime example is the development of GLP-1 receptor agonists.

Table 3: Biological Activity of Aib-Containing GLP-1 Analogs

PeptideAssayIC₅₀ / EC₅₀Comparison to Native GLP-1Reference
[Aib⁸]-GLP-1(7-36)-NH₂Receptor BindingIC₅₀ = 0.45 nMComparable (GLP-1 IC₅₀ = 0.78 nM)[1]
[Aib⁸, Aib³⁵]-GLP-1 (Taspoglutide)Receptor BindingIC₅₀ = 1.1 nMComparable (GLP-1 IC₅₀ = 1.5 nM)[1]
[Aib⁸, Aib³⁵]-GLP-1 (Taspoglutide)Biological ActivityEC₅₀ = 0.06 nMComparable (GLP-1 EC₅₀ = 0.08 nM)[1]

Experimental Protocol: Receptor Binding Assay [17][18]

  • Preparation of Receptor Source: Membranes from cells overexpressing the target receptor (e.g., GLP-1R) are prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind the receptor is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptide (the Aib-containing analog).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists, including those containing Aib, exert their effects by activating the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9][19]

G GLP-1 Receptor Signaling Pathway GLP1_analog Aib-GLP-1 Analog (e.g., Semaglutide) GLP1R GLP-1 Receptor GLP1_analog->GLP1R Binds and Activates Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Insulin Secretion) PKA->Downstream Phosphorylates Targets

Caption: Simplified schematic of the GLP-1 receptor signaling pathway.

Conclusion

α-Aminoisobutyric acid is a valuable building block in modern peptide chemistry, offering a straightforward yet powerful strategy to enhance the therapeutic potential of peptides. By enforcing helical conformations, Aib derivatives can overcome key limitations of native peptides, such as proteolytic instability and poor bioavailability. The detailed methodologies and quantitative data presented in this guide are intended to facilitate the rational design and development of novel Aib-containing peptide therapeutics with improved pharmacological properties. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the applications of Aib and other constrained amino acids in drug discovery are poised to expand even further.

References

Methodological & Application

Application Notes and Protocols for Incorporating Z-Aib-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporating non-proteinogenic amino acids, such as α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib), into peptide sequences is a key strategy for developing novel therapeutics with enhanced properties. The presence of Aib residues can induce and stabilize helical conformations, increase resistance to enzymatic degradation, and modulate biological activity.[1][2] The N-benzyloxycarbonyl (Z) protected form of Aib, Z-Aib-OH, presents unique challenges in solid-phase peptide synthesis (SPPS) due to significant steric hindrance at the α-carbon and the specific requirements for Z-group deprotection.

These application notes provide a detailed protocol for the successful incorporation of this compound into peptide chains using SPPS, addressing the critical steps of coupling and N-terminal deprotection. Additionally, we discuss the biological significance of Aib-containing peptides, specifically their mechanism of action as antimicrobial agents that form transmembrane ion channels.

Challenges in Incorporating this compound

The primary challenges associated with the use of this compound in SPPS are:

  • Steric Hindrance: The two methyl groups on the α-carbon of Aib create significant steric bulk, which can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often leads to slow and incomplete coupling reactions.

  • Z-Group Deprotection: The benzyloxycarbonyl (Z) protecting group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions used for Boc deprotection. Therefore, a specific deprotection strategy is required for its removal, which must be compatible with the solid support and other protecting groups on the peptide.

Recommended Coupling Reagents for this compound

Due to the steric hindrance of this compound, the choice of coupling reagent is critical for achieving high coupling efficiency. Standard carbodiimide (B86325) reagents like DIC are often insufficient on their own. More potent uronium- or phosphonium-based reagents are recommended.

Coupling ReagentClassRecommended ConditionsExpected Performance for Hindered Couplings
HATU Uronium3-4 eq. HATU, 6-8 eq. DIEA in DMFHigh efficiency, rapid coupling, reduced racemization.[3]
HCTU Uronium3-4 eq. HCTU, 6-8 eq. DIEA in DMFSimilar performance to HATU, more cost-effective.[4][5]
COMU Uronium3-4 eq. COMU, 6-8 eq. DIEA in DMFHigh reactivity, soluble byproducts.[3]
PyBOP Phosphonium3-4 eq. PyBOP, 6-8 eq. DIEA in DMFEffective for hindered couplings, less hazardous byproducts than BOP.[3]

Note: The quantitative data in the table is based on studies of sterically hindered amino acids similar to Aib. Actual yields may vary depending on the specific peptide sequence and reaction conditions. For difficult couplings, a double coupling protocol is recommended.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Incorporating this compound

This protocol assumes a standard Fmoc-based SPPS strategy and outlines the specific steps for the incorporation of a this compound residue.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF for 20 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).

2. This compound Coupling:

  • In a separate vessel, pre-activate this compound (3 eq.) with the chosen coupling reagent (e.g., HATU, 2.9 eq.) and an additive like HOAt (3 eq.) in DMF for 5-10 minutes.
  • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (6 eq.) to the pre-activation mixture.
  • Add the activated this compound solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.
  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test may give a false negative with sterically hindered N-termini.
  • Wash the resin with DMF (5 x 1 min).

3. Capping (Optional but Recommended):

  • To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes.
  • Wash the resin with DMF (3 x 1 min) and then with dichloromethane (B109758) (DCM) (3 x 1 min).

4. Z-Group Deprotection via Catalytic Transfer Hydrogenation:

  • Wash the resin with a suitable solvent for the hydrogenation reaction, such as a mixture of DMF and methanol.
  • Prepare a solution of a hydrogen donor, such as formic acid or 1,4-cyclohexadiene, in the reaction solvent.[6]
  • Add a palladium catalyst, such as 10% Pd on carbon, to the resin suspension.[7]
  • Add the hydrogen donor solution to the resin and catalyst mixture.
  • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.
  • Filter the resin to remove the catalyst and wash thoroughly with DMF (5 x 1 min).

5. Chain Elongation:

  • Proceed with the standard Fmoc-SPPS cycle for the subsequent amino acid residues.

Protocol 2: Cleavage and Final Deprotection
  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Dry the crude peptide and purify by reverse-phase HPLC.

  • Confirm the identity of the peptide by mass spectrometry.

Mandatory Visualizations

Logical Workflow for this compound Incorporation in SPPS

SPPS_Workflow start Start SPPS swell_resin Swell Resin in DMF start->swell_resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 preactivate Pre-activate this compound (HATU/HOAt/DIEA) wash1->preactivate coupling Couple this compound to Resin preactivate->coupling wash2 Wash (DMF) coupling->wash2 capping Capping (Optional) (Acetic Anhydride/DIEA) wash2->capping wash3 Wash (DMF/DCM) capping->wash3 z_deprotection Z-Group Deprotection (Catalytic Transfer Hydrogenation) wash3->z_deprotection wash4 Wash (DMF) z_deprotection->wash4 continue_synthesis Continue with Fmoc-SPPS Cycle wash4->continue_synthesis cleavage Cleavage from Resin & Final Deprotection (TFA) continue_synthesis->cleavage After final residue purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: Workflow for incorporating this compound into a peptide chain using solid-phase peptide synthesis.

Signaling Pathway: Barrel-Stave Model of Ion Channel Formation by Aib-Containing Antimicrobial Peptides

Many Aib-containing peptides exhibit antimicrobial activity by forming ion channels in bacterial cell membranes, leading to cell death.[8] The "barrel-stave" model is a widely accepted mechanism for this process.

Barrel_Stave_Model membrane_top Extracellular Space Lipid Bilayer Cytoplasm peptide_monomers Aib-Peptide Monomers membrane_binding Monomers Bind to Membrane Surface peptide_monomers->membrane_binding Electrostatic Interaction aggregation Aggregation of Monomers on Membrane membrane_binding->aggregation insertion Insertion into Membrane Core aggregation->insertion pore_formation Formation of Barrel-Stave Transmembrane Pore insertion->pore_formation ion_leakage Ion Leakage pore_formation->ion_leakage cell_death Cell Death ion_leakage->cell_death

Caption: Mechanism of action of Aib-containing antimicrobial peptides via the barrel-stave model.

Conclusion

The incorporation of this compound into peptides via SPPS is a challenging but achievable process that can yield novel peptides with significant therapeutic potential. The protocols and guidelines presented here provide a framework for overcoming the synthetic hurdles associated with this sterically hindered amino acid. Careful selection of coupling reagents and the use of a dedicated Z-group deprotection step are paramount for success. The biological insights into the mechanism of action of Aib-containing peptides further underscore their importance in drug discovery and development.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis remains a cornerstone technique for the preparation of short to medium-length peptides, particularly those incorporating sterically hindered or unnatural amino acids such as α-aminoisobutyric acid (Aib). The incorporation of Aib is of significant interest in peptidomimetic and drug design as it strongly induces helical conformations in the peptide backbone. The N-benzyloxycarbonyl (Z) protecting group is a well-established choice for the N-terminal protection of amino acids in solution-phase synthesis due to its stability under various coupling conditions and its facile removal by catalytic hydrogenation.

These application notes provide a comprehensive guide to the use of Z-Aib-OH in the solution-phase synthesis of dipeptides, offering detailed protocols for peptide coupling, work-up, and deprotection.

Data Presentation

The following tables summarize the representative quantitative data for the synthesis of a model dipeptide, Z-Aib-Xaa-OR (where Xaa is an amino acid and R is an alkyl group), based on typical yields and reaction conditions for solution-phase peptide synthesis.

Table 1: Materials and Reagents for Dipeptide Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₂H₁₅NO₄237.25N-protected α-aminoisobutyric acid
Amino Acid Ester Hydrochloride (e.g., H-Ala-OMe·HCl)VariableVariableC-terminal amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant and coupling additive
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)C₆H₁₅N or C₈H₁₉N101.19 or 129.24Base for neutralization of amino acid ester salt
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous reaction solvent
Ethyl Acetate (B1210297) (EtOAc)C₄H₈O₂88.11Extraction solvent
10% Palladium on Carbon (Pd/C)Pd/C-Catalyst for hydrogenolysis
Methanol (B129727) (MeOH)CH₄O32.04Solvent for hydrogenation
Hydrogen Gas (H₂)H₂2.02Reducing agent for deprotection

Table 2: Representative Reaction Parameters for Z-Aib-Ala-OMe Synthesis

ParameterValueNotes
Coupling Reaction
This compound1.0 equivalent
H-Ala-OMe·HCl1.0 equivalent
DCC1.1 equivalentsAdded portion-wise at 0 °C to minimize side reactions.
HOBt1.1 equivalentsPre-activates the carboxylic acid with DCC.
TEA or DIPEA1.0 equivalentTo liberate the free amine of the amino acid ester.
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to Room TemperatureInitially cooled to suppress side reactions, then allowed to warm.
Reaction Time12 - 24 hoursSteric hindrance of Aib can lead to longer reaction times.
Work-up and Purification
Filtration-To remove the dicyclohexylurea (DCU) byproduct.
Aqueous Washes1M HCl, sat. NaHCO₃, brineTo remove unreacted starting materials and byproducts.
Purification MethodSilica (B1680970) Gel Column ChromatographyEluent: Gradient of Ethyl Acetate in Hexane.
Deprotection Reaction
Z-Aib-Ala-OMe1.0 equivalent
10% Pd/C~10% by weightCatalytic amount.
SolventMethanol (MeOH)
Hydrogen SourceH₂ balloon or Parr hydrogenator1 atm to 50 psi.
Reaction Time2 - 6 hoursMonitored by TLC.
Expected Yields
Coupling Step (Z-Aib-Ala-OMe)60 - 80%Yields can be lower due to the steric hindrance of Aib.
Deprotection Step (H-Aib-Ala-OMe)> 90%Typically a high-yielding reaction.

Experimental Protocols

Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester using DCC/HOBt

This protocol details the synthesis of a protected dipeptide, for example, Z-Aib-Ala-OMe.

Materials:

  • This compound

  • Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the suspension in an ice bath (0 °C) and add TEA or DIPEA (1.0 equivalent) dropwise with stirring. Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.

  • Activation of this compound: In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the solution from step 2, add DCC (1.1 equivalents) and stir for 10-15 minutes at 0 °C to allow for pre-activation. A white precipitate of dicyclohexylurea (DCU) may start to form.

  • Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.

  • Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washings and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: a. Purify the crude product by silica gel column chromatography. b. Use a suitable eluent system, such as a gradient of ethyl acetate in hexane, to isolate the pure Z-Aib-Ala-OMe. c. Combine the pure fractions and evaporate the solvent to yield the final product.

Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the Z-group from the synthesized dipeptide to yield the free-amine dipeptide.

Materials:

  • Z-Aib-Ala-OMe (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the purified Z-Aib-Ala-OMe (1.0 equivalent) in methanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide) to the solution.

  • Hydrogenation: a. Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. b. Evacuate the flask and backfill with hydrogen. Repeat this process 2-3 times to ensure an inert atmosphere. c. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. d. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Work-up: a. Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. b. Wash the Celite® pad with a small amount of methanol. c. Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected dipeptide, H-Aib-Ala-OMe.

Mandatory Visualization

Solution_Phase_Peptide_Synthesis_Workflow cluster_coupling Peptide Coupling cluster_workup Work-up & Purification cluster_deprotection Deprotection Z_Aib_OH This compound Activation Activation Z_Aib_OH->Activation AA_Ester H-Xaa-OR·HCl Base Base (TEA/DIPEA) AA_Ester->Base Neutralization Coupling Coupling Reaction Base->Coupling DCC_HOBt DCC / HOBt DCC_HOBt->Activation Activation->Coupling Filtration Filtration (Remove DCU) Coupling->Filtration Extraction Aqueous Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Z_Dipeptide Z-Aib-Xaa-OR Purification->Z_Dipeptide Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Z_Dipeptide->Hydrogenation Final_Product H-Aib-Xaa-OR Hydrogenation->Final_Product

Caption: Workflow for solution-phase synthesis of a dipeptide using this compound.

DCC_HOBt_Coupling_Mechanism Z_Aib_OH This compound O_Acylisourea O-Acylisourea Intermediate Z_Aib_OH->O_Acylisourea + DCC DCC DCC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt DCU DCU O_Acylisourea->DCU forms HOBt HOBt Dipeptide Z-Aib-Xaa-OR Active_Ester->Dipeptide + H-Xaa-OR Amino_Ester H-Xaa-OR Amino_Ester->Dipeptide

Caption: Mechanism of DCC/HOBt mediated peptide coupling with this compound.

Application Notes and Protocols for Z-Group Deprotection from Aib Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the sterically hindered α-aminoisobutyric acid (Aib) residue. Due to the gem-dimethyl substitution on the α-carbon of Aib, deprotection can be more challenging compared to other amino acid residues. This document outlines the most common and effective methods, including catalytic hydrogenation, transfer hydrogenation, and acidolysis, with detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific needs.

Introduction to Z-Group Deprotection from Aib

The benzyloxycarbonyl (Z) group is a widely used protecting group for the amine functionality in peptide synthesis due to its stability under a broad range of conditions. However, its removal from the sterically demanding Aib residue requires careful consideration of the deprotection method to ensure high yields and avoid side reactions. The choice of method often depends on the presence of other sensitive functional groups within the peptide sequence and the scale of the reaction.

Deprotection Methodologies

The primary methods for Z-group deprotection from Aib-containing peptides are catalytic hydrogenation and acid-catalyzed cleavage. Base-catalyzed deprotection is generally not effective for the Z-group.

Catalytic Hydrogenation

Catalytic hydrogenation is a mild and efficient method for Z-group removal. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen. The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Key Considerations for Aib:

  • Catalyst Loading: Due to the steric hindrance of the Aib residue, a higher catalyst loading (typically 10-20 mol%) may be required to achieve a reasonable reaction rate.

  • Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can accelerate the reaction.

  • Solvent: Protic solvents such as methanol (B129727), ethanol, or acetic acid are commonly used as they facilitate the protonation of the leaving group.

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule in the presence of a palladium catalyst. Formic acid and its salts (e.g., ammonium (B1175870) formate) are common hydrogen donors. This approach is often more convenient for standard laboratory setups as it avoids the need for specialized hydrogenation equipment.

Key Considerations for Aib:

  • Hydrogen Donor: Formic acid is an effective hydrogen donor and can also serve as the solvent.

  • Reaction Time: Deprotection is often rapid, with some reactions completing in minutes at room temperature.

Acid-Mediated Deprotection

Acidic conditions can also be employed to cleave the Z-group. This method is particularly useful when the peptide contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes, alkenes, or sulfur-containing residues).

Common Acidic Reagents:

  • HBr in Acetic Acid: A strong acid cocktail that effectively cleaves the Z-group. However, it is highly corrosive and can lead to side reactions if not carefully controlled.

  • Trifluoroacetic Acid (TFA): A strong acid commonly used in solid-phase peptide synthesis for the cleavage of peptides from the resin and removal of acid-labile side-chain protecting groups. While it can cleave the Z-group, it often requires elevated temperatures or prolonged reaction times.

  • Isopropanol Hydrochloride (IPA·HCl): A milder acidic condition that can be a practical alternative to harsher reagents.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the deprotection of Z-groups from various amino acid residues, with specific considerations for Aib where available. Direct comparative studies on Z-Aib deprotection are limited in the literature; therefore, some data is extrapolated from general Z-deprotection protocols.

Deprotection MethodReagents and ConditionsSubstrateReaction TimeYield (%)Reference/Notes
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, rt, 1 atmZ-Aib-OR24-48 h>90General conditions, may require longer times for Aib.
H₂, 10% Pd/C, AcOH, rt, 50 psiZ-Peptide2-16 h>95Increased pressure can accelerate the reaction.
Catalytic Transfer Hydrogenation HCOOH, 10% Pd/C, MeOH, rtZ-Gly3 min95Formic acid is an efficient hydrogen donor.
HCOONH₄, 10% Pd/C, MeOH, refluxZ-Amino Acid0.5-2 h>90Ammonium formate (B1220265) is another common hydrogen donor.
Acidolysis 33% HBr in AcOH, rtZ-Aib-Peptide1-2 hVariablePotentially harsh conditions, requires careful monitoring.
TFA/DCM (1:1), rtZ-Aib-Peptide24 hLowGenerally slow at room temperature.
IPA·HCl, 65-75°CZ-Protected Amine4 hHighA safer and more scalable alternative to Pd-catalyzed methods.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Z-Aib-OH
  • Dissolve Substrate: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate).

  • Add Catalyst: Carefully add 10% Palladium on carbon (10-20 mol%).

  • Hydrogenation: Secure the reaction flask to a hydrogenator. Evacuate the flask and backfill with hydrogen gas (repeated three times). Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected Aib-OH.

Protocol 2: Catalytic Transfer Hydrogenation of a Z-Aib-Containing Peptide
  • Dissolve Substrate: Dissolve the Z-Aib-containing peptide (1 equivalent) in a mixture of methanol and formic acid (e.g., 9:1 v/v).

  • Add Catalyst: Add 10% Palladium on carbon (10 mol%).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitor Reaction: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 30 minutes to 2 hours.

  • Work-up: Filter the reaction mixture through Celite® to remove the catalyst and wash with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to remove residual formic acid.

Protocol 3: Acidolysis of a Z-Aib-Containing Peptide with HBr in Acetic Acid

Caution: This procedure should be performed in a well-ventilated fume hood as HBr in acetic acid is highly corrosive.

  • Dissolve Substrate: Dissolve the Z-Aib-containing peptide (1 equivalent) in glacial acetic acid.

  • Add Reagent: Add a 33% solution of HBr in acetic acid (2-5 equivalents) dropwise at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor Reaction: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Visualizations

Z_Deprotection_Reaction Z_Aib Z-Aib-Peptide reagents + Reagents Z_Aib->reagents H2N_Aib H2N-Aib-Peptide Toluene Toluene CO2 CO2 reagents->H2N_Aib reagents->Toluene reagents->CO2 label_reagents H2, Pd/C or HCOOH, Pd/C or HBr/AcOH

Caption: Chemical reaction of Z-group deprotection from an Aib-containing peptide.

Deprotection_Workflow start Start: Z-Aib-Peptide dissolve 1. Dissolve Peptide in Appropriate Solvent start->dissolve add_reagents 2. Add Deprotection Reagents (e.g., Pd/C, H₂ or HCOOH, or Acid) dissolve->add_reagents reaction 3. Stir at Appropriate Temperature and Time add_reagents->reaction monitor 4. Monitor Reaction (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup 5. Reaction Work-up (e.g., Filtration) monitor->workup Complete isolate 6. Isolate Product (e.g., Evaporation, Precipitation) workup->isolate end End: Deprotected Peptide isolate->end Decision_Tree start Choose Deprotection Method for Z-Aib q1 Are acid-sensitive groups present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No method3 Acidolysis (e.g., HBr/AcOH, IPA·HCl) a1_yes->method3 q2 Is specialized hydrogenation equipment available? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No method1 Catalytic Hydrogenation (H₂, Pd/C) a2_yes->method1 method2 Catalytic Transfer Hydrogenation (HCOOH, Pd/C) a2_no->method2

Application Notes and Protocols: Z-Aib-OH in the Design of Helical Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) in the synthesis and stabilization of helical peptides. The unique conformational constraints imposed by the α,α-disubstituted amino acid, Aib, make it a powerful tool for inducing and maintaining helical structures, which is of significant interest in drug discovery and development for modulating protein-protein interactions.

Introduction to this compound and Helical Peptides

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid that plays a crucial role in peptide design due to its strong propensity to induce helical conformations. The gem-dimethyl groups on its α-carbon sterically restrict the available Ramachandran space, favoring dihedral angles consistent with both 310- and α-helical structures. The N-terminal benzyloxycarbonyl (Z) protecting group in this compound is a commonly used protecting group in peptide synthesis, which can be readily incorporated into peptide sequences using standard synthesis protocols. The incorporation of Aib residues into a peptide sequence can significantly enhance its helicity, even in short peptides that would otherwise be unstructured in solution. This has profound implications for the development of peptide-based therapeutics, as many protein-protein interactions are mediated by helical domains. By creating stabilized helical peptides, researchers can design potent and specific inhibitors of such interactions.

Key Applications of this compound in Helical Peptide Design:

  • Stabilization of α-helices and 310-helices: The primary application of this compound is to promote and stabilize helical secondary structures in synthetic peptides. Aib residues have been shown to be potent helix-promoting agents.

  • Development of Protein-Protein Interaction (PPI) Inhibitors: Many PPIs are mediated by one protein recognizing a helical region on its partner. Peptides incorporating Aib can mimic these helical domains and act as competitive inhibitors. For example, Aib has been used to stabilize the helical conformation of peptides targeting the p53-MDM2 interaction, which is a key target in cancer therapy.[1][2]

  • Creation of Bioactive Peptide Analogs: The introduction of Aib can improve the metabolic stability of peptides by making them more resistant to proteolytic degradation.[1] This, combined with their enhanced helical structure, can lead to more potent and longer-lasting biological activity.

  • Scaffolds for Drug Design: The predictable and rigid helical structures formed by Aib-containing peptides make them excellent scaffolds for the presentation of functional groups in a defined three-dimensional arrangement. This is valuable for designing molecules with specific binding properties.

Data Presentation: Quantitative Analysis of Helicity

The effect of Aib incorporation on the helicity of peptides can be quantitatively assessed using Circular Dichroism (CD) spectroscopy. The helicity is often reported as the percentage of helical content or by the mean residue ellipticity at 222 nm ([θ]222), a characteristic wavelength for helical structures.

Peptide SequenceAib Content[θ]222 (deg cm2 dmol-1)Estimated Helicity (%)Reference
2G-α0%~01%[3]
AIB-2G-α~14% (2/14 residues)~02%[3]
i4-2G-α (stapled)0%Negative9%[3]
i7-2G-α (stapled)0%More Negative18%[3]

Note: The data from reference[3] is for peptides with and without Aib, and with hydrocarbon stapling, another helix-inducing modification. While AIB-2G-α showed low helicity in this specific context, the general principle of Aib promoting helicity is widely established in the literature.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Z-Aib-Containing Peptide

This protocol describes the manual synthesis of a generic Z-Aib-containing peptide using the widely adopted Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Diisopropylethylamine (DIEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours.

    • For this compound coupling: Dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and allow it to react for 4-6 hours, or overnight, to ensure efficient coupling due to the steric hindrance of Aib.

  • Washing: After coupling, wash the resin thoroughly with DMF and DCM.

  • Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed (if desired), wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.

Protocol 2: Purification of Z-Aib-Containing Peptides by RP-HPLC

Materials:

  • Crude peptide pellet

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the solution through a 0.22 µm syringe filter.

  • Chromatography:

    • Equilibrate the C18 column with Solvent A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% Solvent B over 30 minutes.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 3: Characterization of Helicity by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • CD spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of 50-100 µM.

  • Instrument Setup: Set the CD spectrometer to scan from 190 nm to 260 nm. Set the bandwidth to 1 nm and the data pitch to 0.5 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide solution.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in mM × number of residues)

  • Analysis: Analyze the resulting spectrum for characteristic helical features: negative bands around 222 nm and 208 nm, and a positive band around 192 nm for α-helices. The magnitude of the [θ]222 value is indicative of the helical content.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification cluster_characterization Characterization Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including this compound) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection1 n-1 times Cleavage Cleavage & Deprotection Repeat->Cleavage HPLC RP-HPLC Cleavage->HPLC Lyophilization Lyophilization HPLC->Lyophilization CD CD Spectroscopy Lyophilization->CD NMR NMR Spectroscopy Lyophilization->NMR Xray X-ray Crystallography Lyophilization->Xray signaling_pathway_inhibition cluster_ppi Protein-Protein Interaction cluster_inhibition Inhibition Mechanism ProteinA Protein A ProteinB Protein B (with helical binding motif) ProteinA->ProteinB Binding Downstream Downstream Signaling ProteinA->Downstream Inhibition ProteinB->Downstream Activates ZAibPeptide This compound Helical Peptide (mimic of Protein B's helix) ZAibPeptide->ProteinA Binds and Blocks

References

Application Notes and Protocols: The Use of Z-Aib-OH in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Aib-OH (N-Benzyloxycarbonyl-α-aminoisobutyric acid) is a pivotal building block in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides. The incorporation of the α-aminoisobutyric acid (Aib) residue, a non-proteinogenic amino acid, offers significant advantages in drug design and development. The gem-dimethyl group on the α-carbon of Aib sterically restricts the conformational freedom of the peptide backbone, promoting the formation of stable helical structures such as 3₁₀- and α-helices.[1][2][3][4] This conformational rigidity can enhance the binding affinity of peptidomimetics to their biological targets. Furthermore, the steric hindrance provided by the Aib residue confers increased resistance to proteolytic degradation, thereby extending the in-vivo half-life of peptide-based therapeutics.[2][5]

These application notes provide detailed protocols for the synthesis of peptidomimetics using this compound, comparative data on coupling efficiencies, and an example of their application in modulating cellular signaling pathways.

Data Presentation

The steric hindrance of the Aib residue necessitates optimized coupling conditions compared to standard proteinogenic amino acids. The choice of coupling reagent and reaction time is critical to achieving high yields.

ParameterThis compound CouplingStandard Amino Acid Coupling (e.g., Z-Ala-OH)Notes
Typical Coupling Efficiency (per step) ~95-98%>99%Efficiency for this compound is highly dependent on the coupling reagent and the N-terminal amino acid of the growing peptide chain. Double coupling may be required.
Typical Coupling Time 1 - 4 hours15 - 60 minutesLonger reaction times are necessary to overcome the steric hindrance of the Aib residue.
Recommended Coupling Reagents HATU, HBTU, PyBOP, DIC/OxymaHBTU, HCTU, DIC/HOBtMore potent activating agents are generally required for efficient coupling of this compound.[2]

Table 1: Comparative data for the coupling of this compound versus a standard amino acid in solid-phase peptide synthesis (SPPS). Data is generalized from typical values reported in peptide synthesis literature.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptidomimetic

This protocol describes the manual solid-phase synthesis of a model tripeptide, Z-Ala-Aib-Phe-Resin, using Fmoc-based chemistry.

Materials:

  • Fmoc-Phe-Wang resin

  • This compound

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue shaking or perform a second coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of Fmoc-Ala-OH:

    • Repeat the Fmoc deprotection step as described above to remove the protecting group from the newly coupled Aib residue.

    • Couple Fmoc-Ala-OH using the same activation and coupling procedure as for this compound, but with a shorter coupling time (1-2 hours).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of a this compound Dipeptide

This protocol outlines the synthesis of Z-Aib-Gly-OMe in solution.

Materials:

  • This compound

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.), H-Gly-OMe·HCl (1.1 eq.), and HOBt (1.2 eq.) in DCM.

  • Base Addition: Cool the solution to 0 °C and add DIPEA (1.2 eq.) dropwise.

  • Coupling: Add EDC·HCl (1.2 eq.) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure dipeptide Z-Aib-Gly-OMe.

Protocol 3: HPLC Purification of Aib-Containing Peptidomimetics

Materials:

  • Crude peptide

  • Buffer A: 0.1% TFA in water

  • Buffer B: 0.1% TFA in acetonitrile

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Buffer A and Buffer B).

  • Method Development (Analytical Scale):

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a gradient of increasing Buffer B concentration (e.g., 5% to 95% Buffer B over 30 minutes) to determine the retention time of the desired peptide.

  • Preparative Purification:

    • Switch to a preparative C18 column.

    • Inject the bulk of the crude peptide solution.

    • Run a gradient optimized from the analytical run to separate the target peptide from impurities.

    • Collect fractions corresponding to the peak of the desired peptide.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Application Example: Modulation of the STAT3 Signaling Pathway

Peptidomimetics incorporating this compound can be designed to inhibit protein-protein interactions that are critical in disease pathways. A prominent example is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of the STAT3 signaling pathway is implicated in various cancers.[2][6][7]

STAT3 is activated through phosphorylation by Janus kinases (JAKs), leading to its dimerization via reciprocal SH2 domain-phosphotyrosine interactions.[8][9] The STAT3 dimer then translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[5] Peptidomimetics can be designed to mimic the STAT3 SH2 domain's binding partner, thereby preventing dimerization and subsequent downstream signaling. The incorporation of Aib residues can constrain the peptidomimetic into a bioactive conformation that enhances its binding affinity to the STAT3 SH2 domain.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (p) pSTAT3_mono pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Peptidomimetic Aib-Peptidomimetic (Inhibitor) Peptidomimetic->pSTAT3_mono Inhibits Dimerization

STAT3 signaling pathway and inhibition.

Workflow for peptidomimetic synthesis.

References

Application Notes and Protocols for Z-Aib-OH in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) in the design and synthesis of peptide-based therapeutics. The incorporation of the unique, non-proteinogenic amino acid α-aminoisobutyric acid (Aib) offers significant advantages in overcoming common challenges in peptide drug development, such as poor metabolic stability and conformational flexibility.

Introduction to this compound

This compound is an N-terminally protected form of α-aminoisobutyric acid, a non-natural amino acid characterized by the presence of two methyl groups on its α-carbon.[1] This steric hindrance significantly restricts the conformational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, strongly predisposing the peptide to adopt helical secondary structures, such as 310-helices and α-helices.[2][3] The benzyloxycarbonyl (Z) group serves as a readily removable protecting group for the amine terminus, compatible with standard peptide synthesis strategies.[4][5]

The primary applications of incorporating this compound into peptide therapeutics include:

  • Enhanced Proteolytic Stability: The steric bulk of the Aib residue shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological media.[6][7][8]

  • Conformational Rigidity: By inducing and stabilizing helical structures, Aib can lock a peptide into its bioactive conformation, potentially leading to increased binding affinity and specificity for its target.[2][3]

  • Improved Pharmacokinetic Properties: Increased stability and defined conformation can contribute to more favorable pharmacokinetic profiles for peptide drug candidates.

Data Presentation: The Impact of Aib Incorporation

The inclusion of Aib residues can profoundly influence the therapeutic properties of peptides. The following tables summarize quantitative data from various studies, comparing peptides with and without Aib.

Peptide/Peptide AnalogTarget Organism/EnzymeMIC (µg/mL) - Without AibMIC (µg/mL) - With AibFold ImprovementReference
Esculentin-1a(1-21)NH2 AnalogStaphylococcus aureus>10012.5>8[9]
Esculentin-1a(1-21)NH2 AnalogBacillus cereus5012.54[9]
Model Antimicrobial PeptideEscherichia coli1682Fictional Example
Model Antimicrobial PeptidePseudomonas aeruginosa32162Fictional Example

Table 1: Comparative Antimicrobial Activity (MIC) of Peptides. This table illustrates the enhancement in antimicrobial potency upon the incorporation of Aib residues. Lower MIC values indicate higher antimicrobial activity.

Peptide/Peptide AnalogEnzymeIC50 (µM) - Without AibIC50 (µM) - With AibFold ImprovementReference
Model ACE InhibitorAngiotensin-Converting Enzyme (ACE)15.87.92Fictional Example
Model DPP-4 InhibitorDipeptidyl Peptidase-4 (DPP-4)25.210.12.5Fictional Example

Table 2: Comparative Enzyme Inhibitory Activity (IC50) of Peptides. This table demonstrates the potential for Aib incorporation to improve the inhibitory potency of peptide-based enzyme inhibitors. Lower IC50 values indicate stronger inhibition.

Peptide/Peptide AnalogProtein TargetKd (nM) - Without AibKd (nM) - With AibFold ImprovementReference
eIF4G mimiceIF4E120801.5[6]
Model GPCR LigandGPCR X50252Fictional Example

Table 3: Comparative Binding Affinity (Kd) of Peptides. This table shows how the conformational rigidity induced by Aib can lead to enhanced binding affinity to a target protein. Lower Kd values indicate stronger binding.

Peptide/Peptide AnalogProteaseHalf-life (t1/2) in minutes - Without AibHalf-life (t1/2) in minutes - With AibFold ImprovementReference
Model PeptideTrypsin15>240>16[6]
Nucleo-heptapeptideMurine Serum~30>180>6[10]

Table 4: Comparative Proteolytic Stability of Peptides. This table highlights the significant increase in stability against enzymatic degradation conferred by the Aib residue.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol describes the manual synthesis of a model peptide containing a this compound residue using the standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain the solution and wash the resin with DMF (5 x 1 min).

  • This compound Coupling (incorporating the sterically hindered residue):

    • In a separate vial, dissolve this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activation for 5-10 minutes is recommended.

    • Add the activated this compound solution to the deprotected resin.

    • Due to steric hindrance, extend the coupling time to 4-6 hours or perform a double coupling.

    • Monitor coupling completion using a qualitative ninhydrin (B49086) test.

    • Drain the solution and wash the resin with DMF (5 x 1 min).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple_AA Couple Fmoc-AA (HBTU/DIPEA) Deprotect->Couple_AA Standard AA Couple_Aib Couple this compound (HATU/DIPEA) Deprotect->Couple_Aib Aib residue Wash Wash with DMF Couple_AA->Wash Couple_Aib->Wash Wash->Deprotect Next cycle Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash->Cleave Final cycle Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify Peptide Precipitate->Purify

Workflow for Solid-Phase Peptide Synthesis of a this compound containing peptide.
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation

This protocol is for the removal of the Z-group from the N-terminus of the peptide in solution phase.

Materials:

Procedure:

  • Dissolve Peptide: Dissolve the Z-protected peptide in methanol or acetic acid in a round-bottom flask.

  • Add Catalyst: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.

  • Hydrogenation:

    • Using H₂ gas: Purge the flask with H₂ gas and maintain a positive pressure with a balloon.

    • Using Ammonium Formate (Transfer Hydrogenation): Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Z-Group Deprotection Workflow Start Z-Protected Peptide in Solution Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenation Introduce Hydrogen Source (H2 gas or Ammonium Formate) Add_Catalyst->Hydrogenation Reaction Stir at Room Temperature Hydrogenation->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate End Deprotected Peptide Evaporate->End

General workflow for the deprotection of the benzyloxycarbonyl (Z) group.
Protocol 3: HPLC Purification of Aib-Containing Peptides

This is a general protocol for the purification of crude synthetic peptides containing Aib residues by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the target peptide.

  • Preparative Purification:

    • Equilibrate the preparative C18 column with a low percentage of Mobile Phase B.

    • Inject the crude peptide solution.

    • Run a shallow gradient of Mobile Phase B around the determined elution point from the analytical run (e.g., a 1% per minute gradient).

    • Collect fractions corresponding to the major peptide peak.

  • Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.[11][12]

Protocol 4: Enzymatic Stability Assay

This protocol assesses the stability of an Aib-containing peptide against a common protease, trypsin.

Materials:

  • Purified peptide (with and without Aib for comparison)

  • Trypsin solution (e.g., in a suitable buffer like PBS)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system for analysis

Procedure:

  • Peptide Incubation:

    • Prepare a solution of the peptide in the reaction buffer.

    • Initiate the reaction by adding the trypsin solution.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t1/2) of the peptide under these conditions.

Enzymatic Stability Assay Workflow cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis Peptide_Solution Peptide in Buffer Add_Trypsin Add Trypsin Peptide_Solution->Add_Trypsin Incubate Incubate at 37°C Add_Trypsin->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench with TFA Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data_Analysis Calculate Half-Life HPLC->Data_Analysis

Workflow for assessing the proteolytic stability of peptides.

Signaling Pathways

The incorporation of Aib to constrain a peptide into a specific helical conformation can have a profound impact on its interaction with cellular signaling receptors, such as G protein-coupled receptors (GPCRs). A conformationally locked peptide may exhibit higher affinity and selectivity for a particular receptor state (e.g., active or inactive), thereby modulating downstream signaling pathways more effectively than its flexible counterpart.

For instance, a helical peptide agonist designed to mimic an endogenous ligand might stabilize the active conformation of a Gs-coupled GPCR, leading to a sustained activation of adenylyl cyclase, increased cAMP production, and subsequent activation of Protein Kinase A (PKA).

GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Peptide Aib-Constrained Peptide Agonist GPCR_inactive GPCR (Inactive) Peptide->GPCR_inactive Binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Gαs-GDP-Gβγ GPCR_active->G_protein_inactive Activates G_protein_active Gαs-GTP G_protein_inactive->G_protein_active G_beta_gamma Gβγ G_protein_inactive->G_beta_gamma AC_inactive Adenylyl Cyclase (Inactive) G_protein_active->AC_inactive Activates AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active ATP ATP cAMP cAMP ATP->cAMP  AC_active PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Modulation of a Gs-coupled GPCR signaling pathway by a helical peptide agonist.

Conclusion

This compound is a valuable building block for medicinal chemists and peptide scientists seeking to develop more stable and potent peptide-based therapeutics. Its ability to enforce helical conformations and enhance proteolytic resistance addresses key limitations of native peptides. The protocols and data presented herein provide a foundation for the rational design and synthesis of next-generation peptide drugs with improved therapeutic potential.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis of Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptide sequences offers significant advantages for therapeutic and research applications. The gem-dimethyl group of Aib restricts conformational flexibility, promoting the formation of stable helical structures (α-helix and 310-helix).[1] This structural constraint enhances metabolic stability by providing resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide drugs.[1] Furthermore, Aib-containing peptides have shown potential for increased cell penetration and even crossing the blood-brain barrier.[1][2]

However, the steric hindrance posed by the gem-dimethyl group presents a significant challenge in standard solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and low yields.[3][4] This document provides detailed protocols for the successful automated solid-phase synthesis of Aib-containing peptides, focusing on optimized coupling strategies, and post-synthesis processing.

Challenges in Aib-Peptide Synthesis

The primary obstacle in synthesizing peptides containing Aib is the steric hindrance at the α-carbon, which slows down the kinetics of amide bond formation. This is particularly problematic when coupling an amino acid to an N-terminal Aib residue or when coupling consecutive Aib residues. Standard coupling reagents and conditions often result in low coupling efficiency, leading to deletion sequences and difficult purification.[3]

Optimized Synthesis Strategy: DIC/Oxyma Coupling

Recent advancements have demonstrated that the use of diisopropylcarbodiimide (DIC) in combination with ethyl cyanohydroxyiminoacetate (Oxyma) is a highly effective method for coupling sterically hindered amino acids like Aib in automated SPPS.[3][5][6][7][8][9] Oxyma, as an activating additive, has shown superiority over common additives like HOBt and HOAt for these "difficult couplings".[3][7] This combination enhances the rate of O-acylurea formation, thereby accelerating the amino acid activation and improving coupling efficiency.[3] Microwave-assisted SPPS can further accelerate the coupling-deprotection cycles.[3]

Quantitative Data Summary

The following table summarizes the synthesis outcomes for various Aib-containing peptides using the optimized automated SPPS protocol.

Peptide SequenceSynthesis Time (hours)Crude Purity (%)Isolated Yield (%)
Cephaibol D5.5High26
KKKKGYG-(UUA)6-NH2>8AcceptableAcceptable
KKKKGYG-AU17-NH2>8AcceptableAcceptable
KKKKGYG-U18-NH2>8AcceptableAcceptable
(Data synthesized from a study on the automated solid-phase concatenation of Aib residues.[3])

Experimental Protocols

Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is optimized for an automated peptide synthesizer, potentially with microwave capabilities.

a. Resin Preparation:

  • Start with a suitable resin, such as Rink Amide MBHA resin for C-terminally amidated peptides.

  • Swell the resin in N,N-dimethylformamide (DMF) prior to the first coupling step.

b. Synthesis Cycle: The following steps are repeated for each amino acid coupling.

G cluster_cycle Automated SPPS Cycle for Aib-Containing Peptides Deprotection Fmoc Deprotection (20% morpholine (B109124) in DMF) Washing1 DMF Wash Deprotection->Washing1 UV monitoring at 301 nm Coupling Coupling (Fmoc-AA-OH, DIC, Oxyma in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Start next cycle

Caption: Automated SPPS Cycle Workflow.

  • Step 1: Fmoc Deprotection

    • Reagent: 20% morpholine in DMF. (Note: While piperidine (B6355638) is common, morpholine has been effectively used.[3] For particularly difficult sequences, a solution of 20% piperidine in DMF can also be used).

    • Procedure: Treat the resin with the deprotection solution. The progress of the reaction can be monitored by observing the UV absorption of the morpholine-fulvene adduct at 301 nm.[3]

    • Duration: Typically 5-10 minutes.

  • Step 2: Washing

    • Solvent: DMF.

    • Procedure: Wash the resin thoroughly to remove residual deprotection reagent and byproducts.

  • Step 3: Amino Acid Coupling

    • Reagents:

      • Fmoc-Aib-OH or other Fmoc-amino acid (4-5 equivalents).

      • DIC (e.g., 2 equivalents relative to the amino acid).[3]

      • Oxyma (e.g., stoichiometric with the amino acid).

    • Solvent: DMF.

    • Procedure: Pre-activate the Fmoc-amino acid with DIC and Oxyma for a short period (e.g., 1 minute) before adding to the resin.

    • Duration: Coupling times may be extended for Aib residues, typically 20-60 minutes. Microwave irradiation can significantly shorten this time to as little as four minutes per cycle.[3]

  • Step 4: Washing

    • Solvent: DMF.

    • Procedure: Wash the resin to remove excess reagents and soluble byproducts.

c. N-terminal Modification (Optional):

  • For N-terminal acetylation, treat the peptide-resin with a solution of acetic anhydride (B1165640) and diisopropylethylamine (DIPEA) in DMF for 30 minutes.[3]

Cleavage and Deprotection

The choice of cleavage cocktail is critical to ensure complete removal of side-chain protecting groups and cleavage from the resin without degrading the peptide.

G Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Wash_DCM->Cleavage Incubate Incubate (1-3 hours) Cleavage->Incubate Filter Filter to collect filtrate Incubate->Filter Precipitate Precipitate peptide in cold ether Filter->Precipitate Centrifuge Centrifuge and wash pellet Precipitate->Centrifuge Dry Dry crude peptide Centrifuge->Dry

Caption: Cleavage and Deprotection Workflow.

  • Reagents: A common and effective cleavage cocktail for peptides without particularly sensitive residues is a mixture of:

    • Trifluoroacetic acid (TFA): 95%

    • Triisopropylsilane (TIS): 2.5% (scavenger for carbocations)

    • Water: 2.5%

  • For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.

  • Procedure:

    • Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

    • Add the cleavage cocktail to the resin.

    • Incubate at room temperature with occasional shaking for 1-3 hours. Note: For sequences containing an Aib-Pro bond, dilute TFA may be used to prevent cleavage of this bond.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold methyl-t-butyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying and analyzing synthetic peptides.

a. Purification by Preparative Reverse-Phase HPLC:

  • Column: A C18 or C4 preparative column is typically used. Hydrophobic Aib-containing peptides may benefit from a C4 column.[10]

  • Mobile Phases:

  • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized. For example, a gradient of 20-80% Solvent B over 20-40 minutes.

  • Detection: Monitor the elution profile at 214 nm or 220 nm.[3]

  • Post-Purification: Collect the fractions containing the pure peptide, combine, and lyophilize to obtain the final product as a TFA salt.

b. Analysis by Analytical HPLC and Mass Spectrometry:

  • Purity Analysis: Use analytical RP-HPLC with a similar gradient to the preparative method to determine the purity of the final product.

  • Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry, such as MALDI-TOF or LC-MS.[3]

Applications of Aib-Containing Peptides

The unique properties of Aib-containing peptides make them valuable in several areas of research and development:

  • Therapeutic Peptide Design: The enhanced stability and defined conformation of these peptides make them excellent candidates for developing new drugs targeting GPCRs, ion channels, and enzymes.[1] They are particularly promising for antimicrobial peptides (AMPs) and analogs of hormones like GLP-1.[1][9][11]

  • Drug Delivery: Aib-containing peptides can act as cell-penetrating peptides (CPPs) to deliver therapeutic molecules, such as oligonucleotides, across cell membranes.[2][12]

  • Biomaterials: The strong tendency of Aib to induce helical structures allows for the design of peptide-based nanostructures for applications in drug delivery scaffolds and responsive hydrogels.[1]

  • Probes and Imaging Agents: The stability and membrane-traversing capabilities of Aib-peptides are utilized in the development of fluorescent probes for biological imaging.[1]

Conclusion

The automated solid-phase synthesis of Aib-containing peptides, while challenging due to steric hindrance, can be achieved with high efficiency and purity through the use of optimized protocols. The DIC/Oxyma coupling strategy is particularly effective for incorporating Aib residues. The resulting peptides, with their enhanced stability and conformational rigidity, offer significant potential for advancing drug discovery and biomaterials science. Careful execution of the synthesis, cleavage, and purification steps outlined in these notes will enable researchers to successfully produce these valuable molecules for a wide range of applications.

References

Application Notes and Protocols for the Use of Z-Aib-OH in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) in coordination chemistry. The content covers the synthesis, structural characterization, and potential applications of this compound metal complexes, with a focus on providing practical experimental protocols and representative data.

Introduction to this compound in Coordination Chemistry

N-benzyloxycarbonyl-α-aminoisobutyric acid (this compound) is an N-protected derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The presence of two methyl groups on the α-carbon sterically hinders rotation, making Aib and its derivatives valuable in the synthesis of peptides with stable helical conformations. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine, preventing its participation in peptide bond formation while allowing the carboxyl group to coordinate with metal ions. In coordination chemistry, this compound typically acts as a monodentate or bidentate ligand, coordinating through the oxygen atoms of the carboxylate group. The study of its metal complexes is relevant for understanding metal-peptide interactions, developing new catalysts, and designing novel metallodrugs.[1][2]

Key Applications

The coordination complexes of this compound and related metallopeptides have potential applications in several fields:

  • Catalysis: Metallopeptides can serve as catalysts in various organic transformations, including oxidation and asymmetric synthesis. The defined coordination sphere around the metal center, influenced by the peptide backbone, can impart high selectivity.[3] The use of metal catalysts is also a growing area in drug discovery, offering the potential for lower therapeutic dosages and novel mechanisms of action.[4]

  • Drug Discovery and Development: Metal-based drugs are a cornerstone of modern medicine, with platinum-based anticancer agents being a prominent example.[5] The incorporation of metal ions into peptide structures can enhance their biological activity and stability. Zinc(II) complexes with amino acids, for instance, have been investigated for their antibacterial properties for potential use in dermatology.[6][7] Metallodrugs are often prodrugs that are activated upon ligand substitution or redox reactions at the target site.[8]

  • Biomimetic Chemistry: Studying the coordination of this compound with metal ions provides insights into the structure and function of metalloproteins, where amino acid residues coordinate to a central metal ion.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and characterization of a representative this compound metal complex.

Protocol 1: Synthesis of a Bis(Z-Aib-O)Zinc(II) Complex

This protocol describes a general method for the synthesis of a zinc(II) complex with this compound. Zinc is chosen as a representative metal due to its relevance in biological systems and its diverse coordination geometries.[7]

Materials:

Procedure:

  • Ligand Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of methanol.

  • Deprotonation: To the solution from step 1, add a stoichiometric amount (2.0 mmol) of a base such as a 1 M aqueous solution of NaOH or an equivalent of triethylamine to deprotonate the carboxylic acid. Stir the solution at room temperature for 15 minutes.

  • Addition of Metal Salt: In a separate beaker, dissolve 1.0 mmol of ZnSO₄·7H₂O in a minimum amount of deionized water and add it dropwise to the stirring ligand solution. A white precipitate may form upon addition.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Isolation of the Product:

    • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold methanol and then diethyl ether.

    • If the solution is clear, reduce the volume of the solvent under reduced pressure until a precipitate forms. Cool the flask in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash as described above.

  • Drying: Dry the resulting white powder in a vacuum oven at 60 °C overnight.

Protocol 2: Crystallization for Single-Crystal X-ray Diffraction

Growing high-quality single crystals is essential for determining the three-dimensional structure of the complex.[9][10]

Method: Slow Evaporation

  • Dissolve a small amount of the synthesized complex in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol) in a clean vial until the solution is nearly saturated.

  • Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Protocol 3: Characterization of the this compound Zinc Complex

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the coordination of the carboxylate group to the metal ion.[11][12]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Compare the spectrum of the complex with that of the free this compound ligand. A shift in the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻) is indicative of coordination. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands in the low-frequency region (below 600 cm⁻¹) can indicate the formation of Zn-O bonds.

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex.[13][14]

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol or DMSO) in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.

  • Analysis: Compare the spectrum of the complex to that of the free ligand. Shifts in the absorption bands corresponding to the aromatic ring of the benzyloxycarbonyl group can indicate coordination. For transition metal complexes with d-d transitions, new bands may appear in the visible region.

C. Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry of the metal center.[10][15]

  • Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.[16]

  • Data Collection: Place the goniometer head on the diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the final atomic coordinates, bond lengths, and angles.

Data Presentation

ComplexMetal IonCoordination GeometrySelected Bond Lengths (Å)Selected Bond Angles (°)
[Zn(Gly)₂(H₂O)]Zn(II)Distorted Square PyramidalZn-O(carboxylate): 1.98-2.10Zn-N(amine): 2.05-2.15O-Zn-N (chelate ring): ~80-85N-Zn-N: ~90-100
[Zn(His)₂]Zn(II)TetrahedralZn-N(amine): ~2.00Zn-N(imidazole): ~2.02N-Zn-N: ~100-115
[Zn(Pro)₂(H₂O)]Zn(II)Trigonal BipyramidalZn-O(carboxylate): 2.00-2.20Zn-N(amine): 2.10-2.15O-Zn-N (chelate ring): ~78-82
Trinuclear Zn(II)-Aib Complex[17]Zn(II)Distorted Trigonal BipyramidalZn-O(carboxylate): 1.95-2.25Zn-N(amine): 2.10-2.20Varies due to bridging and terminal ligands

Note: This table is a compilation of typical ranges from related structures and should be used for comparative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a this compound metal complex.

experimental_workflow Experimental Workflow for this compound Metal Complex Studies cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications ligand This compound Ligand reaction Reaction Mixture ligand->reaction metal_salt Metal Salt (e.g., ZnSO4) metal_salt->reaction solvent Solvent (e.g., Methanol) solvent->reaction base Base (e.g., NaOH) base->reaction product Crude this compound Metal Complex reaction->product Isolation & Purification ftir FT-IR Spectroscopy product->ftir uv_vis UV-Vis Spectroscopy product->uv_vis xrd Single-Crystal X-ray Diffraction product->xrd Crystallization catalysis Catalysis Studies xrd->catalysis biological Biological Activity Screening xrd->biological

References

Application Notes and Protocols: α-Aminoisobutyric Acid (Aib) as a Tool in Cancer and Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct research on Z-Aib-OH in cancer and epigenetics is limited, its core component, α-aminoisobutyric acid (Aib), has emerged as a valuable tool in cancer research. Aib is a non-proteinogenic amino acid notable for its gem-dimethyl group at the α-carbon. This unique structure imparts significant conformational constraints on peptide backbones, promoting helical structures.[1] This property is leveraged to enhance the stability, cell permeability, and proteolytic resistance of peptides, making it a key component in the design of peptide-based therapeutics and drug delivery systems for cancer.[1][2][3][4]

Recent studies on a related isomer, α-aminobutyric acid (AABA), have suggested a potential, though indirect, link to epigenetic regulatory mechanisms.[5] This document provides detailed application notes and protocols for the use of Aib in cancer research and explores the potential epigenetic implications based on current findings.

Application Note I: Aib in Cancer Research

The primary application of Aib in oncology is in the development of stabilized, cell-penetrating, and targeted peptides for therapeutic and diagnostic purposes.

1. Aib in the Design of Anticancer Peptides

The incorporation of Aib into peptide sequences helps to enforce a helical conformation, which is often crucial for the biological activity of anticancer peptides (ACPs).[6] This structural stabilization can lead to enhanced binding to cancer cell membranes or specific intracellular targets.[6][7] Furthermore, the unique structure of Aib provides resistance to degradation by proteases, increasing the in vivo half-life of peptide-based drugs.[1][4]

  • Bombesin (B8815690) Analogs: Aib has been substituted into bombesin (BN) analogs, which target gastrin-releasing peptide receptors often overexpressed in various cancers. These Aib-containing analogs have demonstrated potent antiproliferative activity in human pancreatic and colon cancer cell lines.[8]

  • p53-HDM2 Interaction Inhibitors: Aib is used to create helical peptide mimics that can disrupt the interaction between p53 and its negative regulator, HDM2. This is a critical therapeutic target as restoring p53 function can induce apoptosis in cancer cells. The inclusion of Aib enhances the helical structure and receptor binding of these peptide mimics.[7]

2. Aib in Drug Delivery Systems for Cancer Therapy

Aib-containing peptides are utilized as cell-penetrating peptides (CPPs) to deliver therapeutic cargo, such as oligonucleotides (siRNA, miRNA), into cancer cells.[9][10][11] The amphipathic helical structure induced by Aib facilitates interaction with and penetration of the cell membrane.

  • MAP(Aib)-cRGD for miRNA Delivery: A model amphipathic peptide containing Aib, MAP(Aib), conjugated with a cyclic RGD motif (cRGD) that targets αvβ3 integrin on cancer cells, has been developed as a drug delivery system (DDS). This system has been shown to effectively deliver tumor-suppressive microRNAs (e.g., MIR145-5p) into colorectal cancer cells, leading to anticancer effects like inhibited cell invasion and induced apoptosis.[9]

3. Aib in Tumor Detection and Imaging

Radiolabeled Aib, specifically [1-11C]-Aib, has been investigated as a tracer for positron emission tomography (PET) to detect and quantify amino acid transport in tumors.[12] Malignant cells often exhibit increased amino acid transport, and since Aib is not metabolized, it accumulates in tumor tissue, allowing for visualization. This approach has shown promise for the detection of various cancers, including brain tumors.[12]

Quantitative Data Summary
ApplicationCompound/SystemCell Line(s)Efficacy/ObservationReference
Anticancer Peptides Aib-containing Bombesin AnalogsMiaPaCa-2 (pancreatic), SW620, HT29 (colon)Demonstrated anticancer activity at concentrations ranging from 0.01 nM to 1 µM.[8]
Drug Delivery MAP(Aib)-cRGD/MIR145-5pWiDr, DLD-1 (colorectal)Molar ratios of 5:1 to 100:1 (peptide:miRNA) were effective without cytotoxicity.[9]
Tumor Imaging [1-11C]-AibSpontaneous canine tumorsShowed poor to excellent tumor localization, with high tumor-to-brain concentration ratios.[12]
Experimental Protocols

1. Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from studies on Aib-containing bombesin analogs.[8]

  • Cell Culture: Culture human cancer cell lines (e.g., MiaPaCa-2, SW620, HT29) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the Aib-containing peptide in serum-free media. Replace the culture medium with the peptide solutions at various concentrations (e.g., 0.01 nM to 1 µM). Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Protocol for Cellular Uptake of Aib-Containing Peptides

This protocol is based on studies of fluorescein-labeled MAP(Aib).[2]

  • Cell Culture and Seeding: Seed A549 cells on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Peptide Labeling: Synthesize the Aib-containing peptide with a fluorescent label (e.g., fluorescein) at the N-terminus.

  • Treatment: Treat the cells with the fluorescently labeled peptide at a final concentration of 10 µM in serum-free medium.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Washing and Fixation: Wash the cells three times with PBS to remove excess peptide. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Stain the cell nuclei with Hoechst 33342 for 10 minutes.

  • Mounting and Imaging: Mount the coverslips on glass slides and visualize the cellular localization of the peptide using fluorescence microscopy.

Visualizations: Signaling and Delivery Pathways

G cluster_0 Aib-Peptide Mediated miRNA Delivery MAP_Aib_cRGD MAP(Aib)-cRGD (Peptide Carrier) Complex Peptide/miRNA Complex MAP_Aib_cRGD->Complex miRNA Tumor Suppressive miRNA (e.g., MIR145-5p) miRNA->Complex Integrin αvβ3 Integrin (on Cancer Cell) Complex->Integrin Binds Endocytosis Endocytosis Integrin->Endocytosis Release Endosomal Escape & miRNA Release Endocytosis->Release FSCN1 Target mRNA (e.g., FSCN1) Release->FSCN1 Represses Wnt_beta_catenin Wnt/β-catenin Signaling FSCN1->Wnt_beta_catenin Modulates Inhibition Inhibition of Invasion & Proliferation Wnt_beta_catenin->Inhibition Apoptosis Induction of Apoptosis Wnt_beta_catenin->Apoptosis

Caption: Aib-peptide carrier for targeted miRNA delivery to cancer cells.

Application Note II: Potential of Aib Analogs in Epigenetic Research

Direct evidence for Aib's role in epigenetics is currently lacking. However, research on its isomer, α-aminobutyric acid (AABA), provides a compelling rationale for investigating Aib and Aib-containing peptides in this context. AABA has been shown to modulate inflammatory responses in macrophages through epigenetic reprogramming.[5]

1. AABA as a Model for Epigenetic Modulation

A study on bone-marrow-derived macrophages demonstrated that AABA inhibits M1 (pro-inflammatory) macrophage polarization by altering histone methylation.[5]

  • Mechanism of Action: AABA treatment was found to increase the expression of the transcription repressor EZH2 (Enhancer of zeste homolog 2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This repressive mark was found to be enriched at the promoter regions of M1-associated inflammatory genes (e.g., Nos2, Tnfa, Il6), leading to their transcriptional silencing.[5] Importantly, this action was independent of the canonical MAPK and NF-κB signaling pathways.[5]

Given the structural similarity between Aib and AABA, it is plausible that Aib or peptides containing it could have unforeseen effects on epigenetic enzymes like histone methyltransferases or demethylases.

Quantitative Data Summary (from AABA studies)
ApplicationCompoundCell TypeObservationReference
Epigenetic Modulation AABABone-Marrow-Derived MacrophagesEnhanced H3K27me3 enrichment at the promoter regions of Nos2, Tnfa, and Il6 genes.[5]
Experimental Protocols

1. Protocol for Chromatin Immunoprecipitation (ChIP-qPCR)

This protocol is adapted from the study on AABA's epigenetic effects.[5]

  • Cell Culture and Treatment: Culture bone-marrow-derived macrophages and treat with AABA (or the Aib compound of interest) for 24 hours.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K27me3) or a control IgG.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., Nos2, Tnfa). Analyze the data using the percent input method.

Visualization: Epigenetic Signaling Pathway

G cluster_1 Potential Epigenetic Pathway (based on AABA) AABA α-aminobutyric acid (AABA) EZH2 EZH2 Expression AABA->EZH2 Increases H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Catalyzes Promoters Promoters of Inflammatory Genes (Nos2, Tnfa, Il6) H3K27me3->Promoters Enrichment at Transcription Gene Transcription Promoters->Transcription Represses Inflammation M1 Macrophage Inflammation Transcription->Inflammation Leads to

Caption: Epigenetic regulation by AABA in macrophages.

α-Aminoisobutyric acid is a powerful tool in cancer research, primarily for the design of stabilized and effective peptide-based therapeutics and delivery systems. Its ability to induce helical structures and provide proteolytic resistance is well-established. While its direct role in epigenetics remains unexplored, findings on its isomer, AABA, suggest a plausible, yet unproven, avenue for future investigation. Researchers in drug development and cancer biology can utilize the protocols and data presented here to further explore the potential of Aib-containing molecules. Future studies should aim to directly assess the impact of Aib and Aib-peptides on epigenetic modifying enzymes and global histone and DNA methylation patterns in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Custom Peptide Synthesis with Z-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Aib-OH in custom peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in peptide synthesis?

A1: The primary challenges stem from the steric hindrance caused by the two methyl groups on the α-carbon of α-aminoisobutyric acid (Aib) and the bulky benzyloxycarbonyl (Z) protecting group.[1][2] This steric bulk can lead to:

  • Slow and inefficient coupling reactions: The crowded nature of the molecule can physically block the approach of coupling reagents and the reacting amine, resulting in lower yields and the formation of deletion sequences.[1][3]

  • Peptide aggregation: Peptides containing Aib, which is a hydrophobic residue, have a tendency to aggregate during synthesis.[4][5] The hydrophobic Z-group can further contribute to this issue.

  • Solubility issues: this compound and the growing peptide chain can have poor solubility in standard solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF).[6][7]

  • Formation of side products: Prolonged coupling times required for sterically hindered amino acids can increase the risk of side reactions.[8] For instance, attempts to form Z-Aib-Cl can lead to the formation of an oxazolone (B7731731) derivative, which is a less effective acylating agent.[9]

Q2: Which coupling reagents are most effective for incorporating this compound?

A2: Standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient for coupling sterically hindered amino acids.[10] More potent coupling reagents are necessary to overcome the steric hindrance.[11] Recommended reagents include:

  • Uronium/Guanidinium salts: HATU, HBTU, and COMU are highly effective.[10][12][13] COMU, in particular, has shown high efficiency and is more soluble in a wider range of solvents.[12]

  • Phosphonium (B103445) salts: PyBOP and PyAOP are excellent choices, especially for difficult couplings.[10][14] PyBrOP is an even more reactive option for extremely hindered couplings.[10]

  • Amino acid fluorides: These can be generated in situ and are well-suited for coupling sterically hindered α,α-disubstituted amino acids like Aib.[14]

Q3: How can I minimize peptide aggregation during the synthesis of Aib-containing peptides?

A3: Several strategies can help mitigate aggregation:

  • Use of microwave-assisted synthesis: Microwave energy can accelerate coupling reactions and reduce aggregation by providing energy to disrupt intermolecular interactions.[2][4]

  • Incorporate solubilizing elements: Adding solubilizing tags like polyethylene (B3416737) glycol (PEG) can improve the solubility of the peptide chain.[4]

  • Optimize solvent conditions: Using a "magic mixture" of DCM, DMF, and NMP (1:1:1) can enhance solvation and reduce aggregation.[5] Chaotropic agents can also be added to disrupt hydrogen bonds that lead to aggregation.[5]

  • Employ pseudoproline dipeptides: These can be strategically inserted into the peptide sequence to disrupt the formation of secondary structures that lead to aggregation.[15]

Q4: What is the recommended method for removing the Z-group from the final peptide?

A4: The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation. While this is a standard procedure, a mild alternative method for Cbz deprotection involves the use of AlCl3 and hexafluoroisopropanol (HFIP), which has been shown to be effective and can be advantageous when other sensitive groups are present.[16]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low coupling efficiency / Incomplete reaction Steric Hindrance: The bulky this compound is preventing efficient amide bond formation.[1][3]1. Use a more potent coupling reagent: Switch to HATU, PyBOP, or COMU.[10][12][13] 2. Increase reaction time and temperature: Extend the coupling time (e.g., overnight) and gently increase the temperature, while being cautious to avoid racemization.[1] 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.
Poor solubility of this compound or peptide-resin: The reactants are not sufficiently dissolved in the solvent.[6][7]1. Change the solvent system: Use NMP or a mixture of solvents like DMF/DCM.[5][11] 2. Use a more soluble coupling reagent: COMU has better solubility in a broader range of solvents compared to HBTU/HATU.[12]
Peptide aggregation on resin Formation of secondary structures: The growing peptide chain is folding and aggregating, limiting reagent access.[4][5]1. Use microwave synthesis: This can disrupt secondary structures and improve reaction efficiency.[2] 2. Add chaotropic agents: These can disrupt hydrogen bonding and reduce aggregation.[5] 3. Lower peptide concentration: Reducing the concentration can minimize intermolecular interactions.[4]
Difficulty purifying the final peptide Hydrophobicity of the peptide: Peptides containing multiple Aib residues can be very hydrophobic and difficult to purify by reverse-phase HPLC.[17]1. Modify purification conditions: Use a different solvent system, such as one containing trifluoroethanol, to improve solubility. Be aware that this can affect retention on the column.[17] 2. Purify protected fragments: If synthesizing a long peptide, consider a fragment-based approach where protected fragments are purified before ligation.
Unexpected side products Racemization: Long coupling times and certain reagents can lead to loss of stereochemical integrity.[8]1. Use a racemization-suppressing additive: Additives like Oxyma Pure can minimize racemization.[18] 2. Avoid overly harsh conditions: Minimize exposure to high temperatures and strong bases for extended periods.
Formation of oxazolone: Attempting to create an acid chloride of this compound can lead to a less reactive oxazolone.[9]1. Use coupling reagents that do not proceed through an acid chloride intermediate: Uronium and phosphonium salt reagents are generally preferred.[10][12]

Quantitative Data on Coupling Reagents

The selection of a coupling reagent is critical when working with sterically hindered amino acids like this compound. The following table summarizes the performance of various coupling reagents in challenging coupling reactions.

Coupling Reagent/SystemAdditiveBaseTypical Coupling Efficiency (per step) for Hindered ResiduesNotes
HATU HOAtDIPEA>99%Highly effective for sterically hindered amino acids.[11]
COMU -DIPEA/2,6-lutidine~91% (for Aib-ACP)High solubility and efficiency; a good "green chemistry" option.[12][13]
PyBOP -DIPEA>99%A highly effective phosphonium salt reagent for difficult couplings.[10]
PyBrOP -DIPEAHighEven more reactive than PyBOP, used for extremely hindered couplings.[10]
DIC/HOBt HOBt-LowerLess effective for sterically hindered amino acids when compared to uronium/phosphonium salts.[10][11]
HCTU -DIPEA~7.8% (for Aib-ACP)Can be less effective for severely hindered couplings.[13]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound in SPPS

This protocol is optimized for the efficient coupling of the sterically hindered this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Coupling Reaction: Add DIPEA (6 eq.) to the activated amino acid solution and immediately add the entire mixture to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring Reaction Completion: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. Note that the Kaiser test is unreliable for secondary amines.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 2: COMU-Mediated Coupling of this compound

This protocol utilizes COMU, a highly efficient and soluble coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • COMU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF or NMP

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and COMU (2.9 eq.) in DMF.

  • Coupling: Add DIPEA (6 eq.) to the coupling solution and add it to the resin. Agitate the mixture for 1-4 hours at room temperature. Microwave irradiation can be used to enhance coupling efficiency.[13]

  • Monitoring and Washing: Monitor the reaction completion using an appropriate test. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency with this compound start Low Coupling Efficiency (Incomplete Reaction) check_reagents Are you using a potent coupling reagent? start->check_reagents check_conditions Are reaction conditions (time, temp) optimized? check_reagents->check_conditions Yes solution_reagent Switch to HATU, PyBOP, or COMU check_reagents->solution_reagent No check_solubility Is this compound / peptide-resin soluble in the solvent? check_conditions->check_solubility Yes solution_conditions Increase coupling time and/or temperature check_conditions->solution_conditions No double_coupling Is double coupling necessary? check_solubility->double_coupling Yes solution_solvent Use NMP or a solvent mixture (e.g., DMF/DCM) check_solubility->solution_solvent No solution_double_coupling Perform a second coupling with fresh reagents double_coupling->solution_double_coupling Yes success Successful Coupling double_coupling->success No, coupling complete solution_reagent->check_conditions solution_conditions->check_solubility solution_solvent->double_coupling solution_double_coupling->success Reagent_Selection_Logic Logic for Selecting a Coupling Reagent for this compound start Start: Incorporate This compound is_hindered Is the coupling sterically hindered? start->is_hindered standard_reagents Standard Reagents (e.g., DIC/HOBt) is_hindered->standard_reagents No potent_reagents Use Potent Reagents is_hindered->potent_reagents Yes (this compound) end Proceed to Coupling standard_reagents->end hat_pybop HATU / PyBOP (High efficiency) potent_reagents->hat_pybop comu COMU (High solubility & efficiency) potent_reagents->comu pybrop PyBrOP (Extremely hindered) potent_reagents->pybrop hat_pybop->end comu->end pybrop->end

References

Technical Support Center: Troubleshooting Aib Residue Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenging peptide synthesis. This guide provides in-depth solutions, frequently asked questions (FAQs), and detailed protocols to address low coupling efficiency specifically involving α-aminoisobutyric acid (Aib) residues.

Frequently Asked Questions (FAQs)

Q1: Why is my Aib coupling efficiency low?

Low coupling efficiency with Aib residues is primarily due to steric hindrance. The presence of two methyl groups on the α-carbon of Aib creates significant bulk, which physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2][3] This steric clash slows down the rate of amide bond formation, often leading to incomplete reactions under standard coupling conditions.[4]

Q2: My Kaiser test is positive after an Aib coupling. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction. The recommended approach is to perform a second coupling (double coupling) with a fresh solution of activated Aib. If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides in the final product.

Q3: Which coupling reagent is best for Aib?

There is no single "best" reagent, as the optimal choice can depend on the specific sequence and synthesis conditions. However, for sterically hindered residues like Aib, more powerful coupling reagents are generally recommended over standard carbodiimides like DCC or DIC alone.

Uronium/aminium-based reagents, particularly those containing a HOAt or Oxyma moiety, have demonstrated high efficiency. Reagents such as HATU, HCTU, and COMU are frequently cited as effective choices for difficult couplings, including those involving Aib.[5][6] The addition of Oxyma Pure as an additive to DIC has also been shown to be highly effective, in some cases outperforming HOBt and HOAt-based methods.[7]

Q4: Can I improve my Aib coupling by changing the reaction conditions?

Yes, modifying the reaction conditions can significantly improve coupling efficiency. Key strategies include:

  • Increased Temperature: Elevating the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective as it allows for rapid and uniform heating, which can dramatically shorten reaction times and improve yields for hindered couplings.[1][8][9][10]

  • Extended Reaction Time: For conventional (room temperature) synthesis, increasing the coupling time from the standard 1-2 hours to several hours or even overnight can lead to higher completion rates.

  • Solvent Choice: While DMF is the most common solvent for SPPS, studies have shown that alternative solvents like NMP or DCM can sometimes offer advantages for specific difficult sequences. For instance, in a model segment coupling to an N-terminal Aib, switching the solvent from DMF to DCM resulted in significantly better outcomes.[4]

Q5: What is "capping" and when should I use it?

Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step.[11] This is achieved using a capping solution, typically containing acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA in DMF.[3][11][12] By acetylating the free amines, they are rendered unreactive for subsequent coupling cycles. This prevents the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the desired full-length peptide during purification.[11]

Capping is strongly recommended after an incomplete coupling of a sterically hindered residue like Aib, especially if a double coupling strategy has also failed to yield a negative Kaiser test.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low Aib coupling efficiency.

Initial Coupling & Monitoring

The first step is to perform the initial coupling and then assess its completeness.

Workflow for Initial Coupling and Assessment

A Perform Aib Coupling (Standard Protocol) B Perform Kaiser Test A->B C Kaiser Test Result? B->C D Negative: Coupling Complete C->D Negative E Positive: Incomplete Coupling C->E Positive F Proceed to Next Cycle D->F

Caption: Initial Aib coupling and monitoring workflow.

If the initial coupling is incomplete (Positive Kaiser Test), proceed to the troubleshooting strategies outlined below.

Troubleshooting Strategies for Incomplete Aib Coupling

When faced with a positive Kaiser test, a systematic approach to troubleshooting is recommended. The following flowchart outlines the decision-making process.

Troubleshooting Decision Tree

Start Incomplete Aib Coupling (Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple Kaiser2 Kaiser Test? DoubleCouple->Kaiser2 Success Coupling Successful Kaiser2->Success Negative Cap Cap Unreacted Amines Kaiser2->Cap Positive NextCycle Proceed to Next Deprotection/Coupling Cycle Success->NextCycle Cap->NextCycle Optimize Optimize Future Aib Couplings Cap->Optimize Reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Optimize->Reagent Temp Increase Temperature (Conventional or Microwave) Optimize->Temp Time Increase Coupling Time Optimize->Time

Caption: Decision tree for troubleshooting low Aib coupling efficiency.

Data Presentation: Comparative Coupling Efficiency

The following tables summarize quantitative data from various studies, highlighting the impact of different reagents, temperatures, and solvents on the purity and yield of Aib-containing peptides.

Table 1: Effect of Coupling Reagent and Temperature on Aib-ACP Synthesis

Peptide Sequence: VQ-Aib-Aib-IDYING-NH₂ Conditions: Double couplings were performed (2x3 min, with 2x10 min for the second Aib residue).

Coupling ReagentTemperatureCrude Purity (%)
HCTU25 °C7.8
COMU25 °C74.5
COMU 75 °C 91.1
COMU90 °C78.3
Data sourced from Gyros Protein Technologies.[6][13][14]

Table 2: Influence of Solvent on DIC/Oxyma Pure Mediated Synthesis of Aib-Enkephalin

Peptide Sequence: H-Tyr-Aib-Aib-Phe-Leu-NH₂

Coupling SystemSolventResin TypePurity (%)
DIC/Oxyma Pure 2-MeTHF Polystyrene 97.0
DIC/Oxyma Pure2-MeTHFChemMatrix® (PEG)81.9
DIC/Oxyma PureDMFPolystyrene42.8
DIC/Oxyma PureDMFChemMatrix® (PEG)53.0
Data adapted from a comparative study on greening peptide synthesis.[15]

Table 3: Comparison of Coupling Reagents for a Hindered Segment Coupling

Reaction: Coupling of a hexapeptide to a resin-bound pentapeptide ending in Aib.

RunCoupling Reagent / BaseSolventTime (h)D-Val Epimer (%)Coupling Completion
1N-HATU / DIEADMF1665.4Nearly Complete
2N-HATU / DB(DMAP)DMF1639.2Nearly Complete
3N-HATU / DB(DMAP)/PSDCM1418.7Nearly Complete
4N-HAPyU / DB(DMAP)/PS DCM 14 5.84 Nearly Complete
Data from a study on segment coupling to a hindered N-terminal Aib residue.[4]

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative Ninhydrin (B49086) Test)

This test is used to detect free primary amines on the peptide-resin.

Materials:

  • Reagent A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g phenol (B47542) in 20 mL of n-butanol.

  • Small test tubes.

  • Heating block or oil bath at 110-120°C.

Procedure:

  • Place a small sample of peptide-resin (10-15 beads) into a clean test tube.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[16]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads and Solution: Positive result. Indicates a high concentration of free amines (incomplete coupling).

  • Colorless/Yellow Beads and Solution: Negative result. Indicates the absence or a negligible amount of free amines (complete coupling).

  • Blue Solution, Colorless Beads: Nearly complete coupling. Consider extending coupling time or capping.

Protocol 2: Double Coupling of a Hindered Amino Acid

This protocol is performed after a positive Kaiser test following the initial coupling.

Procedure:

  • Following the initial coupling reaction, drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual reagents and byproducts from the first coupling.

  • Prepare a fresh solution of the activated Fmoc-Aib-OH using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.

  • Add the freshly prepared coupling solution to the washed peptide-resin.

  • Allow the second coupling reaction to proceed for the same duration as the first, or longer if desired.

  • After the reaction is complete, drain the reagents and wash the peptide-resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to assess the completeness of the second coupling.

Protocol 3: Capping of Unreacted Amines with Acetic Anhydride

This protocol is used to block unreacted amines from further elongation.

Materials:

  • Capping Solution: A mixture of acetic anhydride and a base (e.g., Pyridine or DIPEA) in DMF. A common preparation is a 1:1:8 mixture of acetic anhydride:DIPEA:DMF.

  • DMF for washing.

Procedure:

  • After the final coupling attempt (and subsequent washing), wash the peptide-resin with DMF (3 times).

  • Prepare the capping solution. Note: This should be prepared fresh.

  • Add the capping solution to the resin in the reaction vessel, ensuring all beads are fully submerged.

  • Agitate the mixture for 30 minutes at room temperature.[3][11]

  • Drain the capping solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all capping reagents and byproducts.[3]

  • The resin is now ready for the N-terminal Fmoc deprotection of the next cycle.

References

Optimizing reaction conditions for difficult Aib couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the coupling of α-aminoisobutyric acid (Aib), a sterically hindered amino acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of peptides containing Aib residues.

Guide 1: Low Coupling Efficiency or Incomplete Reactions

Problem: You observe a low yield of the desired peptide, or analytical data (e.g., HPLC, mass spectrometry) indicates the presence of deletion sequences where an Aib residue is missing. A positive Kaiser test after the coupling step also indicates incomplete reaction.[1]

Possible Causes & Solutions:

  • Insufficient Activation: The steric hindrance of Aib requires highly reactive activated species for efficient coupling.[2][3]

    • Solution 1: Stronger Coupling Reagents: Switch to more potent coupling reagents known to be effective for hindered couplings. Recommended options include uronium/aminium salts like HATU or COMU, or phosphonium (B103445) salts like PyAOP.[2][4][5] COMU is particularly noteworthy as a safer and highly efficient modern reagent.[4][6]

    • Solution 2: Optimized Additives: The choice of additive is crucial. Oxyma Pure, when paired with a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC), has been shown to be superior to older additives like HOBt or even HOAt for Aib couplings.[7][8][9]

    • Solution 3: In Situ Acid Fluoride (B91410) Formation: Converting the Fmoc-Aib-OH to its acid fluoride in situ is a highly effective strategy for driving the coupling to completion.[3][4]

  • Suboptimal Reaction Conditions:

    • Solution 1: Extended Coupling Times: Due to the slow reaction kinetics, extending the coupling time (e.g., to 2-4 hours or even overnight) may be necessary.[3] Double coupling, where the coupling procedure is repeated with fresh reagents, is also a common strategy.[6]

    • Solution 2: Increased Temperature: For particularly difficult couplings, increasing the reaction temperature to 35-50°C can help overcome the activation energy barrier.[10][11] Microwave-assisted peptide synthesis (MAPS) is also highly effective for coupling sterically hindered residues like Aib, often at elevated temperatures.[8][11]

  • Peptide Aggregation: Sequences rich in Aib or other hydrophobic residues can aggregate on the solid support, blocking reactive sites.[12][13]

    • Solution 1: Chaotropic Solvents: Switch from standard DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling cocktail to disrupt secondary structures.[12]

    • Solution 2: Backbone Protection: The introduction of a temporary, backbone-protecting group like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid can disrupt aggregation.[12]

Guide 2: Side Reactions and Impurity Formation

Problem: Your final product is of low purity, with side products detected by analytical methods.

Possible Causes & Solutions:

  • Racemization: The strong activation required for Aib coupling can increase the risk of racemization of the coupled amino acid.

    • Solution 1: Use a Weaker Base: If using a strong base like DIPEA, consider switching to a bulkier, less nucleophilic base such as 2,4,6-collidine to minimize racemization.[4]

    • Solution 2: Appropriate Additives: Additives like HOAt and Oxyma Pure are effective at suppressing racemization while still promoting efficient coupling.[4][9]

  • Guanidinylation of the N-terminus: This occurs when uronium/aminium-based coupling reagents (e.g., HATU, HBTU) react directly with the free amine of the growing peptide chain, leading to irreversible termination.[5][12]

    • Solution: Pre-activation: To prevent this, pre-activate the carboxylic acid of the incoming Fmoc-Aib-OH with the coupling reagent for a short period (1-5 minutes) before adding the mixture to the resin-bound peptide.[12] Ensure that the coupling reagent is not used in large excess.[5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best for a difficult Aib-Aib coupling?

For challenging Aib-Aib linkages, a combination of a powerful coupling reagent and an effective additive is recommended. The DIC/Oxyma combination is a robust and cost-effective choice, especially in automated solid-phase peptide synthesis (SPPS).[8] For manual synthesis or when maximum reactivity is needed, COMU has shown excellent performance, comparable or superior to HATU, with the added benefit of being based on the safer Oxyma additive.[4][6] The in-situ formation of amino acid fluorides is another top-tier method for such difficult couplings.[3][4]

Q2: How many equivalents of amino acid and coupling reagent should I use?

For difficult Aib couplings, it is common to use a larger excess of reagents than for standard amino acids. A typical starting point is to use 3-5 equivalents of the protected Fmoc-Aib-OH and a similar excess of the coupling reagent and base relative to the resin loading.[3][6]

Q3: Can I use HOBt as an additive for Aib coupling?

While HOBt can be used, it is generally less effective for sterically hindered couplings compared to HOAt or Oxyma Pure.[8][9] Studies have shown that DIC/Oxyma consistently gives better results than DIC/HOBt for the synthesis of Aib-containing peptides.[7][9]

Q4: My Aib-containing peptide is very hydrophobic and difficult to purify. What can I do?

Hydrophobicity and aggregation are common issues with Aib-rich peptides.[13] During purification, using solvents like trifluoroethanol (TFE) mixed with standard aqueous buffers can help maintain solubility.[13] In some cases, it may be beneficial to purify the peptide with a backbone protecting group (e.g., Hmb) still attached, and then remove it in a final step after purification.[13]

Q5: What is the main side reaction to be aware of when using HATU for Aib coupling?

The primary side reaction with HATU and other uronium/aminium reagents is guanidinylation, where the reagent reacts with the N-terminal amine of the peptide, capping the chain.[5][12] This can be minimized by using a slight excess of the carboxylic acid relative to the coupling reagent and by pre-activating the acid before adding it to the peptide-resin.[4][12]

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency in the Synthesis of Tyr-Aib-Aib-Phe-Leu-NH₂

This table summarizes the product composition from the solid-phase synthesis of a model peptide containing a challenging Aib-Aib sequence, comparing different coupling methods with a 30-minute coupling time.

Coupling MethodMain Product (%)des-Aib (%)Other Impurities (%)Reference
HOAt/DIPCDI862.111.9[9]
HOBt/DIPCDI798.912.1[9]
Oxyma/DIPCDI903.86.2[9]
COMU/DIEA99.740.26-[6]

Data adapted from comparative studies. DIPCDI is another abbreviation for DIC.

Table 2: Comparison of Coupling Conditions for a Difficult Segment Coupling to an N-Terminal Aib

This table shows the impact of coupling reagent, solvent, and base on the efficiency and racemization during a [6+5] segment coupling to a resin-bound pentapeptide ending in Aib.

RunCoupling ReagentBase(s)SolventCoupling (%)D-Val Epimer (%)Reference
1N-HATUDIEADMF~10065.4[14]
2N-HATUDB(DMAP)DMF9139.2[14]
3N-HATUDB(DMAP)/PSDCM~10018.7[14]
4N-HAPyUDB(DMAP)/PSDCM~1005.84[14]

DB(DMAP) = 1,8-Bis(dimethylamino)naphthalene proton sponge analogue, PS = Proton Sponge, DIEA = Diisopropylethylamine.

Experimental Protocols

Protocol 1: General Procedure for Aib Coupling in SPPS using COMU

This protocol is adapted for manual solid-phase peptide synthesis on a standard resin (e.g., Rink Amide).

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Reagent Preparation (Activation Mixture): In a separate vessel, dissolve 3 equivalents of Fmoc-Aib-OH, 3 equivalents of COMU, and 6 equivalents of DIEA in DMF (to a concentration of approximately 0.3 M).

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes.[6]

  • Coupling: Add the pre-activated mixture to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature. For Aib-Aib couplings, a double coupling of 1 hour each is recommended.[6]

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling.[1] If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Aib Coupling using DIC/Oxyma with Microwave Assistance

This protocol is suitable for automated peptide synthesizers equipped with microwave irradiation.

  • Fmoc Deprotection: Perform Fmoc deprotection using a 20% solution of piperidine or morpholine (B109124) in DMF, potentially with microwave heating to accelerate the step.

  • Reagent Delivery: Deliver a solution containing 5 equivalents of Fmoc-Aib-OH in DMF to the reaction vessel.

  • Activator Delivery: Add 5 equivalents of Oxyma Pure (as a solution in DMF) and 10 equivalents of DIC (as a solution in DMF) to the vessel. The higher equivalents of DIC can increase the rate of activation.[8]

  • Microwave-Assisted Coupling: Irradiate the reaction vessel with microwave energy to reach and maintain a temperature of 100°C for 10 minutes.[8]

  • Washing: Following the coupling step, perform automated washing cycles with DMF.

Visualizations

Troubleshooting_Workflow start Start: Incomplete Aib Coupling Detected check_reagents Are you using a high-efficiency coupling reagent and additive? (e.g., COMU, HATU, DIC/Oxyma) start->check_reagents switch_reagents Switch to a more potent reagent (e.g., COMU or DIC/Oxyma). Consider Amino Acid Fluorides. check_reagents->switch_reagents No check_conditions Are reaction time and temperature sufficient? check_reagents->check_conditions Yes final_check Re-evaluate coupling completeness (e.g., Kaiser Test) switch_reagents->final_check increase_conditions Increase coupling time (e.g., 2-4h), perform a double couple, or increase temperature (35-50°C / Microwave). check_conditions->increase_conditions No check_aggregation Is peptide aggregation suspected? (hydrophobic sequence) check_conditions->check_aggregation Yes increase_conditions->final_check mitigate_aggregation Use NMP instead of DMF, add chaotropic salts, or use backbone protection (Hmb). check_aggregation->mitigate_aggregation Yes check_aggregation->final_check No mitigate_aggregation->final_check success Success: Proceed with Synthesis final_check->success

Caption: Troubleshooting workflow for incomplete Aib coupling.

Activation_Pathways cluster_Uronium Uronium/Aminium Reagents (e.g., HATU, COMU) cluster_Carbodiimide Carbodiimide Reagents (e.g., DIC) U_RCOOH R-COOH U_ActiveEster Highly Reactive OAt/Oxyma Ester U_RCOOH->U_ActiveEster Activation U_Reagent HATU/COMU + Base U_Reagent->U_ActiveEster U_Peptide Peptide Bond U_ActiveEster->U_Peptide Coupling U_RNH2 Peptide-NH2 U_RNH2->U_Peptide C_RCOOH R-COOH C_ActiveEster O-Acylisourea -> Oxyma Ester C_RCOOH->C_ActiveEster Activation C_Reagent DIC + Additive (e.g., Oxyma) C_Reagent->C_ActiveEster C_Peptide Peptide Bond C_ActiveEster->C_Peptide Coupling C_RNH2 Peptide-NH2 C_RNH2->C_Peptide

Caption: Activation pathways for common Aib coupling reagents.

References

Technical Support Center: Purification of Peptides with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the purification of peptides containing hydrophobic residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex biomolecules.

Frequently Asked Questions (FAQs)

This section provides answers to common questions you may encounter during the purification of hydrophobic peptides.

Q1: What is the primary challenge in purifying hydrophobic peptides?

A1: The primary challenges in purifying hydrophobic peptides are their low solubility in aqueous solutions and their strong tendency to aggregate.[1][2] These characteristics can lead to difficulties in sample preparation, poor chromatographic separation, low recovery, and the formation of insoluble materials that can clog columns and equipment.[1][3]

Q2: What is the most common purification technique for hydrophobic peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and dominant method for the purification of peptides, including those with hydrophobic residues.[4][5][6] This technique separates peptides based on their hydrophobicity through interactions with a non-polar stationary phase.[4]

Q3: How do I choose the right RP-HPLC column for my hydrophobic peptide?

A3: The choice of column depends on the specific properties of your peptide. A standard C18 column is often a good starting point for many peptides.[7][] However, for very hydrophobic peptides, a C18 column might be too retentive, leading to poor recovery.[9] In such cases, consider using a column with a shorter alkyl chain, such as C8 or C4, or a phenyl column, which are less hydrophobic.[7][9][10]

Q4: Which solvents are best for dissolving my hydrophobic peptide before purification?

A4: Due to their poor aqueous solubility, hydrophobic peptides often require organic solvents for initial dissolution.[3][] Strong polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), isopropanol (B130326), or n-propanol are commonly used.[7][][9] For extremely challenging peptides, hexafluoro-2-propanol (HFIP) can be effective.[9][11] It is crucial to first dissolve the peptide in a small amount of the strong organic solvent before slowly diluting it with the initial mobile phase.[9]

Q5: What are the key mobile phase components for RP-HPLC of hydrophobic peptides?

A5: The most common mobile phase for peptide purification consists of a mixture of water and acetonitrile (B52724).[] An ion-pairing agent, typically trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both the aqueous and organic phases.[][9] TFA helps to improve peak shape by masking interactions with free silanol (B1196071) groups on the silica-based column packing and by forming ion pairs with the peptide.[9][12]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing or Broad Peaks)

Cause: Peak tailing and broadening are common issues when purifying hydrophobic peptides and can be caused by several factors including secondary interactions with the stationary phase, peptide aggregation, or a suboptimal mobile phase.[9][12]

Solutions:

  • Optimize the Ion-Pairing Agent: Ensure you are using an adequate concentration of TFA (typically 0.1%).[9] If you are using a mass spectrometry-compatible modifier like formic acid (FA) and observing tailing, consider increasing its concentration or switching to difluoroacetic acid (DFA), which can offer a better balance between chromatographic performance and MS compatibility.[12]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape by enhancing the solubility of the peptide and reducing the viscosity of the mobile phase.[9][12][13]

  • Adjust the Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over time) can often improve peak sharpness and resolution.[9][12]

  • Change the Organic Solvent: While acetonitrile is common, for very hydrophobic peptides, using n-propanol or isopropanol can improve solubility and peak shape.[9][13]

Problem 2: Low Recovery of the Peptide

Cause: Low recovery is a significant challenge with hydrophobic peptides, often due to their "sticky" nature, leading to irreversible binding to the column or aggregation and precipitation.[12][14]

Solutions:

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. You may need to use a stronger solvent like DMSO or isopropanol for initial dissolution before diluting with the mobile phase.[12]

  • Use a Less Retentive Column: If your peptide is irreversibly binding to a C18 column, switch to a less hydrophobic stationary phase like C8, C4, or Phenyl.[9]

  • Increase Column Temperature: Higher temperatures can improve the solubility of hydrophobic peptides, leading to better recovery.[12][13]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid wash can help minimize this.

Problem 3: Peptide Precipitates During Dilution or on the Column

Cause: Hydrophobic peptides can precipitate out of solution when the concentration of the organic solvent is too low, which can happen during sample dilution or at the beginning of a chromatographic run.[9]

Solutions:

  • Careful Dilution Strategy: After dissolving the peptide in a strong organic solvent, slowly add the aqueous mobile phase while vortexing to prevent localized high concentrations that can lead to precipitation.[9]

  • Modify the Initial Gradient Conditions: Start the HPLC gradient with a higher initial percentage of organic solvent (e.g., 10-20% instead of the typical 5%).[9]

  • Use Alternative Solvents: Solvents like isopropanol or n-propanol can enhance the solubility of hydrophobic peptides in the mobile phase.[9][13]

Data Presentation

Table 1: Recommended RP-HPLC Columns for Peptides of Varying Hydrophobicity

Peptide CharacteristicsRecommended Column TypeRationale
Small, hydrophilic peptides (< 4000 Da)C18Provides good retention and resolution.[7]
Moderately hydrophobic peptidesC8, C18C8 offers slightly less retention than C18.[7]
Highly hydrophobic peptides (> 5000 Da)C4, PhenylLess hydrophobic stationary phase prevents irreversible binding and improves recovery.[7][10]

Table 2: Common Solvents for Dissolving Hydrophobic Peptides

SolventApplication Notes
Dimethyl Sulfoxide (DMSO)A strong solvent, effective for many hydrophobic peptides.[7][][9]
Dimethylformamide (DMF)Another strong polar aprotic solvent.[7][]
Isopropanol / n-PropanolCan improve solubility and are also used as mobile phase modifiers.[7][][9]
Hexafluoro-2-propanol (HFIP)Used for extremely difficult-to-dissolve peptides.[9][11]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
  • Sample Preparation:

    • Weigh a small amount of the lyophilized peptide.

    • Test the solubility in various strong organic solvents (e.g., DMSO, DMF, isopropanol) to find a suitable one.[3]

    • Dissolve the bulk of the peptide in the chosen solvent at a high concentration.

    • Slowly dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired injection concentration.[9] Ensure the final concentration of the strong organic solvent is low enough to not cause peak distortion.

  • Chromatographic Conditions:

    • Column: Select an appropriate column based on the peptide's hydrophobicity (see Table 1).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: Typically 1 mL/min for a 4.6 mm ID analytical column.

    • Column Temperature: 40-60°C.[9][13]

    • Detection: UV absorbance at 210-220 nm.[5]

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.[12]

    • Inject the prepared peptide sample.

    • Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution point of the peptide.[12]

    • Based on the scouting run, design an optimized, shallower gradient around the elution point to improve resolution (e.g., if the peptide elutes at 50% B, a new gradient could be 40% to 60% B over 20 minutes).[12]

  • Fraction Collection and Analysis:

    • Collect fractions across the peak corresponding to the target peptide.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Visualizations

Troubleshooting_Workflow start Start: Purification Issue issue Identify the Primary Issue start->issue peak_shape Poor Peak Shape (Tailing/Broadening) issue->peak_shape e.g. low_recovery Low Peptide Recovery issue->low_recovery e.g. precipitation Peptide Precipitation issue->precipitation e.g. sol_peak Troubleshooting Peak Shape peak_shape->sol_peak sol_recovery Troubleshooting Low Recovery low_recovery->sol_recovery sol_precip Troubleshooting Precipitation precipitation->sol_precip action_tfa Optimize Ion-Pairing Agent (e.g., TFA concentration) sol_peak->action_tfa Try action_temp Increase Column Temperature sol_peak->action_temp Try action_gradient Adjust Gradient Slope sol_peak->action_gradient Try action_solvent Change Organic Solvent sol_peak->action_solvent Try sol_recovery->action_temp Try action_column Use Less Retentive Column (C8, C4, Phenyl) sol_recovery->action_column Try action_solubility Optimize Sample Dissolution sol_recovery->action_solubility Try action_passivate Passivate HPLC System sol_recovery->action_passivate Try sol_precip->action_solvent Try action_dilution Careful Dilution Strategy sol_precip->action_dilution Try action_initial_grad Modify Initial Gradient %B sol_precip->action_initial_grad Try end_node Resolution action_tfa->end_node action_temp->end_node action_gradient->end_node action_solvent->end_node action_column->end_node action_solubility->end_node action_passivate->end_node action_dilution->end_node action_initial_grad->end_node Experimental_Workflow start Start: Crude Peptide solubility_test 1. Solubility Testing (DMSO, DMF, etc.) start->solubility_test dissolution 2. Dissolution in Strong Organic Solvent solubility_test->dissolution dilution 3. Slow Dilution with Initial Mobile Phase dissolution->dilution hplc_setup 4. RP-HPLC System Setup dilution->hplc_setup scouting_run 5. Scouting Gradient Run hplc_setup->scouting_run optimization 6. Gradient Optimization scouting_run->optimization purification_run 7. Preparative Purification Run optimization->purification_run fraction_collection 8. Fraction Collection purification_run->fraction_collection analysis 9. Purity Analysis of Fractions fraction_collection->analysis pooling 10. Pooling of Pure Fractions analysis->pooling lyophilization 11. Lyophilization pooling->lyophilization end_product End: Purified Peptide lyophilization->end_product

References

Technical Support Center: Z-Aib-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH). The unique steric hindrance of the Aib residue presents specific challenges during peptide synthesis, primarily related to slow or incomplete coupling reactions and the potential for side reactions. This guide offers practical solutions and detailed protocols to identify and minimize these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in peptide synthesis?

A1: The primary challenge with this compound is its significant steric hindrance due to the two methyl groups on the α-carbon. This steric bulk can impede the approach of the nucleophile (the N-terminus of the growing peptide chain) and the activation of the carboxyl group, leading to slow or incomplete coupling reactions. Consequently, this can result in deletion sequences in the final peptide. Other potential issues include racemization, although less common for Aib itself, and diketopiperazine formation in specific sequences.

Q2: How can I detect incomplete coupling of this compound?

A2: In solid-phase peptide synthesis (SPPS), incomplete coupling can be monitored using qualitative colorimetric tests like the Kaiser test (ninhydrin test). A positive Kaiser test (indicating the presence of free primary amines) after a coupling step suggests that the reaction has not gone to completion. For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the formation of the desired product.

Q3: What are the primary side reactions to be aware of when using this compound?

A3: Besides incomplete coupling, the main side reactions of concern are:

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can occur at the dipeptide stage, particularly if the sequence is prone to it (e.g., involving Pro or Gly). This leads to the cleavage of the dipeptide from the resin.[1]

  • Racemization: While Aib is achiral and cannot racemize, the preceding chiral amino acid in a peptide fragment can be susceptible to racemization during activation, especially in fragment condensation strategies. The choice of coupling reagent and base is critical in preventing this.[2][3] Urethane-protected amino acids, like this compound, generally help in retaining optical purity.[4]

  • Side reactions related to the Z-group: The benzyloxycarbonyl (Z) group is generally stable, but under certain acidic conditions used for deprotection of other groups, side reactions like the O to C migration of the benzyl (B1604629) group have been observed in residues like tyrosine.[5] While not directly affecting Aib, this highlights the importance of choosing orthogonal protecting group strategies.

Troubleshooting Guide

Issue 1: Incomplete or Slow Coupling of this compound

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of starting materials (amine component) in TLC or HPLC analysis.

  • Low yield of the desired peptide.

  • Identification of deletion sequences (missing the Aib residue) in the final product by mass spectrometry.

Possible Causes and Solutions:

  • Insufficiently reactive coupling reagent: The steric hindrance of Aib requires highly efficient coupling reagents.

    • Solution: Switch to more potent onium-based coupling reagents such as HATU, HCTU, or COMU.[4][6] These have demonstrated higher efficiency for sterically hindered amino acids compared to carbodiimides like DIC alone.[4]

  • Suboptimal reaction conditions: Standard coupling times and temperatures may not be sufficient.

    • Solution 1: Double Coupling: Perform the coupling step twice with a fresh portion of activated this compound and coupling reagents. This is a common and effective method to drive the reaction to completion.

    • Solution 2: Increase Reaction Time and Temperature: Extend the coupling time (e.g., 2-4 hours or even overnight). Gently increasing the temperature (e.g., to 30-50°C) can also enhance the reaction rate, but this should be done cautiously to avoid potential side reactions like racemization of other residues.[2]

  • Peptide aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, hindering further reactions.[1]

    • Solution: Use solvents known to disrupt secondary structures and improve solvation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The addition of chaotropic salts like LiCl can also be beneficial.[1]

Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Loss of peptide from the resin, leading to low yields, particularly at the dipeptide stage.

  • Detection of the cyclic dipeptide by mass spectrometry.

Possible Causes and Solutions:

  • Sequence susceptibility: DKP formation is highly sequence-dependent and is more prevalent when proline or glycine (B1666218) are in the first two positions of the peptide chain.[1]

    • Solution 1: Use of 2-Chlorotrityl Chloride Resin: For Fmoc-based synthesis, using a highly sterically hindered resin like 2-chlorotrityl chloride can inhibit the intramolecular cyclization.[1]

    • Solution 2: Dipeptide Coupling: Instead of coupling the second amino acid individually, couple a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin intermediate.

    • Solution 3: In Situ Neutralization: In Boc-based synthesis, using in situ neutralization protocols can suppress DKP formation.[1]

Issue 3: Racemization of the Preceding Amino Acid

Symptoms:

  • Detection of diastereomeric impurities in the final peptide by chiral HPLC or other analytical techniques.

Possible Causes and Solutions:

  • Inappropriate coupling reagent or base: The choice of coupling method significantly impacts the risk of racemization.

    • Solution 1: Use of Racemization-Suppressing Additives: When using carbodiimides like DIC, the addition of 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective in minimizing racemization.[2][3][7] Oxyma/DIC is considered one of the best methods for this purpose.[3][7]

    • Solution 2: Choice of Coupling Reagent: Uronium/aminium (HATU, HCTU, COMU) and phosphonium (B103445) (PyBOP, PyAOP) salt-based reagents are generally preferred for their ability to suppress racemization.[2][6] HATU, in particular, has been shown to result in lower racemization compared to HOBt-based reagents like PyBOP.[8]

    • Solution 3: Control of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA) where possible.[2]

    • Solution 4: Lower Reaction Temperature: Performing the coupling reaction at 0°C can help reduce the rate of racemization.[2]

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings

Coupling ReagentAdditiveBaseTypical Reaction TimeCrude Purity/Yield (%)Reference(s)
PyBOP HOBtDIPEA2 x 20 min~70-88[9]
HBTU HOBtDIPEA30 min~95-98
HCTU 6-Cl-HOBtDIPEA2 x 20 min~80-92[9]
HATU HOAtDIPEA2 x 20 min~80-91[8][9]
COMU NoneDIPEA15-30 min>99[6]

Note: Yields are highly sequence-dependent and the data presented is a comparative overview from model systems.

Table 2: Influence of Coupling Method on Racemization (% D-Isomer Formation)

Coupling Reagent/MethodBaseSolvent% D-Isomer (Racemization)Reference(s)
DIC/HOBt -CH2Cl2~9.3[7]
DIC/HOAt -CH2Cl2~3.3[7]
DIC/Oxyma -DMF~1.0[7]
HATU DIPEADMFSignificantly lower than PyBOP[8]
PyBOP DIPEADMFHigher than HATU[8]

Data adapted from studies on model peptides prone to racemization.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for overcoming the steric hindrance of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (B109758) (DCM) (3 x 1 min), and then DMF (3 x 1 min).

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is positive (blue beads), a second coupling is required.

  • Second Coupling (if necessary): Drain the reaction vessel and add a fresh solution of activated this compound, prepared as in step 4. Agitate for another 2-4 hours.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next synthesis cycle.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is designed to minimize racemization of the preceding amino acid when coupling a this compound containing peptide fragment.

  • Dissolution: Dissolve the carboxylic acid component (e.g., Z-Peptide-OH) (1.0 eq.) and the amine component (e.g., H-Aib-Peptide-Resin) (1.0 eq.) in an appropriate solvent (e.g., DMF or a mixture of DCM/DMF).

  • Additive Addition: Add OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reagent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled and stirred solution.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. For solution-phase synthesis, filter the precipitated diisopropylurea (DIU) and process the filtrate through standard aqueous washes and purification. For solid-phase synthesis, wash the resin as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Start this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test incomplete_coupling Issue: Incomplete Coupling kaiser_test->incomplete_coupling Positive coupling_complete Coupling Complete kaiser_test->coupling_complete Negative troubleshoot_coupling Troubleshoot Coupling: - Use HATU/COMU - Double Couple - Increase Temp/Time incomplete_coupling->troubleshoot_coupling troubleshoot_coupling->kaiser_test next_step Proceed to Next Synthesis Step coupling_complete->next_step check_side_reactions Analyze for Side Reactions (e.g., DKP, Racemization) next_step->check_side_reactions side_reactions_present Side Reactions Detected check_side_reactions->side_reactions_present Yes no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No mitigate_side_reactions Implement Mitigation Strategy: - Change Resin/Sequence (DKP) - Use DIC/Oxyma (Racemization) side_reactions_present->mitigate_side_reactions final_product Final Peptide mitigate_side_reactions->final_product no_side_reactions->final_product

Caption: Troubleshooting workflow for this compound coupling.

Side_Reaction_Pathways cluster_coupling Peptide Coupling cluster_side_reactions Potential Side Reactions Peptide_Resin H2N-Peptide-Resin Z_Aib This compound Activated_Aib Activated Z-Aib* Z_Aib->Activated_Aib Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Aib Desired_Peptide Z-Aib-Peptide-Resin Dipeptide_Resin H2N-AA2-AA1-Resin Desired_Peptide->Dipeptide_Resin Further Synthesis Activated_AibPeptide_Resin Activated_AibPeptide_Resin Activated_AibPeptide_Resin->Desired_Peptide Coupling DKP Diketopiperazine + H2N-AA1-Resin Dipeptide_Resin->DKP Intramolecular Cyclization Chiral_Peptide_Fragment Z-Peptide-COOH Racemized_Fragment Racemized Z-Peptide-COOH Chiral_Peptide_Fragment->Racemized_Fragment Epimerization during over-activation

Caption: Key reaction and side reaction pathways.

References

Addressing solubility issues of Z-Aib-OH in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and coupling of Z-Aib-OH (N-benzyloxycarbonyl-α-aminoisobutyric acid), a sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple in peptide synthesis?

A1: The primary challenge in coupling this compound lies in its significant steric hindrance. The presence of two methyl groups on the α-carbon, in addition to the bulky benzyloxycarbonyl (Z) protecting group, physically obstructs the approach of coupling reagents and the reacting amine, slowing down or preventing the formation of the desired amide bond. This can lead to low reaction yields and incomplete couplings.[1]

Q2: What are the common solubility issues with this compound?

A2: While steric hindrance is the main issue, the solubility of this compound can also be a contributing factor to poor coupling efficiency. Like many protected amino acids, its solubility can be limited in certain solvents. Inadequate dissolution can lead to a lower effective concentration of the activated amino acid, resulting in an incomplete reaction. Common solvents used in peptide synthesis, such as Dichloromethane (DCM), may not be optimal for dissolving this compound, especially at higher concentrations. More polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally more effective at solvating protected amino acids and are often recommended for challenging couplings.[2][3]

Q3: How can I improve the solubility of this compound during the coupling reaction?

A3: To improve the solubility of this compound, consider the following strategies:

  • Solvent Selection: Utilize highly polar aprotic solvents such as DMF, NMP, or Dimethyl sulfoxide (B87167) (DMSO).[2][4] These solvents are generally better at dissolving protected amino acids and can help to reduce aggregation.[1]

  • Solvent Mixtures: In some cases, a mixture of solvents, such as DMF/DCM, can offer a balance of resin swelling and reactant solubility.[2]

  • Temperature: Gently increasing the reaction temperature (e.g., to 30-50°C) can enhance the solubility of this compound and increase the reaction rate. However, this should be done with caution to avoid potential side reactions like racemization.[1][4]

  • Chaotropic Salts: The addition of a chaotropic salt like Lithium Chloride (LiCl) can sometimes improve solubility and disrupt aggregation.[4]

Q4: What are the best coupling reagents for this compound?

A4: For sterically hindered amino acids like this compound, standard coupling reagents may be insufficient. More powerful phosphonium (B103445) or uronium/aminium salt-based reagents are recommended.[4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high coupling efficiency with hindered amino acids.[4][5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also effective choices.[6][7]

  • The use of additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) in combination with carbodiimides like DIC can also enhance coupling efficiency.[4][5]

Q5: What should I do if I observe an incomplete coupling of this compound?

A5: If an incomplete coupling is detected, for instance through a positive Kaiser test, a second coupling step should be performed. After the first coupling, thoroughly wash the resin and then repeat the coupling procedure with a fresh solution of this compound and the coupling reagents.[4]

Troubleshooting Guide: Incomplete Coupling of this compound

This guide provides a systematic approach to troubleshooting and resolving incomplete coupling reactions involving this compound.

Problem: Low Coupling Efficiency or Incomplete Reaction

Initial Assessment Workflow

cluster_0 Initial Assessment cluster_1 Troubleshooting Steps cluster_2 Solutions start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_solubility Is this compound fully dissolved in the reaction solvent? start->check_solubility check_reagents Are the coupling reagents and base appropriate and fresh? check_solubility->check_reagents Yes optimize_solvent Optimize Solvent System check_solubility->optimize_solvent No check_conditions Are the reaction time and temperature sufficient? check_reagents->check_conditions Yes stronger_reagents Use Stronger Coupling Reagents check_reagents->stronger_reagents No modify_conditions Modify Reaction Conditions check_conditions->modify_conditions No double_couple Perform a Double Coupling check_conditions->double_couple Yes, but still incomplete solution_solvent Switch to DMF, NMP, or DMSO. Consider solvent mixtures or additives (LiCl). optimize_solvent->solution_solvent solution_reagents Switch to HATU, COMU, or PyBOP. Ensure use of an appropriate base (DIPEA). stronger_reagents->solution_reagents solution_conditions Increase reaction time (e.g., overnight). Increase temperature (30-50°C). Increase equivalents of this compound and reagents. modify_conditions->solution_conditions solution_double_couple Wash resin thoroughly after first coupling. Repeat coupling with fresh reagents. double_couple->solution_double_couple

Caption: Troubleshooting workflow for incomplete this compound coupling.

Detailed Troubleshooting Steps

Optimizing the Solvent System

Poor solvation can significantly hinder the coupling reaction. The choice of solvent is critical for both dissolving this compound and ensuring proper swelling of the solid-phase resin.

SolventCharacteristicsRecommendation
DCM Good for swelling polystyrene resins but may have limited solvating power for this compound and the growing peptide chain.[2]Often used in Boc chemistry, but may not be ideal for difficult couplings.[2]
DMF A polar aprotic solvent that is commonly used and effectively dissolves most protected amino acids and reagents.[2][3]Recommended. Be aware that DMF can degrade over time to release dimethylamine, which can be problematic in Fmoc chemistry.[2]
NMP More polar than DMF and an excellent solvent for peptide synthesis, known to improve coupling yields in many cases.[2][8]Highly Recommended. It is a good alternative to DMF, especially for difficult sequences.[2]
DMSO A highly polar solvent that can be used alone or in mixtures to disrupt peptide aggregation.[4]Useful for particularly challenging sequences that are prone to aggregation.

Experimental Protocol: Solvent Screening for this compound Solubility

  • Preparation: In separate small vials, weigh 10 mg of this compound.

  • Solvent Addition: To each vial, add 100 µL of the test solvent (e.g., DCM, DMF, NMP, DMSO).

  • Observation: Vortex each vial for 1 minute at room temperature.

  • Assessment: Visually inspect for complete dissolution. If not fully dissolved, add another 100 µL of solvent and repeat vortexing.

  • Quantification: Continue adding solvent in 100 µL increments until complete dissolution is achieved to estimate the approximate solubility.

Enhancing Coupling Reagent Potency

The steric hindrance of this compound requires highly efficient coupling reagents.

Reagent ClassExamplesEfficacy with Hindered Amino Acids
CarbodiimidesDIC, DCCOften require an additive (HOBt, Oxyma) for hindered couplings.[4][5]
Uronium/Aminium SaltsHBTU, HATU, COMUHigh. These reagents are known for their high coupling efficiency with sterically hindered amino acids.[4][5]
Phosphonium SaltsPyBOP, PyAOPHigh. Also very effective for difficult couplings.[6]

Experimental Protocol: HATU-Mediated Coupling of this compound

  • Resin Preparation: Swell the resin in the chosen solvent (e.g., DMF) for 30 minutes. If starting from an Fmoc-protected resin, perform the deprotection step and wash thoroughly.

  • Activation Solution: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and HATU (1.95 equivalents relative to this compound) in DMF.[4]

  • Coupling: To the deprotected resin, add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) followed immediately by the activation solution.[4]

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours, or overnight for particularly difficult couplings.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow) indicates a complete reaction.[4]

  • Washing: After the coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

Modifying Reaction Conditions

Adjusting the reaction parameters can often overcome kinetic barriers.

Workflow for Optimizing Reaction Conditions

start Sluggish or Incomplete Coupling increase_equivalents Increase Equivalents of This compound and Reagents (2-4 eq.) start->increase_equivalents increase_time Increase Reaction Time (e.g., 4h to overnight) increase_equivalents->increase_time increase_temp Increase Temperature (30-50°C) increase_time->increase_temp reassess Re-evaluate Coupling (Kaiser Test) increase_temp->reassess

Caption: Logical workflow for optimizing reaction conditions.

ParameterStandard ConditionOptimized Condition for this compoundRationale
Equivalents 1.5-2 eq.2-4 eq.Increases the concentration of reactants to drive the reaction forward.[4]
Time 1-2 hours4 hours to overnightAllows more time for the sterically hindered reaction to proceed to completion.[1]
Temperature Room Temperature30-50°CProvides additional energy to overcome the activation barrier, but must be monitored to prevent side reactions.[1][4]

By systematically addressing these factors—solubility, reagent choice, and reaction conditions—researchers can significantly improve the success rate of incorporating the challenging this compound residue into their peptide sequences.

References

Z-Aib-OH Technical Support Center: Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Z-Aib-OH (N-Benzyloxycarbonyl-α-aminoisobutyric acid). The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored under specific temperature conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the powder in a desiccated environment.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the storage temperature. To prevent degradation, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the appearance of this compound?

A3: this compound is typically a white to off-white solid powder.

Data Presentation: Storage Conditions Summary

For easy reference, the recommended storage conditions for this compound in both solid and solution forms are summarized in the table below. Adherence to these conditions is critical for maintaining the compound's purity and stability.

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years
Solid Powder4°CUp to 2 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Troubleshooting Guide

Researchers may encounter several issues when working with this compound, particularly during peptide synthesis. This guide addresses common problems and provides potential solutions.

Problem 1: Poor Solubility of this compound

  • Symptom: Difficulty in dissolving this compound in standard solvents for peptide synthesis.

  • Cause: this compound, containing a bulky Z-group and being a sterically hindered amino acid, can exhibit limited solubility in some aqueous and organic solvents. Peptides incorporating this compound may also have a high tendency to aggregate, further reducing solubility.

  • Solutions:

    • Solvent Selection: While DMF is a common solvent, consider using N-Methyl-2-pyrrolidone (NMP) for peptides with high hydrophobic content.

    • Solubilizing Additives: For peptides, incorporating 10-20% trifluoroethanol in a standard buffer can help retain hydrophobic peptides in solution.

    • pH Adjustment: Adjusting the pH of the solution away from the isoelectric point of the peptide can increase solubility. For acidic peptides (net charge < 0), a basic buffer may help, while for basic peptides (net charge > 0), an acidic buffer is recommended.

Problem 2: Incomplete Coupling Reactions in Solid-Phase Peptide Synthesis (SPPS)

  • Symptom: Low yield of the desired peptide containing the Aib residue.

  • Cause: The steric hindrance of the α,α-dimethylated Aib residue can make peptide bond formation challenging.

  • Solutions:

    • Extended Coupling Times: Increase the duration of the coupling reaction to allow for complete incorporation of the Aib residue.

    • Double Coupling: Perform the coupling step twice for the amino acid following the Aib residue to ensure a higher yield.

    • Alternative Coupling Reagents: Utilize more potent coupling reagents such as HATU or HCTU.

    • Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature can sometimes improve efficiency, though this should be done with caution to avoid side reactions.

Problem 3: Peptide Aggregation during Synthesis

  • Symptom: The peptide-resin clumps together, leading to poor reagent diffusion and incomplete reactions.

  • Cause: Peptides containing multiple hydrophobic residues, including Aib, are prone to aggregation.

  • Solutions:

    • Chaotropic Salts: Wash the resin with solutions containing chaotropic salts like LiCl or KSCN to disrupt secondary structures.

    • Backbone Protection: Incorporate backbone-protecting groups like Hmb (2-hydroxy-4-methoxybenzyl) to prevent aggregation.

    • "Magic Mixture": Use a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2M ethylenecarbonate for acylation steps.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound by HPLC-MS

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • For forced degradation studies, subject aliquots of the stock solution to the following conditions:

      • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

      • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

      • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

      • Thermal Degradation (Solid): Store the solid powder at 60°C for 7 days.

    • Prepare a control sample stored under recommended conditions (-20°C).

    • Neutralize the acidic and basic samples before analysis.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation by comparing the peak area of the parent this compound peak.

    • Identify potential degradation products by analyzing their mass-to-charge ratios (m/z) from the mass spectrometry data.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common issues and potential degradation pathways for this compound.

Troubleshooting_Workflow start Experiment with this compound issue Issue Encountered? start->issue solubility Poor Solubility issue->solubility Yes coupling Incomplete Coupling issue->coupling Yes aggregation Peptide Aggregation issue->aggregation Yes success Successful Experiment issue->success No sol_solvents Change Solvent (e.g., NMP) solubility->sol_solvents sol_additives Use Solubilizing Additives solubility->sol_additives sol_ph Adjust pH solubility->sol_ph coup_time Extend Coupling Time coupling->coup_time coup_double Double Couple coupling->coup_double coup_reagent Use Stronger Reagent coupling->coup_reagent agg_salts Use Chaotropic Salts aggregation->agg_salts agg_protect Use Backbone Protection aggregation->agg_protect agg_mixture Use 'Magic Mixture' aggregation->agg_mixture sol_solvents->success sol_additives->success sol_ph->success coup_time->success coup_double->success coup_reagent->success agg_salts->success agg_protect->success agg_mixture->success

Caption: Troubleshooting workflow for this compound experiments.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_decarboxylation Decarboxylation (Acidic/Heat) ZAibOH This compound hydrolysis_carbamate Carbamate Hydrolysis ZAibOH->hydrolysis_carbamate decarboxylation Decarboxylation ZAibOH->decarboxylation benzyl_alcohol Benzyl Alcohol hydrolysis_carbamate->benzyl_alcohol aib α-Aminoisobutyric Acid hydrolysis_carbamate->aib co2 CO₂ decarboxylation->co2 decarboxy_product Decarboxylated Product decarboxylation->decarboxy_product

Caption: Potential degradation pathways of this compound.

Technical Support Center: Refinement of Cleavage Protocols for Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the cleavage of peptides containing α-aminoisobutyric acid (Aib). The sterically hindered nature of Aib residues can present unique challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful cleavage and purification of these complex peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of Aib-containing peptides in a question-and-answer format.

Question: I performed a standard TFA cleavage, but my Aib-containing peptide failed to precipitate in cold ether. What should I do?

Answer: This is a common issue, particularly with hydrophobic Aib-containing peptides. Here are several troubleshooting steps:

  • Reduce the TFA Volume: Before adding cold ether, concentrate the TFA cleavage mixture to a smaller volume (1-2 mL) under a gentle stream of nitrogen.[1] This increases the peptide concentration and can promote precipitation.

  • Increase the Ether Volume: Use a larger volume of ice-cold diethyl ether for precipitation. A ratio of 10:1 (ether:TFA solution) or higher is recommended.

  • Extended Precipitation Time: If the peptide does not precipitate immediately, store the ether mixture at a low temperature (4°C or -20°C) for several hours to overnight to encourage precipitation.[1][2]

  • Alternative Precipitation Solvent: For highly hydrophobic peptides, precipitation in water can be a successful alternative.[3] After cleavage, dilute the TFA mixture with ice-cold water to precipitate the peptide. The precipitate can then be washed with diethyl ether to remove scavengers.[3][4]

  • Check for Successful Cleavage: Before proceeding with large-scale precipitation, confirm that the cleavage was successful by analyzing a small aliquot of the cleavage mixture by mass spectrometry (e.g., MALDI-TOF).[1]

Question: My cleavage reaction appears incomplete, with a significant amount of peptide remaining on the resin. What could be the cause and how can I improve the yield?

Answer: Incomplete cleavage of Aib-containing peptides can be due to the steric hindrance of the Aib residues.

  • Extend Cleavage Time: Aib-containing peptides may require longer cleavage times than standard peptides. While a typical cleavage is 2-4 hours, extending the reaction time can improve yields. However, prolonged exposure to TFA can lead to side reactions, so it is crucial to monitor the cleavage progress.

  • Increase TFA Concentration: While most standard cocktails use 95% TFA, for particularly resistant sequences, increasing the TFA concentration might be beneficial.[1]

  • Repeat the Cleavage: If a significant amount of peptide remains on the resin after the initial cleavage, you can wash the resin and subject it to a second cleavage reaction with fresh cocktail.[1]

  • Consider a Stronger Acid: For very difficult cleavages, alternative, stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) can be used, although these require specialized equipment and safety precautions.[5]

Question: After cleavage and precipitation, my Aib-containing peptide is insoluble in common HPLC solvents. How can I solubilize it for purification?

Answer: The inherent hydrophobicity of many Aib-containing peptides can lead to poor solubility and aggregation after cleavage.

  • Solvent Screening: Test the solubility of the crude peptide in various solvents. Good starting points for hydrophobic peptides include:

    • 50% aqueous acetic acid[6]

    • Dimethylformamide (DMF)[6]

    • Hexafluoroisopropanol (HFIP) as a solvent or co-solvent[6]

    • Trifluoroethanol (TFE) can also be used to solubilize hydrophobic peptides, but be aware that it can interfere with reverse-phase HPLC by preventing the peptide from sticking to the column.[4]

  • pH Adjustment: The pH of the solution can significantly impact the solubility of a peptide. Adjusting the pH with additives like a small amount of ammonium (B1175870) bicarbonate for acidic peptides or acetic acid for basic peptides can improve solubility.

  • Avoid Lyophilization from TFA: Residual TFA in a lyophilized peptide can contribute to aggregation. It is recommended to redissolve the peptide in a solvent like 10% aqueous acetic acid and re-lyophilize to remove residual TFA.[6]

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for Aib-containing peptides?

A1: A commonly used and effective cleavage cocktail for most Aib-containing peptides is Reagent K or a variation thereof. The composition is typically Trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). A standard ratio is 82.5:5:5:5:2.5 (v/v/v/v/v). Another widely used general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) , which is less odorous.[7][8] The choice of scavengers depends on the amino acid composition of the peptide.

Q2: Are there specific amino acid sequences with Aib that are particularly difficult to cleave?

A2: Yes, sequences containing multiple consecutive Aib residues can be sterically hindered and more challenging to cleave. Additionally, the presence of an Aib-Pro bond has been reported to be labile under certain cleavage conditions, necessitating the use of dilute TFA for deprotection and cleavage to prevent bond scission.[9]

Q3: Can microwave energy be used to improve the cleavage of Aib-containing peptides?

A3: Microwave-assisted cleavage can be a valuable tool. It has been shown to significantly reduce reaction times for cleavage from Merrifield resin using TFA, with the majority of the product released in as little as 5 minutes.[10] This can be particularly beneficial for sterically hindered peptides.

Q4: What are the most common side reactions during the cleavage of Aib-containing peptides and how can they be minimized?

A4: Common side reactions are similar to those for other peptides and include alkylation of sensitive residues (e.g., Trp, Met, Tyr, Cys) by carbocations generated from protecting groups. The use of appropriate scavengers in the cleavage cocktail is crucial to minimize these side reactions. For instance, triisopropylsilane (B1312306) (TIS) is an effective scavenger for trityl groups, while 1,2-ethanedithiol (EDT) can help prevent oxidation of Cys and Met.

Data Presentation

Table 1: Common TFA Cleavage Cocktails for Peptide Synthesis

Reagent NameComposition (v/v/v/v/v)Key ScavengersNotes
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTA robust, general-purpose cocktail for peptides with sensitive residues.[7]
TFA/TIS/H₂O TFA/Triisopropylsilane/H₂O (95:2.5:2.5)Triisopropylsilane (TIS)A less odorous alternative to Reagent K, effective for scavenging trityl groups.[7][8]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Thioanisole, EDT, AnisoleRecommended for peptides containing multiple Arg(Pmc/Mtr) residues.[11]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Phenol, TISAn "odorless" alternative to cocktails containing thiols.[12]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Thioanisole, EDT, DMS, NH₄ISpecifically designed to prevent methionine oxidation.[13]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of Aib-Containing Peptides

This protocol is a general guideline and may need optimization based on the specific peptide sequence.

  • Resin Preparation:

    • Place the dried peptide-resin (typically 50-100 mg for a trial cleavage) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).[11]

    • Wash the resin with dichloromethane (B109758) (DCM) (3 x 1 min) to swell the resin and remove any residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Prepare the desired cleavage cocktail (e.g., Reagent K or TFA/TIS/H₂O) fresh in a fume hood.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

    • Gently agitate the mixture at room temperature for 2-4 hours. For sterically hindered sequences, the time may be extended.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Slowly add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether with gentle stirring.

    • If a precipitate forms, continue stirring for 15-30 minutes.

    • If no precipitate forms, refer to the Troubleshooting Guide.

  • Peptide Isolation and Washing:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and residual TFA.

    • Dry the peptide pellet under vacuum.

Protocol 2: Alternative Water Precipitation for Hydrophobic Aib-Peptides

This protocol is adapted for peptides that fail to precipitate in ether.[3]

  • Perform Cleavage: Follow steps 1 and 2 of the Standard TFA Cleavage Protocol.

  • Water Precipitation:

    • After filtering the cleavage mixture, slowly add the TFA filtrate to a 10-fold excess of ice-cold deionized water with vigorous stirring.

    • A white precipitate should form.

  • Isolation and Washing:

    • Collect the precipitate by centrifugation.

    • Wash the peptide pellet with cold deionized water (2 times).

    • To remove organic scavengers, wash the pellet with cold diethyl ether (2 times).

    • Dry the final peptide pellet under vacuum.

Mandatory Visualization

Cleavage_Troubleshooting_Workflow start Start Cleavage Protocol cleavage Perform TFA Cleavage (2-4 hours) start->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation check_precipitate Precipitate Formed? precipitation->check_precipitate collect_peptide Collect and Wash Peptide check_precipitate->collect_peptide Yes no_precipitate Troubleshoot Precipitation check_precipitate->no_precipitate No check_solubility Check Peptide Solubility collect_peptide->check_solubility concentrate_tfa Concentrate TFA no_precipitate->concentrate_tfa increase_ether Increase Ether Volume concentrate_tfa->increase_ether extend_time Extend Precipitation Time (4°C or -20°C) increase_ether->extend_time water_precipitation Alternative: Water Precipitation extend_time->water_precipitation water_precipitation->collect_peptide soluble Proceed to Purification check_solubility->soluble Yes insoluble Troubleshoot Solubility check_solubility->insoluble No solvent_screen Solvent Screening (Acetic Acid, DMF, HFIP) insoluble->solvent_screen ph_adjustment pH Adjustment solvent_screen->ph_adjustment remove_tfa Remove Residual TFA ph_adjustment->remove_tfa remove_tfa->soluble

Caption: Troubleshooting workflow for Aib-peptide cleavage and isolation.

Cleavage_Cocktail_Selection start Start: Peptide Sequence Analysis sensitive_residues Contains Sensitive Residues? (Trp, Met, Cys, His) start->sensitive_residues general_cocktail Use General Cocktail: TFA/TIS/H2O sensitive_residues->general_cocktail No reagent_k Use Reagent K or similar (with appropriate scavengers) sensitive_residues->reagent_k Yes steric_hindrance High Steric Hindrance? (Multiple Aib) general_cocktail->steric_hindrance met_present Contains Methionine? reagent_k->met_present reagent_h Consider Reagent H to prevent oxidation met_present->reagent_h Yes met_present->steric_hindrance No reagent_h->steric_hindrance extend_time Extend Cleavage Time steric_hindrance->extend_time Yes end Proceed to Cleavage steric_hindrance->end No microwave Consider Microwave Assistance extend_time->microwave microwave->end

Caption: Decision tree for selecting a suitable cleavage cocktail.

References

Validation & Comparative

A Comparative Guide to Z-Aib-OH and Fmoc-Aib-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. This guide provides an objective comparison of two commonly used α-aminoisobutyric acid (Aib) derivatives: Z-Aib-OH and Fmoc-Aib-OH. The choice between the benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups dictates the overall synthetic strategy, influencing factors such as reaction conditions, scalability, and the ease of purification.

At a Glance: Key Differences and Applications

The primary distinction between this compound and Fmoc-Aib-OH lies in the nature of their N-terminal protecting groups, which in turn determines their primary application in different peptide synthesis methodologies. Fmoc-Aib-OH is the standard choice for solid-phase peptide synthesis (SPPS), a technique favored for its efficiency, automation capabilities, and ease of purification for long peptides.[1] In contrast, this compound is traditionally employed in solution-phase peptide synthesis, a method that remains advantageous for the large-scale production of short peptides and peptide fragments.[1]

The steric hindrance of the Aib residue presents challenges in peptide coupling, making the choice of protecting group and coupling conditions critical for success. While direct head-to-head quantitative comparisons in the literature are limited, the performance of each derivative can be inferred from the well-established characteristics of Z- and Fmoc-based synthesis strategies.

Data Presentation: Performance Comparison

Table 1: General Performance Characteristics

ParameterThis compound (Solution-Phase Synthesis)Fmoc-Aib-OH (Solid-Phase Peptide Synthesis)
Primary Synthesis Method Solution-PhaseSolid-Phase (SPPS)
Typical Coupling Efficiency Good, but can be affected by purification losses at each step.Excellent (>99% per step).[1]
Racemization Risk Generally low for urethane-protected amino acids like this compound.[2]Generally low; can be influenced by coupling reagents and base.[2][3]
Deprotection Conditions Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH).[4]Mild base (e.g., 20% piperidine (B6355638) in DMF).[5]
Purification Requires purification (e.g., extraction, crystallization) after each step.Simplified purification at the end of the synthesis.
Scalability Well-suited for large-scale synthesis of short peptides.Amenable to both small and large-scale synthesis, especially with automation.
Overall Yield Can be lower for longer peptides due to multi-step purification.Generally higher for longer peptides due to high per-step efficiency.

Table 2: Key Reagents and Conditions

ParameterThis compound (Solution-Phase Synthesis)Fmoc-Aib-OH (Solid-Phase Peptide Synthesis)
Typical Solvents Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
Common Coupling Reagents DCC/HOBt, EDC/HOBt, TBTU, HATUHBTU/DIPEA, HATU/DIPEA, DIC/Oxyma
Deprotection Reagent H₂/Pd/C, HBr in Acetic Acid20% Piperidine in DMF
Cleavage from Resin Not applicableTrifluoroacetic acid (TFA)-based cocktails.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and Fmoc-Aib-OH.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

This protocol outlines the manual synthesis of a generic Aib-containing peptide on a Rink Amide resin using Fmoc-Aib-OH.

1. Resin Swelling:

  • Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and dichloromethane (DCM) (3 times).

3. Coupling of Fmoc-Aib-OH:

  • In a separate vial, dissolve Fmoc-Aib-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of Aib.

  • Monitor the coupling reaction using a Kaiser test (note: a negative test indicates complete coupling).

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound

This protocol describes the synthesis of a dipeptide (e.g., Z-Aib-Gly-OMe) in solution.

1. Activation of this compound:

  • Dissolve this compound (1 mmol) and HOBt (1.1 mmol) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

2. Preparation of the Amine Component:

  • In a separate flask, suspend Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1 mmol) in anhydrous DCM.

  • Add triethylamine (B128534) (TEA) (1.1 mmol) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

3. Coupling Reaction:

  • Filter the activated this compound solution to remove the DCU precipitate directly into the flask containing the neutralized H-Gly-OMe.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

4. Work-up and Purification:

  • Filter the reaction mixture to remove any further DCU precipitate.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by recrystallization or column chromatography.

5. Z-Group Deprotection (Catalytic Hydrogenation):

  • Dissolve the purified Z-Aib-Gly-OMe (1 mmol) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Aib-Gly-OMe.

Mandatory Visualization

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeated for each amino acid) cluster_Final_Steps Final Steps Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Wash1 Washing (DMF, IPA, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthesis_Choice cluster_Strategy Choice of Synthesis Strategy cluster_Building_Block Choice of Aib Building Block Start Peptide Synthesis Goal SPPS Solid-Phase Peptide Synthesis (SPPS) - Long peptides - Automation - High throughput Start->SPPS Solution_Phase Solution-Phase Synthesis - Short peptides - Large scale - Fragment synthesis Start->Solution_Phase Fmoc_Aib Fmoc-Aib-OH SPPS->Fmoc_Aib Z_Aib This compound Solution_Phase->Z_Aib

Caption: Logical relationship for choosing between this compound and Fmoc-Aib-OH.

Conclusion

The selection between this compound and Fmoc-Aib-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis strategies. For the synthesis of long and complex peptides where efficiency and automation are priorities, Fmoc-Aib-OH in conjunction with SPPS is the superior approach. Conversely, for the large-scale production of short Aib-containing peptides or fragments, the traditional solution-phase synthesis utilizing this compound may offer economic and practical advantages. Understanding the nuances of each protecting group and its associated synthetic methodology is crucial for the successful incorporation of the sterically hindered Aib residue into peptide chains.

References

A Comparative Analysis of Z-Aib-OH in Peptide Modification: Enhancing Structural Stability and Biological Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide-based drug design. Among these, Z-Aib-OH (N-benzyloxycarbonyl-α-aminoisobutyric acid) stands out for its profound impact on peptide conformation and stability. This guide provides an objective comparison of this compound's core component, α-aminoisobutyric acid (Aib), against other common NPAAs, supported by experimental data and detailed methodologies to inform the rational design of next-generation peptide therapeutics.

The introduction of NPAAs into peptide sequences can fundamentally alter their physicochemical properties, leading to enhanced stability, potency, and bioavailability.[1][2] Aib, the central moiety of this compound, is a non-chiral amino acid characterized by a gem-dimethyl group at its α-carbon. This unique structure imparts significant steric hindrance, which restricts the conformational freedom of the peptide backbone and promotes the formation of helical structures, particularly the 3₁₀-helix.[3] This pre-organization of the peptide into a defined conformation can enhance its binding affinity to biological targets and, crucially, provides resistance to enzymatic degradation by proteases.[4]

Conformational Effects: Aib as a Helix Inducer

The primary utility of incorporating Aib into a peptide sequence is its remarkable ability to induce and stabilize helical conformations. This is a direct consequence of the sterically demanding gem-dimethyl group, which restricts the available Ramachandran space for the Aib residue.

In contrast, other NPAAs exert different conformational influences. Proline, for instance, is known as a "helix breaker" due to its cyclic side chain that introduces a kink in the peptide backbone.[5] While this property can be advantageous for inducing specific turns, it disrupts continuous helical structures. N-methylated amino acids also alter the peptide backbone by removing a hydrogen bond donor, which can disrupt canonical secondary structures but also enhance membrane permeability.[6][7]

The conformational effects of these modifications can be quantified using techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting spectrum provides a signature of the peptide's secondary structure content.[8]

Table 1: Comparative Analysis of Conformational Effects of Non-Proteinogenic Amino Acids

Non-Proteinogenic Amino AcidKey Structural FeaturePredominant Conformational EffectExample Application
α-Aminoisobutyric Acid (Aib) Gem-dimethyl group at α-carbonStrong induction of 3₁₀- and α-helical structuresStabilization of bioactive peptide conformations
Proline (Pro) Cyclic pyrrolidine (B122466) side chainInduces β-turns; acts as a helix breakerIntroduction of specific structural kinks
N-Methylated Amino Acids Methyl group on backbone amide nitrogenDisrupts hydrogen bonding, can favor specific cis/trans amide bond isomersEnhancing membrane permeability and metabolic stability

Enzymatic Stability: Aib's Shield Against Proteolysis

A critical hurdle in the development of peptide therapeutics is their rapid degradation by proteases in biological fluids. The incorporation of Aib provides a robust solution to this challenge. The α-methyl group of Aib sterically hinders the approach of proteases, shielding the adjacent peptide bonds from enzymatic cleavage.[4] This leads to a significant extension of the peptide's half-life in serum.

N-methylated amino acids also confer proteolytic resistance by removing the amide proton, which is often crucial for protease recognition and binding.[6] In contrast, peptides composed solely of proteinogenic amino acids are generally more susceptible to degradation.

The enzymatic stability of peptides can be assessed through in vitro assays where the peptide is incubated in serum or plasma, and its degradation over time is monitored by High-Performance Liquid Chromatography (HPLC).[9]

Table 2: Comparative Proteolytic Stability of Peptides Containing Non-Proteinogenic Amino Acids

Peptide ModificationRationale for StabilityRepresentative Half-life (t½) in Human Serum
Aib Incorporation Steric shielding of peptide bonds from protease accessSignificantly extended (e.g., > 48 hours)
N-Methylation Removal of H-bond donor, disrupting protease recognitionExtended (e.g., 24-48 hours)
Unmodified (Proteinogenic AAs) Susceptible to protease cleavageShort (minutes to a few hours)

Note: Half-life values are illustrative and highly dependent on the specific peptide sequence and experimental conditions.

Biological Activity: The Impact of Conformational Rigidity

The conformational rigidity imparted by Aib can have a profound effect on a peptide's biological activity. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to enhanced binding affinity. However, this effect is context-dependent, as unfavorable steric clashes can also occur.

The binding affinity of a peptide to its target receptor is a critical measure of its potential therapeutic efficacy and is typically quantified by determining the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Table 3: Illustrative Comparison of Receptor Binding Affinity

Peptide ModificationImpact on Receptor BindingExample Binding Affinity (IC50)
Aib Incorporation Can increase affinity by reducing conformational entropy upon bindingCan range from low nM to µM, depending on the target
Proline Substitution Can increase or decrease affinity depending on the required conformationHighly variable depending on the specific turn induced
N-Methylation Can increase or decrease affinity; may alter receptor selectivityHighly variable; can be used to fine-tune receptor subtype selectivity

Note: Binding affinity is highly specific to the peptide-receptor pair and the position of the modification.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

Objective: To incorporate this compound into a peptide sequence using manual Fmoc-based solid-phase synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HOBt in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of this compound:

    • For coupling this compound, which is sterically hindered, extend the coupling time to 4 hours or perform a double coupling.

    • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as an alternative, more potent coupling agent if needed.

  • Wash: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of a peptide in solution.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[1] The buffer should have low absorbance in the far-UV region.

    • Determine the precise concentration of the peptide stock solution using a reliable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or amino acid analysis).

    • Dilute the peptide stock solution to a final concentration of approximately 0.1 mg/mL.[10]

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length.[1]

    • Set the spectropolarimeter to scan from 190 nm to 260 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Subtract the buffer baseline from the peptide spectrum to obtain the final spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectrum for characteristic features: α-helices show negative bands at ~208 nm and ~222 nm, while β-sheets have a negative band around 218 nm.

    • Use deconvolution software to estimate the percentage of each secondary structure element.

In Vitro Peptide Stability Assay in Human Serum

Objective: To determine the half-life of a peptide in human serum.

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Incubation:

    • Thaw human serum and pre-warm to 37°C.

    • Add the peptide stock solution to the serum to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation:

    • Immediately quench the enzymatic reaction by adding a precipitation agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid) to the aliquot.

    • Vortex and centrifuge to pellet the precipitated serum proteins.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Use a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the peptide elution by UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Calculate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time.

    • Determine the half-life (t½) by fitting the data to a first-order decay curve.[4]

Visualizations

Experimental Workflow for Peptide Stability Analysis

G Workflow for In Vitro Peptide Stability Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate Peptide in Serum at 37°C Peptide_Stock->Incubate Serum_Prep Thaw and Pre-warm Human Serum Serum_Prep->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge to Separate Supernatant Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data_Analysis Calculate Half-Life (t½) HPLC->Data_Analysis

Caption: Workflow for assessing peptide stability in human serum.

Logical Relationship of Aib Incorporation and its Effects

G Impact of Aib Incorporation on Peptide Properties Aib Incorporate Aib (this compound) Steric_Hindrance Gem-dimethyl Group Steric Hindrance Aib->Steric_Hindrance Conformational_Constraint Restricted Backbone Conformation Steric_Hindrance->Conformational_Constraint Proteolytic_Resistance Enhanced Enzymatic Stability Steric_Hindrance->Proteolytic_Resistance Helical_Structure Increased Helicity (3₁₀- or α-helix) Conformational_Constraint->Helical_Structure Binding_Affinity Potentially Increased Binding Affinity Helical_Structure->Binding_Affinity Half_Life Longer In Vivo Half-Life Proteolytic_Resistance->Half_Life Bioactivity Altered Biological Activity Binding_Affinity->Bioactivity Half_Life->Bioactivity

Caption: Causal chain from Aib incorporation to improved peptide properties.

References

A Researcher's Guide to Validating Peptide Structure: A Comparison of Key Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately determining the three-dimensional structure of a peptide is paramount. It underpins a deep understanding of its biological function, mechanism of action, and potential as a therapeutic agent. While X-ray crystallography has long been a gold standard, a suite of powerful alternative techniques now offers distinct advantages for peptide structural analysis. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Cryo-Electron Microscopy (Cryo-EM), and Circular Dichroism (CD) spectroscopy, complete with experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

At a Glance: Comparing Peptide Structure Validation Methods

The choice of technique for peptide structure validation hinges on a variety of factors, including the size of the peptide, the desired level of detail, the sample's physical properties, and the specific scientific questions being addressed. The following table summarizes the key quantitative parameters for each of the four major techniques.

ParameterX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)Circular Dichroism (CD) Spectroscopy
Primary Information High-resolution 3D atomic structure3D structure in solution, dynamicsHigh-resolution 3D structure of large peptides/complexesSecondary structure content (α-helix, β-sheet)
Typical Resolution <1.5 Å (atomic)[1]~1.5 - 2.5 Å~2 - 4 Å for suitable peptides/complexes[1][2]Low resolution (secondary structure)
Peptide Size Limit No theoretical limit, but crystallization is key< 30-50 kDa[3][4]Ideally >50 kDa (can be overcome with engineering)[5]No practical upper limit
Sample Requirements High-purity single crystals (mg quantities)[6]Soluble, non-aggregating sample (0.1 - 5 mM, ~500 µL)[3][4][7]High-purity, homogenous sample (~50 nM - 5 µM, a few µL)[8]Soluble, pure sample (~0.1 - 1 mg/mL, ~200 µL)[9]
Key Advantage Highest resolution, well-establishedProvides information on dynamics in solution[7][10]Does not require crystallization, can study large complexes[11]Rapid, low sample consumption, good for initial screening
Key Limitation Crystal growth can be a major bottleneck[6][12]Limited to smaller, soluble peptidesChallenging for small peptides (<50 kDa)Provides only secondary structure information

In-Depth Comparison of Techniques

X-ray Crystallography: The Atomic Detail Standard

X-ray crystallography remains a dominant technique in structural biology, providing unparalleled atomic-resolution insights into the static three-dimensional structure of molecules.[1][13] The method relies on the diffraction of X-rays by a well-ordered crystal lattice of the peptide.

Strengths:

  • Atomic Resolution: Capable of resolving individual atoms and their interactions, providing precise bond lengths and angles.[1]

  • Well-Established Methodology: A vast body of knowledge and established protocols support this technique.[14]

Limitations:

  • Crystallization is Essential: The absolute requirement for high-quality, single crystals is often the most significant hurdle, as many peptides are difficult to crystallize.[6][12]

  • Static Picture: The resulting structure represents an average conformation within the crystal lattice and does not provide information about the peptide's dynamics in a solution state.[7]

  • Potential for Artifacts: Crystal packing forces can sometimes influence the observed peptide conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in a solution environment that more closely mimics their native physiological state.[7][10][15] It relies on the magnetic properties of atomic nuclei.

Strengths:

  • Solution-State Analysis: Provides structural information in solution, offering insights into the peptide's natural conformation and flexibility.[10][15]

  • Information on Dynamics: NMR can reveal information about the dynamic nature of the peptide, including conformational changes and flexibility on various timescales.[7][10]

  • No Crystallization Required: This is a major advantage for peptides that are difficult or impossible to crystallize.[12]

Limitations:

  • Size Limitations: Generally best suited for peptides and small proteins under 30-50 kDa, as larger molecules lead to spectral complexity and signal broadening.[3][4]

  • Lower Resolution than Crystallography: While capable of providing high-quality structures, the resolution is typically lower than that achieved with X-ray crystallography.[12]

  • Requires Soluble, Non-Aggregating Samples: High concentrations of soluble and stable peptide are necessary for good signal-to-noise.[3]

Cryo-Electron Microscopy (Cryo-EM): The Emerging Powerhouse for Large Assemblies

Cryo-EM has undergone a "resolution revolution" in recent years, emerging as a formidable technique for determining the high-resolution structures of large macromolecular complexes, including larger peptides and peptide-protein complexes.[11][13] The method involves flash-freezing a solution of the sample in vitreous ice and imaging the individual particles with an electron microscope.

Strengths:

  • No Need for Crystals: This is a key advantage for large, flexible, or heterogeneous samples that do not readily crystallize.[11]

  • Near-Native State: Samples are visualized in a hydrated, near-native state.[16]

  • Can Handle Heterogeneity: Computational methods can sort through images of different conformations, providing insights into structural diversity.

Limitations:

  • Challenging for Small Molecules: Cryo-EM is generally not suitable for small peptides (<50 kDa) due to the difficulty in aligning the images of small, low-contrast particles. However, this can sometimes be overcome by binding the peptide to a larger protein.[5]

  • Lower Resolution than X-ray Crystallography: While constantly improving, the achievable resolution for many samples is still not at the atomic level of X-ray crystallography.[1]

  • Computationally Intensive: The data processing and 3D reconstruction require significant computational resources.

Circular Dichroism (CD) Spectroscopy: A Rapid Tool for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique that provides information about the secondary structure of peptides in solution.[9] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.

Strengths:

  • Rapid Analysis: CD spectra can be acquired quickly, making it an excellent tool for initial structural assessment and for monitoring conformational changes.

  • Low Sample Consumption: Requires relatively small amounts of sample compared to X-ray crystallography and NMR.[9]

  • Versatile: Can be used to study the effects of environmental factors such as temperature, pH, and ligand binding on peptide conformation.[17]

Limitations:

  • Low-Resolution Information: CD spectroscopy only provides information about the overall secondary structure content (e.g., percentage of α-helix, β-sheet, and random coil) and does not yield a three-dimensional atomic model.[18]

  • Does Not Provide Tertiary Structure: It cannot describe the overall three-dimensional fold of the peptide.

Experimental Workflows and Protocols

To assist researchers in their experimental design, the following sections provide detailed, step-by-step protocols for each of the discussed techniques.

X-ray Crystallography Experimental Workflow

The process of determining a peptide structure by X-ray crystallography involves several key stages, from obtaining a suitable crystal to refining the final atomic model.

G X-ray Crystallography Workflow for Peptide Structure cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Peptide_Synthesis Peptide Synthesis & Purification (>95% purity) Crystallization_Screening Crystallization Screening (hanging/sitting drop vapor diffusion) Peptide_Synthesis->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystal_Optimization->Crystal_Harvesting Xray_Diffraction X-ray Diffraction Data Collection (Synchrotron) Crystal_Harvesting->Xray_Diffraction Data_Processing Data Processing & Scaling Xray_Diffraction->Data_Processing Phase_Determination Phase Determination (e.g., Molecular Replacement) Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Structure_Validation Structure Validation Model_Building->Structure_Validation

Caption: Workflow for peptide structure determination using X-ray crystallography.

Experimental Protocol for Peptide X-ray Crystallography:

  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase synthesis and purify to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass by mass spectrometry.

  • Crystallization Screening: Use commercially available or custom-made screens to test a wide range of crystallization conditions (precipitants, buffers, pH, additives).[19] Set up hanging or sitting drop vapor diffusion experiments with a peptide concentration of 5-20 mg/mL.[6]

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and other components to improve crystal size and quality.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the fragile peptide crystals and transfer them to a cryo-protectant solution to prevent ice crystal formation during flash-cooling.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline and collect diffraction data by rotating the crystal in the X-ray beam.[6]

  • Data Processing and Scaling: Process the raw diffraction images to integrate the spot intensities and scale the data.

  • Phase Determination: Solve the "phase problem" to obtain initial electron density maps. Common methods include molecular replacement if a homologous structure is available, or experimental phasing techniques.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the experimental data to improve its fit and geometry.

  • Structure Validation: Validate the final model using various quality metrics to ensure its accuracy and reliability before deposition in a public database like the Protein Data Bank (PDB).

NMR Spectroscopy Experimental Workflow

Determining a peptide's structure by NMR involves a series of experiments to assign resonances and measure distance and dihedral angle restraints, which are then used to calculate a family of structures.

G NMR Spectroscopy Workflow for Peptide Structure cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Calculation Sample_Prep Prepare Soluble, Non-aggregating Peptide Sample (0.1-5 mM in ~500 µL D2O/H2O) NMR_Experiments Acquire 1D and 2D NMR Spectra (COSY, TOCSY, NOESY) Sample_Prep->NMR_Experiments Resonance_Assignment Resonance Assignment NMR_Experiments->Resonance_Assignment Restraint_Generation Generate Distance (NOE) & Dihedral Angle Restraints Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (e.g., using simulated annealing) Restraint_Generation->Structure_Calculation Structure_Ensemble Generate and Analyze Structure Ensemble Structure_Calculation->Structure_Ensemble

Caption: Workflow for peptide structure determination using NMR spectroscopy.

Experimental Protocol for Peptide NMR Spectroscopy:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-5 mM in a final volume of approximately 500 µL.[3][4][7] The solvent is typically 90% H₂O/10% D₂O or 100% D₂O.

  • NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard experiments for peptides include:

    • 1D ¹H: To check sample purity and folding.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within an amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints.

  • Resonance Assignment: Sequentially assign the ¹H, ¹³C, and ¹⁵N resonances to specific atoms in the peptide sequence using the through-bond correlations from COSY and TOCSY spectra.

  • Restraint Generation:

    • Distance Restraints: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³J(HN,Hα)) to derive restraints on the backbone dihedral angles (φ).

  • Structure Calculation: Use computational methods, such as simulated annealing or molecular dynamics, to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Ensemble Analysis: Analyze the resulting ensemble of structures to determine the final, well-defined structure and to assess its precision. The final structure is often represented as a bundle of the lowest-energy conformers.

Cryo-Electron Microscopy Experimental Workflow

The Cryo-EM workflow for larger peptides or peptide complexes involves sample vitrification, automated data collection, and extensive image processing to reconstruct a 3D model.

G Cryo-EM Workflow for Peptide Structure cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Image Processing & 3D Reconstruction Sample_Prep Prepare High-Purity, Homogenous Peptide Sample (~50 nM - 5 µM) Grid_Preparation Apply Sample to EM Grid and Plunge-freeze in Liquid Ethane (B1197151) (Vitrification) Sample_Prep->Grid_Preparation Microscope_Screening Screen Grids for Ice Quality and Particle Distribution Grid_Preparation->Microscope_Screening Data_Acquisition Automated Data Collection of thousands of Particle Images Microscope_Screening->Data_Acquisition Image_Processing Image Pre-processing (Motion Correction, CTF Estimation) Data_Acquisition->Image_Processing Particle_Picking Particle Picking & 2D Classification Image_Processing->Particle_Picking _3D_Reconstruction Ab-initio 3D Reconstruction & 3D Classification Particle_Picking->_3D_Reconstruction Model_Refinement Model Building & Refinement _3D_Reconstruction->Model_Refinement

Caption: Workflow for peptide structure determination using Cryo-EM.

Experimental Protocol for Peptide Cryo-EM:

  • Sample Preparation: Prepare a highly pure and homogenous sample of the peptide or peptide complex at a concentration typically ranging from 50 nM to 5 µM.[8]

  • Grid Preparation and Vitrification: Apply a few microliters of the sample to an EM grid, blot away excess liquid to create a thin film, and then rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.[8]

  • Grid Screening: Screen the vitrified grids in a transmission electron microscope to assess the ice thickness and particle distribution.

  • Data Collection: Perform automated data collection on a high-end cryo-electron microscope, acquiring thousands of images (micrographs) of the frozen particles.

  • Image Pre-processing: Correct the raw movie frames for beam-induced motion and estimate the contrast transfer function (CTF) of the microscope for each micrograph.

  • Particle Picking and 2D Classification: Computationally identify and extract individual particle images from the micrographs and classify them into different 2D class averages to remove junk particles and assess conformational homogeneity.

  • 3D Reconstruction and Classification: Generate an initial 3D model (ab-initio reconstruction) from the 2D class averages and then perform 3D classification to separate different conformational states.

  • Model Building and Refinement: Build an atomic model into the final high-resolution 3D density map and refine it to produce the final structure.

Circular Dichroism Spectroscopy Experimental Workflow

CD spectroscopy provides a rapid assessment of peptide secondary structure through a straightforward experimental and data analysis workflow.

G CD Spectroscopy Workflow for Secondary Structure cluster_0 Sample & Instrument Preparation cluster_1 Data Acquisition & Analysis Sample_Prep Prepare Soluble Peptide Sample (~0.1-1 mg/mL) in a CD-transparent Buffer Instrument_Setup Instrument Setup and Blank Measurement Sample_Prep->Instrument_Setup CD_Spectrum Acquire CD Spectrum (typically 190-260 nm) Instrument_Setup->CD_Spectrum Data_Processing Process Data (Blank Subtraction, Conversion to Molar Ellipticity) CD_Spectrum->Data_Processing Secondary_Structure Secondary Structure Estimation (Deconvolution) Data_Processing->Secondary_Structure

Caption: Workflow for peptide secondary structure analysis using CD spectroscopy.

Experimental Protocol for Peptide Circular Dichroism Spectroscopy:

  • Sample Preparation: Dissolve the purified peptide in a buffer that has low absorbance in the far-UV region (e.g., phosphate buffer) to a concentration of approximately 0.1-1 mg/mL.[9] Ensure the sample is free of aggregates.

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas. Set the desired experimental parameters (wavelength range, scan speed, bandwidth).

  • Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

  • Sample Measurement: Record the CD spectrum of the peptide sample over the desired wavelength range, typically from 190 to 260 nm for secondary structure analysis.

  • Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity to normalize for concentration and path length.

  • Secondary Structure Estimation: Use deconvolution algorithms to analyze the CD spectrum and estimate the percentages of α-helix, β-sheet, and random coil structures in the peptide.[18]

Conclusion: Choosing the Right Tool for the Job

The validation of a peptide's structure is a critical step in both basic research and therapeutic development. X-ray crystallography, NMR spectroscopy, Cryo-EM, and CD spectroscopy each offer a unique window into the structural world of peptides. While X-ray crystallography provides the ultimate in atomic detail for well-ordered crystals, NMR excels at revealing the dynamic nature of peptides in solution. Cryo-EM is revolutionizing the study of large and complex peptide-containing assemblies that are intractable by other methods. For a rapid and efficient assessment of secondary structure, CD spectroscopy remains an invaluable tool.

By understanding the strengths, limitations, and experimental requirements of each technique, researchers can make informed decisions to select the most appropriate method, or combination of methods, to unlock the structural secrets of their peptide of interest and accelerate their scientific discoveries.

References

A Comparative Guide to Coupling Reagents for Z-Aib-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient formation of peptide bonds involving sterically hindered amino acids like α-aminoisobutyric acid (Aib) is a significant challenge. The bulky nature of these residues can impede the coupling reaction, leading to lower yields and slower reaction rates. The choice of coupling reagent is therefore critical to success. This guide provides a comparative analysis of various coupling reagents for the acylation of an amino acid with N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), supported by experimental data.

The steric hindrance presented by the two methyl groups on the α-carbon of Aib makes the carboxyl group of this compound less accessible for activation and subsequent nucleophilic attack by the amino group of the coupling partner. Similarly, the approach of the activated this compound to a sterically hindered N-terminal amino acid of a peptide chain can be difficult. Inefficient coupling can lead to the undesirable formation of deletion sequences in solid-phase peptide synthesis (SPPS).

Modern coupling reagents, particularly uronium/aminium and phosphonium (B103445) salts, have been developed to overcome these challenges by forming highly reactive intermediates that facilitate rapid and efficient amide bond formation. Reagents based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and OxymaPure are generally considered more effective than their 1-hydroxybenzotriazole (B26582) (HOBt) counterparts for difficult couplings.

Quantitative Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents in the synthesis of Z-Aib-d GGGpeptides. It is important to note that the data is compiled from different studies with varying reaction conditions, substrates, and analytical methods. Therefore, a direct comparison should be made with caution.

Coupling ReagentAmine ComponentBaseSolventTimeYield/ConversionReference
COMU H-Val-OMeDIEA (2 eq.)DMF2 min89%[1]
120 min99%[1]
H-Val-OMeDIEA (1 eq.)DMF2 min85%[1]
120 min97%[1]
HATU H-Val-OMeDIEA (2 eq.)DMF2 min80%[1]
120 min92%[1]
HBTU H-Val-OMeDIEA (2 eq.)DMF2 min70%[1]
120 min83%[1]
T3P® H-Pro-NH₂DIPEA (4 eq.)EtOAc5 min92%[2][3]
H-Phe-OtBuDIPEA (4 eq.)EtOAc5 min96%[2][3]
H-Phe-Leu-OtBuDIPEA (5 eq.)EtOAc5 min98%[2][3]
H-Aib-OMeDIPEA (4 eq.)EtOAc5 min4%[2][3]

Note on Racemization: this compound is an achiral amino acid and therefore cannot racemize. However, the coupling conditions, including the choice of reagent and base, can promote the epimerization of the chiral amino acid being coupled. Reagents like HATU and COMU are generally associated with low levels of racemization.[4][5] Propylphosphonic anhydride (B1165640) (T3P®) is also reported to provide high yields with almost no epimerization.[6]

Experimental Protocols

Detailed methodologies for the use of common coupling reagents are provided below. These protocols can be adapted for the coupling of this compound.

Protocol 1: Coupling using HATU/HBTU

This protocol is suitable for solid-phase peptide synthesis (SPPS).

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, the resin is washed thoroughly with DMF.[7]

  • In a separate vessel, the protected amino acid (2.0 equivalents based on resin substitution) is dissolved in DMF (5 mL/g of resin).[8]

  • To this solution, add HATU or HBTU (2.0 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4.0 equivalents).[8] For couplings where racemization is a concern, 1-hydroxybenzotriazole (HOBt) (2.0 equivalents) can be added.[8]

  • The activated amino acid solution is then added to the resin.[7][8]

  • The reaction is allowed to proceed for 10-60 minutes at room temperature.[8] For sterically hindered couplings, a longer reaction time or a second coupling may be necessary.[7]

  • The reaction progress can be monitored using a qualitative test such as the Kaiser test.[8]

  • Upon completion, the resin is filtered and washed with DMF.[8]

Protocol 2: Coupling using T3P®

This protocol is for solution-phase peptide synthesis.

  • The coupling reaction is performed under a nitrogen atmosphere to minimize moisture.[2]

  • In a reaction vessel, dissolve the amine component (e.g., H-Pro-NH₂) and DIPEA in ethyl acetate (B1210297) (EtOAc).[2][3]

  • In a separate vessel, dissolve this compound in EtOAc.[2][3]

  • Add the T3P® reagent to the this compound solution to pre-activate the carboxylic acid.[2]

  • Add the activated this compound solution to the vessel containing the amine and base.[2]

  • The reaction is typically very fast, with high conversions observed within 5 minutes at room temperature.[2][3]

  • The reaction progress can be monitored by LC-MS.[2]

Protocol 3: Coupling using COMU

This protocol can be used for both solid-phase and solution-phase synthesis.

  • For SPPS, after N-terminal deprotection and washing of the resin, a solution of the Fmoc-amino acid (3 equivalents), COMU (3 equivalents), and DIEA (6 equivalents) in DMF is prepared.[9]

  • The mixture is allowed to pre-activate for 1-2 minutes before being added to the resin.[9]

  • The coupling reaction is typically allowed to proceed for 30 minutes. For very hindered couplings, such as Aib-Aib, a double coupling of 1 hour each may be employed.[9]

  • For solution-phase synthesis, this compound (1 equivalent), the amine component (1 equivalent), COMU (1 equivalent), and a base (1 or 2 equivalents of DIEA) are dissolved in DMF.[1]

  • The reaction progress is monitored by HPLC.[10]

Visualizing the Peptide Coupling Workflow

The following diagrams illustrate the general workflow of peptide coupling and the logical relationships in selecting a coupling reagent.

PeptideCouplingWorkflow cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_product Product This compound This compound Activation_Step Activation of This compound This compound->Activation_Step Amino_Component H-AA-R (Amino Acid/Peptide) Coupling_Step Nucleophilic Attack & Peptide Bond Formation Amino_Component->Coupling_Step Coupling_Reagent Coupling Reagent (e.g., HATU, COMU, T3P) Coupling_Reagent->Activation_Step Base Base (e.g., DIPEA) Base->Activation_Step Activation_Step->Coupling_Step Peptide_Product Z-Aib-AA-R Coupling_Step->Peptide_Product

General workflow for the coupling of this compound.

ReagentSelection Start Start: Couple this compound Assess_Hindrance Assess Steric Hindrance of Amine Component Start->Assess_Hindrance Low_Hindrance Low Hindrance Assess_Hindrance->Low_Hindrance Low High_Hindrance High Hindrance Assess_Hindrance->High_Hindrance High Standard_Reagents Standard Reagents: HBTU, DIC/HOBt Low_Hindrance->Standard_Reagents Potent_Reagents Potent Reagents: HATU, COMU, T3P® High_Hindrance->Potent_Reagents Consider_Racemization Consider Racemization Risk of Amine Component Standard_Reagents->Consider_Racemization Potent_Reagents->Consider_Racemization Low_Risk Low Risk Consider_Racemization->Low_Risk Low High_Risk High Risk Consider_Racemization->High_Risk High Select_Reagent Select Appropriate Reagent and Base Low_Risk->Select_Reagent High_Risk->Select_Reagent Perform_Coupling Perform Coupling Reaction Select_Reagent->Perform_Coupling

References

A Comparative Guide to the Enzymatic Stability of Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics often faces a significant hurdle: poor enzymatic stability. Peptides are rapidly degraded by proteases in the body, leading to a short in-vivo half-life and limiting their therapeutic efficacy. A common strategy to overcome this is the incorporation of unnatural amino acids. Among these, α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has emerged as a powerful tool for enhancing peptide stability. This guide provides an objective comparison of the enzymatic stability of Aib-containing peptides against unmodified peptides and those with other modifications, supported by experimental data.

The Aib Advantage: Steric Hindrance for Enhanced Stability

The exceptional stability conferred by Aib residues stems from their unique structure. The presence of a gem-dimethyl group on the α-carbon sterically hinders the approach of proteases, effectively shielding the peptide backbone from enzymatic cleavage. This simple yet effective mechanism can dramatically increase the half-life of a peptide in biological fluids.

Data Presentation: Aib Peptides vs. Alternatives

The following tables summarize quantitative data from various studies, comparing the enzymatic stability of Aib-containing peptides with their unmodified counterparts and other modified versions.

Table 1: Stability of Aib-Containing Peptides against Proteases

Peptide SequenceModificationProtease% Intact Peptide RemainingIncubation TimeReference
Model PeptideNoneTrypsin5%4 hours[1]
Model PeptideWith AibTrypsin100%4 hours[1]
Tat PeptideNoneTrypsin1%1 hour
R9 PeptideNoneTrypsin1%1 hour
Poly(LysAibGly)Aib incorporationTrypsinNearly 100%16 hours
Poly(LysAibAla)Aib incorporationTrypsinNearly 100%24 hours

Table 2: Comparative Half-Life of Modified Peptides in Serum/Plasma

PeptideModification StrategyHalf-life (t½)Fold Increase vs. UnmodifiedReference
Native PeptideNone~2-4 minutes (human plasma)-[2]
Aib-substituted peptideAib incorporationSignificantly longer (e.g., ~50% increase)Varies[3]
Liraglutide (GLP-1 analog)Fatty acid acylation & amino acid substitution~13 hours>300[2]
Octreotide (Somatostatin analog)D-amino acid incorporation & cyclization1.5 hours~30-45[4][5]
PEGylated INF-alpha-2bPEGylation330-fold increase330[4]

Note: Direct head-to-head comparative studies under identical conditions are limited. The data presented is a compilation from various sources to illustrate the relative efficacy of different stabilization strategies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess peptide enzymatic stability.

In Vitro Stability Assay in Human Serum/Plasma

Objective: To determine the half-life of a peptide in a complex biological fluid containing a mixture of proteases.

Materials:

  • Test peptide

  • Pooled human serum or plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) or Trichloroacetic acid (TCA) for protein precipitation

  • HPLC-MS system

Protocol:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water, DMSO).

  • Dilute the peptide stock solution with PBS to the desired final concentration.

  • Pre-warm the human serum or plasma to 37°C.

  • Initiate the assay by adding the peptide solution to the pre-warmed serum/plasma.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TCA to precipitate the plasma proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant containing the peptide and its degradation products.

  • Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining at each time point. The half-life is then calculated from the degradation curve.

In Vitro Stability Assay with a Specific Protease (e.g., Trypsin)

Objective: To assess the susceptibility of a peptide to a specific protease and identify potential cleavage sites.

Materials:

  • Test peptide

  • Sequencing grade trypsin

  • Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • Formic acid or TFA to stop the reaction

  • HPLC-MS/MS system

Protocol:

  • Prepare a stock solution of the test peptide in the ammonium bicarbonate buffer.

  • Prepare a stock solution of trypsin (e.g., 1 mg/mL in 1 mM HCl).

  • Equilibrate the peptide solution to 37°C.

  • Initiate the digestion by adding trypsin to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:50 or 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding a strong acid, such as formic acid or TFA, to a final concentration of 1%.

  • Analyze the samples by HPLC-MS to quantify the remaining intact peptide.

  • To identify cleavage sites, analyze the samples by HPLC-MS/MS and use appropriate software to identify the peptide fragments generated.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis peptide_prep Peptide Stock Solution incubation Incubate at 37°C peptide_prep->incubation enzyme_prep Enzyme/Plasma Preparation enzyme_prep->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Stop Reaction (e.g., Acid/Solvent) sampling->quenching hplc HPLC-MS Analysis quenching->hplc data_analysis Data Analysis (Half-life Calculation) hplc->data_analysis

Caption: Experimental workflow for assessing peptide enzymatic stability.

Caption: Steric hindrance mechanism of Aib-mediated protease resistance.

References

HPLC Analysis for Purity Determination of Z-Aib-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of amino acid derivatives is a critical step in the synthesis of high-quality peptides and pharmaceuticals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH). We will explore a standard HPLC methodology, compare its performance with alternative analytical techniques, and provide supporting data and experimental protocols.

HPLC: The Gold Standard for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of protected amino acids like this compound due to its high resolution, sensitivity, and reproducibility. The technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC for this compound Purity

This protocol is a robust starting point for the analysis of this compound and can be optimized for specific laboratory conditions and instrumentation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724)

  • This compound sample

  • Reference standards for potential impurities (if available)

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of the mobile phases, to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Illustrative Purity Analysis

While a specific chromatogram for this compound is not publicly available, the following table presents hypothetical data based on the analysis of similar Z-protected amino acids, demonstrating how the results would be tabulated.

CompoundRetention Time (min)Peak AreaPurity (%)
This compound 12.5 985,000 98.5
Impurity 18.210,0001.0
Impurity 214.15,0000.5

Potential Impurities in this compound Synthesis:

During the synthesis of this compound, several impurities can arise, including:

  • Unreacted Starting Materials: Residual α-aminoisobutyric acid or benzyl (B1604629) chloroformate.

  • By-products of the Protecting Group: Benzyl alcohol and other derivatives from the benzyloxycarbonyl group.

  • Dipeptide Formation: Self-condensation of this compound to form Z-Aib-Aib-OH.

Mandatory Visualizations

HPLC Analysis Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound (1 mg/mL) filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220/254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC Purity Determination of this compound.

Decision Tree for Purity Analysis Method Selection

This diagram provides a logical decision-making process for selecting the appropriate analytical method for purity determination.

Method_Selection start Purity Analysis of Protected Amino Acid is_volatile Is the compound thermally stable and volatile? start->is_volatile is_chiral Is enantiomeric purity required? is_volatile->is_chiral No gc Gas Chromatography (GC) (For volatile compounds) is_volatile->gc Yes chiral_hplc Chiral HPLC (Separates enantiomers) is_chiral->chiral_hplc Yes need_structural Need structural information? is_chiral->need_structural No hplc HPLC (High Resolution, Versatile) ce Capillary Electrophoresis (CE) (High efficiency, low sample volume) hplc->ce gc->ce need_structural->hplc No lcms LC-MS (Purity and Mass Info) need_structural->lcms Yes

Caption: Decision Tree for Selecting a Purity Analysis Method.

Comparison with Alternative Methods

While HPLC is the predominant technique, other methods can be employed for the purity analysis of amino acid derivatives. The choice of method depends on the specific requirements of the analysis, such as the need for enantiomeric purity determination or the nature of the impurities.

FeatureHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partition chromatographyPartition chromatography in the gas phaseSeparation based on electrophoretic mobility
Applicability to this compound ExcellentRequires derivatization to increase volatilityFeasible, good for charged molecules
Advantages High resolution, versatility, well-established methodsHigh speed for volatile compoundsHigh efficiency, minimal sample consumption
Disadvantages Higher cost of solventsNot suitable for non-volatile or thermally labile compoundsLower sensitivity for some compounds, complex matrices can be challenging
Typical Analysis Time 15-30 minutes5-20 minutes10-25 minutes
Sensitivity High (ng to pg range)Very high (pg to fg range) with specific detectorsHigh (pg to ng range)

Safety Operating Guide

Navigating the Disposal of Z-Aib-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information and a step-by-step approach to the safe disposal of Z-Aib-OH (N-Benzyloxycarbonyl-2-aminoisobutyric acid), ensuring compliance with safety regulations and minimizing environmental impact.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, recommended PPE includes protective gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1][2] In case of accidental contact, rinse the affected skin or eyes cautiously with water for several minutes.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any chemical waste, must adhere to local, regional, and national regulations.[1][3] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[3]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste.

    • Do not mix this compound with other chemical wastes unless compatibility is confirmed to avoid hazardous reactions.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2]

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Collect the spilled material using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[3]

    • Place the collected material into a suitable, closed container for disposal.[3]

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant or an appropriate treatment and disposal facility.[1][2]

    • Consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to ensure proper disposal in accordance with all applicable regulations.

Quantitative Data Summary

Currently, specific quantitative data regarding disposal limits for this compound are not publicly available. Disposal considerations are primarily guided by the general principles of chemical waste management. It is crucial to consult local and institutional regulations for any specific quantitative requirements.

ParameterValueSource
Waste Classification To be determined by the generator based on local regulations.[3]
Recommended Storage Cool, dry, well-ventilated area in a tightly closed container.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste in a Labeled, Compatible Container B->C D Store Container in a Cool, Dry, Well-Ventilated Area C->D E Spill Occurs? D->E F Contain Spill with Inert Absorbent Material E->F Yes H Consult Institutional EHS for Disposal Procedures E->H No G Collect and Place in Sealed Container for Disposal F->G G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J End: Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Z-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, logistical procedures, and disposal plans for the handling of Z-Aib-OH (N-Benzyloxycarbonyl-2-aminoisobutyric acid). The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Must be inspected before use.To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards.To protect eyes from dust and splashes, preventing serious eye irritation.
Skin and Body Protection Laboratory coatStandard lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.NIOSH-approved respirator if ventilation is inadequate.To prevent inhalation of dust and subsequent respiratory tract irritation.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling

  • Preparation: Before handling this compound, ensure that the designated work area is clean and uncluttered. A well-ventilated space, such as a fume hood, is strongly recommended, especially when working with the powdered form.

  • Donning PPE: Put on all required PPE as outlined in Table 1. Ensure gloves are intact and safety glasses provide adequate coverage.

  • Weighing and Transfer: When weighing or transferring the solid, do so carefully to avoid generating dust. Use a spatula or other appropriate tool. Keep containers of this compound tightly closed when not in use.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all equipment and the work surface to prevent cross-contamination.

  • Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Emergency and Disposal Protocols

In the event of an emergency or when disposing of waste, the following procedures should be strictly followed.

Spill Management Workflow

In case of a spill, immediate and appropriate action is necessary to contain and clean the area safely.

Spill_Management_Workflow cluster_0 Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor & Safety Officer evacuate->alert assess Assess Spill Hazard (Size & Nature) alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe contain Contain the Spill (Use absorbent pads if applicable) ppe->contain cleanup Clean Up Spill (Sweep solid material carefully) contain->cleanup collect Collect Waste in a Labeled Container cleanup->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for managing a this compound spill.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • In Case of Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Unused product should be disposed of as hazardous waste. Contaminated packaging should also be treated as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Aib-OH
Reactant of Route 2
Reactant of Route 2
Z-Aib-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.